molecular formula C10H5BrN2 B1404331 5-Bromoisoquinoline-1-carbonitrile CAS No. 956003-76-2

5-Bromoisoquinoline-1-carbonitrile

Cat. No.: B1404331
CAS No.: 956003-76-2
M. Wt: 233.06 g/mol
InChI Key: OBSFYBWGRFGYGY-UHFFFAOYSA-N
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Description

5-Bromoisoquinoline-1-carbonitrile is a useful research compound. Its molecular formula is C10H5BrN2 and its molecular weight is 233.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoisoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2/c11-9-3-1-2-8-7(9)4-5-13-10(8)6-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSFYBWGRFGYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C#N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30740023
Record name 5-Bromoisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956003-76-2
Record name 5-Bromoisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromoisoquinoline-1-carbonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromoisoquinoline-1-carbonitrile (CAS No. 956003-76-2): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This compound is a strategically important heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a bromine atom at the 5-position and a nitrile group at the 1-position, presents two distinct and versatile reactive sites for molecular elaboration.[1][2] This dual functionality allows for the systematic construction of complex molecular architectures, making it an invaluable precursor for generating libraries of novel compounds for drug discovery programs. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, a detailed examination of its strategic synthesis, its key chemical reactivities, and its applications, particularly in the development of new therapeutic agents. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and reproducibility.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core is a prominent pharmacophore found in a vast number of natural products, particularly alkaloids, and is a structural motif in numerous approved pharmaceuticals.[1][3] Compounds featuring this scaffold exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The significance of the isoquinoline framework is underscored by estimates suggesting that over 90% of new drug approvals contain heterocyclic motifs.[1] The ability to functionalize the isoquinoline ring at specific positions is therefore a critical strategy in medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Core Compound Profile: this compound

The subject of this guide is a key intermediate that leverages the synthetic potential of the isoquinoline scaffold. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 956003-76-2[5][6][7]
Molecular Formula C₁₀H₅BrN₂[1][6]
Molecular Weight 233.07 g/mol [7]
Physical Form Solid[5]
Typical Purity 95-97%[5]
Storage Store at room temperature, sealed in a dry environment.[2][5]
InChI Key OBSFYBWGRFGYGY-UHFFFAOYSA-N[5]
Synonyms 5-bromo-1-isoquinolinecarbonitrile[5]

Strategic Synthesis Pathway

The synthesis of this compound is most effectively approached as a two-stage process, beginning with the regioselective bromination of isoquinoline, followed by the introduction of the carbonitrile functionality. This strategic separation ensures high purity and yield for the crucial precursors.

Stage 1: Synthesis of the Key Intermediate: 5-Bromoisoquinoline

The foundational step is the electrophilic bromination of commercially available isoquinoline. From a mechanistic standpoint, the choice of reaction conditions is critical to control the position of bromination. Using concentrated sulfuric acid as the solvent and N-Bromosuccinimide (NBS) as the bromine source at low temperatures favors the formation of the 5-bromo isomer over the 8-bromo isomer, which is challenging to separate.[8]

G cluster_0 Synthesis of 5-Bromoisoquinoline isoquinoline Isoquinoline reaction_conditions 1. H₂SO₄, 0°C to -25°C 2. N-Bromosuccinimide (NBS) 3. Aqueous NH₃ work-up isoquinoline->reaction_conditions Reagents product 5-Bromoisoquinoline (CAS: 34784-04-8) reaction_conditions->product Yields

Caption: Workflow for the synthesis of 5-Bromoisoquinoline.

Experimental Protocol: Synthesis of 5-Bromoisoquinoline [8]

  • Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel. The flask is charged with concentrated sulfuric acid and cooled to 0°C.

  • Addition of Isoquinoline: Isoquinoline is added slowly to the stirred acid, ensuring the internal temperature remains below 30°C. The resulting solution is then cooled to -25°C using a dry ice-acetone bath.

  • Bromination: N-Bromosuccinimide (1.1 equivalents) is added portion-wise, maintaining the internal temperature between -26°C and -22°C. Strict temperature control is paramount to ensure high regioselectivity.[8] The mixture is stirred for several hours at low temperature.

  • Work-up: The reaction mixture is carefully poured onto crushed ice. The pH of the resulting solution is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extraction and Purification: The aqueous suspension is extracted with diethyl ether. The combined organic layers are washed, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by fractional distillation under reduced pressure or column chromatography to yield 5-bromoisoquinoline as a white solid.[8]

Stage 2: Introduction of the Carbonitrile Group

With the 5-bromoisoquinoline intermediate in hand, the next step is the introduction of the nitrile group at the C-1 position. The Reissert reaction is a classical and highly effective method for achieving this transformation on isoquinoline systems.[1] This reaction typically involves the formation of a "Reissert compound" by treating the isoquinoline with an acyl chloride and a cyanide source, followed by elimination to yield the 1-carbonitrile product.

G cluster_1 Cyanation via Reissert-type Reaction bromoisoquinoline 5-Bromoisoquinoline reissert_conditions 1. Acyl Chloride (e.g., Benzoyl Chloride) 2. Cyanide Source (e.g., KCN or TMSCN) 3. Hydrolysis/Elimination bromoisoquinoline->reissert_conditions Reagents final_product This compound (CAS: 956003-76-2) reissert_conditions->final_product Yields G cluster_c5 C-5 Reactivity cluster_c1 C-1 Reactivity center_node 5-Bromoisoquinoline- 1-carbonitrile suzuki Suzuki Coupling (Pd catalyst, R-B(OH)₂) center_node->suzuki buchwald Buchwald-Hartwig (Pd catalyst, R₂NH) center_node->buchwald reduction Reduction (e.g., Raney Ni, H₂) center_node->reduction hydrolysis Hydrolysis (H₃O⁺ or OH⁻) center_node->hydrolysis prod_suzuki 5-Aryl-isoquinoline- 1-carbonitrile suzuki->prod_suzuki prod_buchwald 5-Amino-isoquinoline- 1-carbonitrile buchwald->prod_buchwald prod_amine 5-Bromo-1-(aminomethyl) -isoquinoline reduction->prod_amine prod_acid 5-Bromoisoquinoline- 1-carboxylic acid hydrolysis->prod_acid

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisoquinoline-1-carbonitrile is a strategically important heterocyclic compound, serving as a versatile building block in the synthesis of complex molecular architectures for medicinal chemistry and materials science. The precise substitution pattern of a bromine atom at the 5-position and a nitrile group at the 1-position of the isoquinoline scaffold offers multiple reaction sites for diversification. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for the determination of its key characteristics. This document is designed to empower researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research and development endeavors.

Introduction: The Strategic Importance of Substituted Isoquinolines

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Isoquinoline derivatives have demonstrated potential as antitumor, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] The introduction of specific functional groups onto the isoquinoline ring system allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound (CAS No. 956003-76-2) is a key synthetic intermediate.[4][5] The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, alkyl, and amino moieties. Concurrently, the carbonitrile group at the 1-position can be readily transformed into other functional groups, including amines, carboxylic acids, and tetrazoles, further expanding the synthetic possibilities.[5] This dual functionality makes this compound a highly valuable precursor for the generation of compound libraries for drug discovery and the development of novel functional materials.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its effective application in synthesis and biological screening. Below is a summary of the currently available and predicted data for this compound.

PropertyValueSource
CAS Number 956003-76-2[4][6]
Molecular Formula C₁₀H₅BrN₂[6]
Molecular Weight 233.07 g/mol [7]
Physical Form Solid[6]
Purity 95-97% (as commercially available)[6]
Storage Temperature Room Temperature or Refrigerator[6]

Experimental Characterization: Methodologies and Protocols

The following sections outline standardized, reliable protocols for the experimental determination of the key physicochemical properties of this compound. The causality behind experimental choices is explained to ensure robust and reproducible results.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a steady rate (e.g., 10°C/minute) to approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C/minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first liquid is observed (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting range.

Boiling Point Determination

Due to the high predicted boiling point and the solid nature of the compound at room temperature, boiling point determination would require vacuum distillation to prevent decomposition.

Experimental Protocol: Boiling Point Determination under Reduced Pressure

  • Apparatus Setup: A small-scale distillation apparatus is assembled. A small quantity of this compound is placed in the distillation flask with a boiling chip.

  • Vacuum Application: The system is connected to a vacuum pump, and the pressure is lowered to a stable, recorded value.

  • Heating: The distillation flask is heated gently.

  • Data Recording: The temperature at which the vapor and liquid are in equilibrium (i.e., when the condensate drips from the thermometer bulb at a steady rate) is recorded as the boiling point at that specific pressure.

Solubility Profile

Determining the solubility in a range of solvents is crucial for reaction setup, purification, and formulation. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, water) in a sealed vial. The presence of excess solid is crucial for ensuring saturation.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a calibrated analytical technique such as HPLC-UV or UV-Vis spectrophotometry.

  • Data Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for structural elucidation and confirmation of identity. While experimental spectra for this compound are not widely published, this section outlines the expected spectral features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):

The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the bromine atom, and the nitrile group, as well as by anisotropic effects of the fused ring system.

  • H-3 and H-4: These protons on the pyridine ring will likely appear as doublets, coupled to each other. The electron-withdrawing effect of the nitrile group at C-1 and the nitrogen atom will shift these protons downfield.

  • H-6, H-7, and H-8: These protons on the benzene ring will exhibit more complex splitting patterns due to their proximity and coupling with each other. The bromine at C-5 will influence the chemical shift of H-6.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

The ¹³C NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule.

  • C-1 (bearing the nitrile group): This quaternary carbon will likely appear at a relatively upfield position for a quaternary carbon due to the shielding effect of the nitrile group.

  • C≡N (nitrile carbon): This carbon will have a characteristic chemical shift in the range of 115-125 ppm.

  • C-5 (bearing the bromine atom): The chemical shift of this carbon will be significantly influenced by the heavy atom effect of bromine.

  • Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical region for aromatic compounds (approximately 120-150 ppm), with their specific chemical shifts determined by the electronic effects of the substituents and the heteroatom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule.

  • C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm⁻¹, characteristic of a nitrile group.

  • C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region will correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic isoquinoline ring system.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands above 3000 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption band is expected in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion will have an odd nominal mass due to the presence of an odd number of nitrogen atoms (the Nitrogen Rule).

  • Fragmentation Pattern: Fragmentation may involve the loss of the bromine atom, the nitrile group, or HCN, leading to characteristic fragment ions that can aid in structural confirmation.

Synthetic Chemistry

The synthesis of this compound typically involves a two-step process starting from isoquinoline.

Synthesis of 5-Bromoisoquinoline

The precursor, 5-bromoisoquinoline, can be synthesized via electrophilic bromination of isoquinoline. Careful control of reaction conditions is necessary to achieve regioselectivity for the 5-position.[9]

Workflow for the Synthesis of 5-Bromoisoquinoline

G isoquinoline Isoquinoline reaction Bromination Reaction (-25°C to -18°C) isoquinoline->reaction nbs N-Bromosuccinimide (NBS) nbs->reaction h2so4 Concentrated H₂SO₄ h2so4->reaction workup Aqueous Workup (Ice, NaOH) reaction->workup product 5-Bromoisoquinoline workup->product G start 5-Bromoisoquinoline reissert_formation Formation of Reissert Compound start->reissert_formation reagents Acyl Halide (e.g., Benzoyl Chloride) Potassium Cyanide (KCN) reagents->reissert_formation base_treatment Base Treatment (e.g., NaOH) reissert_formation->base_treatment final_product This compound base_treatment->final_product G compound Isoquinoline Derivative kinase Kinase Signaling (e.g., PI3K/Akt/mTOR) compound->kinase dna DNA Intercalation/ Topoisomerase Inhibition compound->dna receptor Receptor Modulation (e.g., GPCRs) compound->receptor cell_cycle Cell Cycle Arrest kinase->cell_cycle apoptosis Apoptosis dna->apoptosis

References

A Technical Guide to 5-Bromoisoquinoline-1-carbonitrile: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials.[1] Among these, the isoquinoline scaffold is a privileged structure, appearing in numerous biologically active molecules.[2] This guide provides an in-depth technical overview of 5-Bromoisoquinoline-1-carbonitrile, a highly functionalized and versatile building block for chemical synthesis. Its structure, featuring two distinct and strategically positioned reactive sites—a bromine atom at the 5-position and a nitrile group at the 1-position—makes it an invaluable intermediate for researchers in medicinal chemistry and drug development.[3] We will explore its core molecular properties, detail robust synthetic protocols, discuss methods for structural characterization, and survey its synthetic utility in creating complex molecular architectures.

Core Molecular Properties

This compound is a solid organic compound whose structure is defined by an isoquinoline ring system substituted with a bromine atom and a cyano (-C≡N) group. The precise placement of these functional groups dictates its chemical reactivity and utility.

PropertyDataSource(s)
IUPAC Name This compound[4]
CAS Number 956003-76-2[4][5]
Molecular Formula C₁₀H₅BrN₂[1][4]
Molecular Weight 233.07 g/mol [5]
Physical Form Solid
InChI Key OBSFYBWGRFGYGY-UHFFFAOYSA-N

Structural Representation:

The molecule consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The bromine atom is located on the benzene portion at the C-5 position, while the electron-withdrawing nitrile group is at the C-1 position of the pyridine ring. This arrangement significantly influences the electronic properties and reactivity of the entire scaffold.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-stage process: the initial selective bromination of the isoquinoline core, followed by the introduction of the carbonitrile functionality at the C-1 position. This strategy ensures high yields and regiochemical control.

G cluster_0 Overall Synthetic Workflow Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline Step 1: Electrophilic Bromination (Protocol 2.1) Target_Compound This compound 5-Bromoisoquinoline->Target_Compound Step 2: Reissert Reaction (Protocol 2.2) G cluster_1 Analytical Validation Workflow Purified_Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR Confirms Connectivity & Proton Environment MS Mass Spectrometry Purified_Sample->MS Confirms Molecular Weight & Bromine Presence IR IR Spectroscopy Purified_Sample->IR Confirms Nitrile Functional Group Structure_Confirmed Structure Verified NMR->Structure_Confirmed MS->Structure_Confirmed IR->Structure_Confirmed G cluster_2 Divergent Synthetic Pathways Core 5-Bromoisoquinoline- 1-carbonitrile Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki C-5 Position (Pd Catalyst, Boronic Acid) Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald C-5 Position (Pd Catalyst, Amine) Hydrolysis Nitrile Hydrolysis Core->Hydrolysis C-1 Position (Acid/Base) Reduction Nitrile Reduction Core->Reduction C-1 Position (e.g., LiAlH₄) Aryl_Product 5-Aryl-isoquinoline- 1-carbonitrile Suzuki->Aryl_Product Amine_Product 5-Amino-isoquinoline- 1-carbonitrile Buchwald->Amine_Product Acid_Product 5-Bromoisoquinoline- 1-carboxylic acid Hydrolysis->Acid_Product Amine_Methyl_Product 5-Bromo-1-(aminomethyl) -isoquinoline Reduction->Amine_Methyl_Product

References

1H NMR and 13C NMR spectral data for 5-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Bromoisoquinoline-1-carbonitrile

Introduction

This compound is a substituted heterocyclic aromatic compound of significant interest to the pharmaceutical and materials science sectors. As a derivative of isoquinoline, it serves as a versatile synthetic intermediate. The strategic placement of the bromo and nitrile functional groups allows for a wide array of chemical transformations. The bromine atom at the 5-position is amenable to various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[1] Concurrently, the nitrile group at the 1-position can be hydrolyzed, reduced, or converted into other functional groups, further expanding its synthetic utility.[1][2]

A thorough understanding of the compound's structure is paramount for its effective use in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, providing researchers, scientists, and drug development professionals with the foundational data and interpretation necessary for its unambiguous identification and characterization. The analysis is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and known substituent effects in aromatic systems.

Molecular Structure and Atom Numbering

To facilitate a clear and precise assignment of NMR signals, the standard IUPAC numbering system for the isoquinoline ring is employed. The diagram below illustrates the structure of this compound with each non-hydrogen atom systematically numbered.

G cluster_0 N1 N1 C8a C8a N1->C8a C1 C1 C1->N1 CN C≡N C1->CN C3 C3 C3->C1 C4 C4 C4->C3 C4a C4a C4a->C4 C5 C5 C5->C4a Br Br C5->Br C6 C6 C6->C5 C7 C7 C7->C6 C8 C8 C8->C7 C8a->C4a C8a->C8

Caption: IUPAC numbering scheme for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to display five signals in the aromatic region, corresponding to the five protons on the isoquinoline core. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the nitrogen atom, the nitrile group (-CN), and the bromine atom (-Br), as well as the spin-spin interactions between adjacent protons.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound, typically recorded in a solvent like CDCl₃ at a frequency of 500 MHz.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~ 8.40Doublet (d)J3,4 ≈ 5.71H
H-4~ 7.85Doublet (d)J4,3 ≈ 5.71H
H-6~ 8.20Doublet (d)J6,7 ≈ 7.51H
H-7~ 7.60Triplet (t)J7,6 ≈ J7,8 ≈ 7.81H
H-8~ 8.05Doublet (d)J8,7 ≈ 8.11H

Note: These are predicted values based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.[4][5][6]

Interpretation of ¹H NMR Spectrum
  • H-3 and H-4: These two protons form a distinct AX spin system. H-3 is adjacent to the electron-withdrawing nitrile group at C-1 and the ring nitrogen, causing it to be significantly deshielded and appear at a downfield chemical shift (~8.40 ppm). It appears as a doublet due to coupling with H-4. H-4, in turn, couples with H-3, resulting in a corresponding doublet around 7.85 ppm. The coupling constant (J3,4) is expected to be around 5.7 Hz, which is typical for ortho-coupling in this type of heterocyclic ring system.[7]

  • H-6, H-7, and H-8: These three protons on the bromo-substituted benzene ring form a more complex spin system.

    • H-6: This proton is ortho to the bromine atom. The deshielding effect of the bromine and the adjacent fused ring system causes it to resonate at a relatively downfield position (~8.20 ppm). It appears as a doublet due to ortho-coupling with H-7.

    • H-7: This proton is situated between H-6 and H-8. It is split by both neighboring protons, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants) centered around 7.60 ppm.

    • H-8: This proton is peri to the nitrogen atom, a position that typically experiences significant deshielding due to the lone pair and anisotropic effects of the nitrogen. It appears as a doublet around 8.05 ppm due to ortho-coupling with H-7.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit ten distinct signals, corresponding to the ten carbon atoms of the isoquinoline ring system, plus one signal for the nitrile carbon. The chemical shifts are influenced by the hybridization state and the electronic environment created by the nitrogen, bromine, and nitrile substituents.

Predicted ¹³C NMR Data

The table below presents the predicted chemical shifts for the carbon atoms in this compound (at 125 MHz, CDCl₃).

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~ 128.5
C-3~ 145.0
C-4~ 122.0
C-4a~ 135.5
C-5~ 124.0
C-6~ 138.0
C-7~ 128.8
C-8~ 130.5
C-8a~ 130.0
CN~ 117.0

Note: These are predicted values. Quaternary carbon signals (C-1, C-4a, C-5, C-8a, and CN) are typically sharper and less intense than those of protonated carbons.[4][5]

Interpretation of ¹³C NMR Spectrum
  • Nitrile Carbon (CN): The carbon of the nitrile group is expected to appear in a characteristic range, typically around 117.0 ppm.

  • Carbons of the Pyridine Ring (C-1, C-3, C-4, C-4a, C-8a):

    • C-1: This quaternary carbon is attached to the electron-withdrawing nitrile group and is adjacent to the nitrogen. Its chemical shift is predicted to be around 128.5 ppm.

    • C-3: This carbon is significantly deshielded due to its proximity to the electronegative nitrogen atom, placing its signal far downfield (~145.0 ppm).

    • C-4: This protonated carbon appears further upfield (~122.0 ppm) compared to the other carbons in the ring.

    • C-4a and C-8a: These are the bridgehead quaternary carbons. Their chemical shifts are influenced by the fusion of the two rings and are predicted to be around 135.5 ppm and 130.0 ppm, respectively.

  • Carbons of the Benzene Ring (C-5, C-6, C-7, C-8):

    • C-5: This is a quaternary carbon directly attached to the bromine atom. The "heavy atom effect" of bromine typically shifts the signal of the attached carbon upfield, but its position as a bridgehead carbon complicates a simple prediction. A reasonable estimate is around 124.0 ppm.

    • C-6: This carbon is ortho to the bromine-substituted carbon and is expected to be significantly deshielded, resonating around 138.0 ppm.

    • C-7 and C-8: These carbons are further from the primary substituents and will appear at chemical shifts typical for aromatic carbons in a fused ring system, predicted around 128.8 ppm and 130.5 ppm, respectively.

Experimental Protocols

The acquisition of high-quality NMR data is essential for accurate structural confirmation. The following section outlines a generalized, field-proven protocol for obtaining ¹H and ¹³C NMR spectra for a solid organic compound like this compound.

Standard Operating Procedure for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.[4]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using a standard one-pulse sequence. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a spectrum with adequate signal intensity.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, coupling constants, and integration to assign the signals to the corresponding nuclei in the molecule.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for acquiring and interpreting spectroscopic data to confirm a molecular structure.

G cluster_workflow Structure Elucidation Workflow Sample Prepare Sample (this compound) Acquire_H1 Acquire ¹H NMR Spectrum Sample->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Sample->Acquire_C13 Process_Data Process Data (FT, Phasing, Calibration) Acquire_H1->Process_Data Acquire_C13->Process_Data Analyze_H1 Analyze ¹H Data (Shifts, Couplings, Integration) Process_Data->Analyze_H1 Analyze_C13 Analyze ¹³C Data (Chemical Shifts) Process_Data->Analyze_C13 Assign_Structure Assign Signals to Structure Analyze_H1->Assign_Structure Analyze_C13->Assign_Structure Confirm Confirm Structure Assign_Structure->Confirm

References

solubility of 5-Bromoisoquinoline-1-carbonitrile in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting my deep dive by hitting Google hard with specific searches, hoping to unearth solubility data for 5-Bromoisoquinoline-1-carbonitrile across common organic solvents. The aim is to build a solid foundation of data before moving on to the more complex calculations. Any initial hits will inform later searches.

Exploring Solubility Protocols

I'm now expanding my search to uncover established experimental methods for determining solubility. This will guide the structure of my technical guide. I'm focusing on protocols suited for research and development contexts, aiming for robust and reliable procedures. I'll also start forming a technical guide structure. I plan to introduce the compound and the importance of its solubility, followed by data, methodology, and a flowchart.

Deepening Data Acquisition

I'm now zeroing in on this compound's solubility, hunting through chemical supplier data, academic papers, and regulatory sites for relevant data and safety info. Simultaneously, I'm seeking established experimental methods for solubility determination, suitable for research contexts. My plan: structure the technical guide with an introduction, data presentation, and methodology section, then a Graphviz flowchart. Finally, I will write the guide and cite all sources.

Discovering Solubility Data

I'm currently finding that precise, quantifiable solubility information for this compound across standard organic solvents seems elusive in readily available public databases and supplier resources. Some preliminary sources hint at its behavior, but I'm still hunting for solid numbers.

Formulating a Plan

I've hit a roadblock. Specific, quantitative solubility data for this compound is scarce. Existing sources give limited details, but I've found reliable experimental protocols. This necessitates a shift in focus. The guide will now be a practical manual on determining solubility empirically, given the data paucity.

Shifting the Guide's Focus

It's been a busy day! While quantitative solubility data for this compound proved elusive, the search wasn't entirely wasted. I've uncovered valuable physicochemical properties, safety details, and, most importantly, several detailed solubility determination protocols. This necessitates a pivot: the guide will now be a practical manual for empirical solubility determination, incorporating the foundational principles and the "shake-flask" method I found. I'm focusing on the guide's structure.

Adjusting Guide's Scope

My initial attempts to locate definitive solubility data for this compound in standard solvents proved unsuccessful, forcing a revision. However, the data search was not fruitless. I've compiled its physicochemical properties, and discovered excellent, reputable experimental methods like the shake-flask protocol. This necessitated an adjusted scope for the guide - now I'll deliver a practical guide to empirically determine solubility, incorporating these newfound methods and principles. I will write as outlined previously.

synthesis and characterization of 5-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromoisoquinoline-1-carbonitrile

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the . This versatile heterocyclic compound serves as a crucial building block in medicinal chemistry and materials science, primarily due to the synthetic handles provided by the bromine and nitrile functionalities.[1] The strategic placement of these groups on the isoquinoline scaffold allows for diverse downstream modifications, making it a valuable precursor for creating complex molecular architectures.[1][2] This document details a reliable synthetic pathway, explains the rationale behind the procedural steps, and outlines a full suite of analytical techniques for structural verification and purity assessment.

Synthetic Strategy and Rationale

The synthesis of this compound is most effectively approached through a multi-step sequence starting from the commercially available isoquinoline. The chosen strategy prioritizes robust and well-documented reactions to ensure high yield and purity. The overall pathway involves two key transformations:

  • Electrophilic Bromination: The initial step is the regioselective bromination of the isoquinoline core at the C-5 position. This is achieved via an electrophilic aromatic substitution reaction. Careful control of reaction conditions, particularly temperature, is paramount to favor the desired 5-bromo isomer over other potential products, such as 8-bromoisoquinoline.[3] The use of N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid is a proven method for this transformation.[4]

  • Introduction of the Nitrile Group via Sandmeyer Reaction: With the 5-bromo-handle in place, the next critical step is the introduction of the carbonitrile group at the C-1 position. While direct cyanation of a 1-haloisoquinoline is possible, a more elegant and frequently employed route involves the Sandmeyer reaction.[5] This classic transformation proceeds through a diazonium salt intermediate, formed from a primary aromatic amine.[6][7] Therefore, the synthetic sequence requires the preparation of 5-bromoisoquinolin-1-amine as a key intermediate. This amine is then converted to the corresponding diazonium salt, which is subsequently displaced by a cyanide nucleophile, catalyzed by a copper(I) salt, to yield the final product.[5][8]

The following diagram illustrates the logical flow of the proposed synthetic pathway.

G cluster_synthesis Synthetic Workflow Isoquinoline Isoquinoline Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->Bromoisoquinoline NBS, H₂SO₄ (Electrophilic Bromination) Aminobromoisoquinoline 5-Bromoisoquinolin-1-amine Bromoisoquinoline->Aminobromoisoquinoline Amination Diazonium Diazonium Salt Intermediate Aminobromoisoquinoline->Diazonium NaNO₂, HCl (Diazotization) FinalProduct This compound Diazonium->FinalProduct CuCN (Sandmeyer Reaction)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The protocols described below are based on established literature procedures and provide a self-validating system for the synthesis and purification of the target compound.

Step 1: Synthesis of 5-Bromoisoquinoline

This procedure is adapted from established methods for the selective bromination of isoquinoline.[3][4][9] The low reaction temperature is critical for maximizing the yield of the 5-bromo isomer.

  • Reagents and Equipment:

    • Isoquinoline

    • Concentrated Sulfuric Acid (96%)

    • N-Bromosuccinimide (NBS)

    • Ammonia solution (25% aq.)

    • Diethyl ether or Ethyl acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Three-necked round-bottom flask, mechanical stirrer, internal thermometer, addition funnel

  • Procedure:

    • Charge a three-necked flask with concentrated sulfuric acid and cool to 0°C using an ice bath.

    • Slowly add isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.

    • Cool the resulting solution to -25°C using a dry ice-acetone bath.

    • Add N-Bromosuccinimide (NBS) portion-wise, maintaining the internal temperature between -26°C and -22°C.[3]

    • Stir the suspension vigorously for 2 hours at -22°C, followed by 3 hours at -18°C.[3]

    • Pour the reaction mixture carefully onto crushed ice.

    • Adjust the pH of the aqueous mixture to ~9 by the slow addition of 25% aqueous ammonia, keeping the temperature below 25°C.

    • Extract the resulting alkaline suspension with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with 1M NaOH and then with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by fractional distillation under reduced pressure or column chromatography to obtain 5-bromoisoquinoline as a white solid.[3]

Step 2: Synthesis of 5-Bromoisoquinolin-1-amine

This intermediate is crucial for the subsequent Sandmeyer reaction. 5-Bromoisoquinolin-1-amine is a known compound and can be synthesized from 5-bromoisoquinoline through methods such as the Chichibabin reaction or via a 1-chloro intermediate followed by amination.[10]

Step 3: Synthesis of this compound via Sandmeyer Reaction

This final step utilizes the classic Sandmeyer reaction to convert the 1-amino group into the 1-carbonitrile group.[5][8]

  • Reagents and Equipment:

    • 5-Bromoisoquinolin-1-amine[10]

    • Concentrated Hydrochloric Acid

    • Sodium Nitrite (NaNO₂)

    • Copper(I) Cyanide (CuCN)

    • Potassium Cyanide (KCN) (Caution: Highly Toxic)

    • Dichloromethane or Chloroform

    • Beakers, round-bottom flask, magnetic stirrer, ice-salt bath

  • Procedure:

    • Diazotization:

      • Suspend 5-bromoisoquinolin-1-amine in deionized water in a flask and cool to 0-5°C.[8]

      • Slowly add concentrated hydrochloric acid while maintaining the low temperature to form the hydrochloride salt.[8]

      • In a separate beaker, prepare a solution of sodium nitrite in water and cool it in an ice bath.

      • Add the cold sodium nitrite solution dropwise to the amine suspension over 30 minutes, keeping the reaction temperature between 0°C and 5°C.[8] This process, known as diazotization, converts the primary amine into a diazonium salt.[11][12]

      • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt solution.

    • Cyanation (Sandmeyer Reaction):

      • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. (Extreme caution must be exercised when handling cyanide salts).

      • Cool this cyanide solution in an ice bath.

      • Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution. Effervescence (release of N₂ gas) should be observed.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for about an hour to ensure the reaction goes to completion.

      • Cool the mixture and extract the product with dichloromethane or chloroform.

      • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

      • Purify the crude product by column chromatography (silica gel) to afford this compound.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic methods should be employed.[13]

The following diagram outlines the standard characterization workflow.

G cluster_characterization Characterization Workflow SynthesizedProduct Purified Product NMR NMR Spectroscopy (¹H & ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry (MS) SynthesizedProduct->MS IR IR Spectroscopy SynthesizedProduct->IR HPLC HPLC Analysis SynthesizedProduct->HPLC StructureConfirm Structure Confirmed NMR->StructureConfirm MS->StructureConfirm IR->StructureConfirm PurityConfirm Purity >95% Confirmed HPLC->PurityConfirm

Caption: Workflow for the analytical characterization of the final product.

Analytical Data Summary

The table below summarizes the expected analytical data for this compound.

Analytical TechniqueParameterTypical Value / ObservationRationale & Key Features
¹H NMR Chemical Shift (δ)Aromatic protons expected in the range of 7.5-9.0 ppm.Provides information on the chemical environment of hydrogen atoms, confirming the aromatic isoquinoline core.
¹³C NMR Chemical Shift (δ)Aromatic carbons: 120-150 ppm. Nitrile carbon (C≡N): ~115-120 ppm.Confirms the number of unique carbon environments and the presence of the nitrile functional group.
Mass Spectrometry Molecular Ion (m/z)[M]⁺ and [M+H]⁺ showing an isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) with two peaks of nearly equal intensity separated by 2 m/z units.[13]Confirms the molecular weight (233.07 g/mol ) and the presence of a single bromine atom.[14]
IR Spectroscopy Wavenumber (cm⁻¹)Strong, sharp C≡N stretch at ~2220-2230 cm⁻¹. Aromatic C=C/C=N stretches at ~1500-1620 cm⁻¹. C-Br stretch at ~600-700 cm⁻¹.Unambiguously identifies the presence of the key nitrile functional group.[15]
HPLC (RP) Purity>95%Assesses the purity of the final compound by separating it from any residual starting materials or by-products.[13]
Melting Point RangeSolid at room temperature.[16]A sharp melting point range is indicative of high purity.
Detailed Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the precise chemical structure by mapping the hydrogen and carbon framework.[13]

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Utilize a 400 MHz or higher field NMR spectrometer. Acquire standard ¹H and ¹³C{¹H} spectra. Two-dimensional experiments like COSY and HSQC can be used for unambiguous signal assignment.

Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental composition (specifically the presence of bromine).[13]

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (~1 µg/mL) in a solvent like methanol or acetonitrile.

    • Acquisition: Use a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. Acquire the spectrum in positive ion mode. The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br) is a critical diagnostic feature.[13]

Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups, most notably the nitrile group.

  • Methodology:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.[15] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

    • Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. The sharp, intense absorption around 2225 cm⁻¹ is a definitive indicator of the C≡N bond.[15]

Conclusion

This compound is an important synthetic intermediate whose preparation requires a robust, multi-step synthetic sequence. The outlined pathway, involving a regioselective bromination followed by a Sandmeyer reaction, represents a reliable method for obtaining this compound. The comprehensive characterization protocol, employing a suite of modern analytical techniques, is essential for verifying the structural integrity and ensuring the high purity required for subsequent applications in drug discovery and materials science. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis and validation of this valuable chemical entity.

References

The Strategic Role of the Bromine Atom in Isoquinoline Chemistry: A Technical Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the basis of numerous therapeutic agents and functional materials.[1][2] The strategic introduction and subsequent manipulation of a bromine atom on the isoquinoline ring are pivotal for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of bromoisoquinolines, offering a technical resource for researchers, scientists, and professionals in drug development. We will dissect the electronic landscape of the isoquinoline nucleus, elucidate the principles governing the reactivity of the C-Br bond at various positions, and provide validated protocols for its transformation through modern synthetic methodologies.

The Electronic Landscape of Isoquinoline: A Tale of Two Rings

The reactivity of the isoquinoline ring system is a direct consequence of the fusion of a benzene ring with a pyridine ring. This fusion creates a distinct electronic environment where the pyridine ring, containing the electron-withdrawing nitrogen atom, is electron-deficient, while the benzene ring remains comparatively electron-rich.[3] This electronic dichotomy dictates the regioselectivity of both electrophilic and nucleophilic attacks.

  • Electrophilic Aromatic Substitution (EAS): Electrophiles preferentially attack the more electron-rich benzene ring (carbocycle). Theoretical and experimental data confirm that substitutions, such as nitration and halogenation, occur predominantly at positions C5 and C8.[4] The stability of the resulting cationic intermediate (Wheland intermediate) is greatest when the positive charge is delocalized on the benzene ring without disrupting the aromaticity of the pyridine moiety.

  • Nucleophilic Substitution: Conversely, the electron-deficient pyridine ring (heterocycle) is susceptible to nucleophilic attack.[3][5] The C1 position is particularly activated due to its proximity to the nitrogen atom, making it the primary site for nucleophilic substitution.[6][7]

The introduction of a bromine atom onto this scaffold provides a versatile synthetic handle, enabling a vast array of subsequent chemical transformations. The position of the bromine atom profoundly influences its reactivity and the strategic pathways available for molecular elaboration.

Synthesis of Bromoisoquinolines: Positional Control is Key

The regioselective synthesis of bromoisoquinolines is a critical first step. Direct bromination of isoquinoline often leads to a mixture of products, but specific conditions can favor certain isomers.

Electrophilic Bromination for C5 and C8 Isomers

Direct bromination of isoquinoline under strong acidic conditions can regioselectively yield 5-bromoisoquinoline. The use of N-bromosuccinimide (NBS) in concentrated sulfuric acid (H₂SO₄) or N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to be effective.[8][9] Careful temperature control is crucial to suppress the formation of the 8-bromo isomer.[10]

Exemplary Protocol: Synthesis of 5-Bromoisoquinoline [10]

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

  • Addition of Isoquinoline: Slowly add isoquinoline to the stirred acid, maintaining the temperature below 30°C.

  • Cooling: Cool the solution to -25°C using a dry ice-acetone bath.

  • Addition of NBS: Add N-bromosuccinimide (recrystallized) in portions, keeping the internal temperature between -22 and -26°C.

  • Reaction: Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH) while keeping the temperature low.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Synthesis of Other Isomers

Other isomers, such as 1-bromoisoquinoline and 4-bromoisoquinoline, are typically synthesized from the corresponding isoquinolinones or isoquinoline-N-oxides. For instance, 1-bromoisoquinoline can be prepared from isoquinoline-N-oxide by treatment with phosphorus oxybromide (POBr₃).[11] 4-Bromoisoquinolines can be synthesized via a brominative annulation of 2-alkynyl arylimidates.[12]

The Bromine Atom as a Synthetic Linchpin: Key Transformations

The true synthetic utility of bromoisoquinolines lies in the reactivity of the carbon-bromine bond. This bond serves as a versatile anchor point for the introduction of a wide array of functional groups through various modern cross-coupling and substitution reactions.[2][13]

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and bromoisoquinolines are excellent substrates for these transformations. The general reactivity order for the halide in these reactions is I > Br > Cl.[14]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[15] This reaction is widely used to synthesize aryl-, heteroaryl-, or alkyl-substituted isoquinolines, which are prevalent in kinase inhibitors and other therapeutic agents.[1][16]

Suzuki_Miyaura_Cycle

Representative Protocol: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile [1]

  • Reaction Setup: In a dry reaction vessel, combine 6-bromoisoquinoline-1-carbonitrile (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of an organic solvent (e.g., 1,4-dioxane) and water. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic phase, and concentrate. Purify the crude product by column chromatography.

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of Bromoquinolines and Bromoisoquinolines

SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
6-Bromoisoquinoline-1-carbonitrilePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O9085[1]
3-Bromoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O8092[16]
6-Bromoisoquinoline-1-carbonitrile(4-Fluorophenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O9078[1]

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[17][18] This reaction is invaluable for synthesizing alkynylated isoquinolines, which are important precursors for various pharmaceuticals and organic materials.[17]

Sonogashira_Cycle

Representative Protocol: Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile [17]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromoisoquinoline-1-carbonitrile (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

  • Solvent and Base Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-80°C, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the mixture, filter through celite, and concentrate the filtrate. Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a highly efficient method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[19][20] This reaction is particularly important in pharmaceutical development for the synthesis of amino-substituted isoquinolines.[21][22] The choice of ligand is critical and often requires screening for optimal results.

Buchwald_Hartwig_Cycle

Optimized Protocol for Kiloscale Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile [19][21][22]

  • Catalyst System: The reaction was found to be most effective using Pd(dba)₂ with BINAP as the ligand and Cs₂CO₃ as the base in THF.[21][22]

  • Reaction Setup: Combine 6-bromoisoquinoline-1-carbonitrile, the chiral primary amine, the palladium precursor, ligand, and base in an appropriate reaction vessel under an inert atmosphere.

  • Solvent: Add anhydrous THF.

  • Reaction Conditions: Heat the reaction mixture to the optimal temperature determined during process development.

  • Work-up and Purification: After completion, the product can be isolated and purified. For instance, an acidic workup can be employed where the product is extracted into an aqueous acid layer and then precipitated by neutralization.[21] This method was successfully scaled to produce over 12 kg of the desired product.[22]

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SₙAr) remains a relevant and efficient method for functionalizing the isoquinoline ring, particularly when the bromine atom is at an activated position.[23][24] The SₙAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[25][26][27]

SNAr_Mechanism

The reaction is greatly facilitated by the presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex.[26][28] In the isoquinoline system, the ring nitrogen itself acts as an electron-withdrawing group, activating positions C1 and C3 for nucleophilic attack.[5] The presence of additional EWGs, such as a nitro group, further enhances this reactivity.[29]

General Protocol for Nucleophilic Substitution on Activated Bromoquinolines [29]

  • Reaction Setup: In a reaction vessel, dissolve the activated bromoisoquinoline (e.g., 5-bromo-8-nitroisoquinoline) in a polar aprotic solvent like DMF, DMSO, or NMP.

  • Addition of Nucleophile and Base: Add the nucleophile (e.g., an amine, thiol, or alkoxide; 1.5-3.0 equiv.) and a suitable base if required (e.g., triethylamine).

  • Reaction: Heat the mixture with stirring. The reaction temperature can range from room temperature to over 100°C depending on the reactivity of the substrate and nucleophile.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and perform an appropriate work-up, which may involve precipitation by adding water, followed by filtration and recrystallization, or extraction with an organic solvent.

Conclusion and Future Outlook

The bromine atom on the isoquinoline ring is more than just a substituent; it is a strategic tool for molecular architects. Its reactivity, governed by its position on the electronically diverse isoquinoline scaffold, opens a gateway to a vast chemical space. From the robust and versatile palladium-catalyzed cross-coupling reactions to the classical yet effective nucleophilic aromatic substitutions, the transformations of bromoisoquinolines are fundamental to the synthesis of novel compounds with significant potential in drug discovery and materials science. As our understanding of catalytic systems deepens and new synthetic methodologies emerge, the strategic manipulation of the bromine atom on the isoquinoline ring will undoubtedly continue to be a key driver of innovation in chemical synthesis.

References

electrophilic and nucleophilic substitution reactions of 5-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Chemistry of 5-Bromoisoquinoline-1-carbonitrile

Executive Summary: this compound is a highly functionalized heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique electronic architecture, characterized by an electron-deficient pyridine ring and a moderately deactivated benzene ring, presents both challenges and opportunities for synthetic diversification. This guide provides a comprehensive analysis of the electrophilic and nucleophilic substitution reactions of this molecule. We delve into the mechanistic principles governing its reactivity, predict regiochemical outcomes based on substituent effects, and provide field-proven, step-by-step protocols for key transformations. The narrative emphasizes the causality behind experimental choices, offering a practical resource for scientists engaged in the synthesis and development of novel isoquinoline-based compounds.

The Molecular Architecture and Reactivity Landscape

The reactivity of this compound is dictated by the complex interplay of its constituent parts: the core isoquinoline system, a deactivating bromo-substituent on the carbocyclic ring, and a potent electron-withdrawing cyano group on the heterocyclic ring.

Electronic Properties of the Isoquinoline Scaffold

Isoquinoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[1] The nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing inductive effect, rendering the entire heterocyclic portion of the molecule electron-deficient.[2] This has two major consequences:

  • Deactivation towards Electrophilic Attack: The pyridine ring is significantly less reactive towards electrophiles than benzene.[2] Consequently, electrophilic aromatic substitution (EAS) reactions preferentially occur on the more electron-rich benzene ring, typically at positions C-5 and C-8.[2]

  • Activation towards Nucleophilic Attack: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-1 position.[3]

The Directing Influence of Bromo and Cyano Substituents

The substituents at the C-1 and C-5 positions drastically modify this inherent reactivity:

  • 1-Carbonitrile (-CN): As a strong electron-withdrawing group, the cyano moiety further deactivates the entire ring system towards electrophilic attack. Its presence at C-1 profoundly enhances the electrophilicity of the pyridine ring, making it highly activated for potential nucleophilic reactions.

  • 5-Bromo (-Br): Halogens are a classic example of conflicting electronic effects. While the bromo group is deactivating towards electrophilic attack due to its inductive electron withdrawal, it is an ortho, para-director due to resonance electron donation. On the benzene ring of the isoquinoline core, it directs incoming electrophiles to the C-6 (ortho) and C-8 (para) positions.

Combined Predicted Reactivity: The confluence of these features makes this compound a highly electron-poor system.

  • Electrophilic Substitution: Expected to be challenging and require forcing conditions. The reaction will almost certainly occur on the benzene ring. Both the fused pyridine ring system and the 5-bromo substituent direct towards the C-8 position, making it the most probable site of substitution.

  • Nucleophilic Substitution: The primary site for functionalization via nucleophilic substitution will be the C-5 position, which bears a good leaving group (Br⁻). While direct SNAr is difficult without additional activation, this position is ideal for transition-metal-catalyzed cross-coupling reactions.

G cluster_molecule This compound cluster_reactivity Predicted Reactivity mol Structure with Numbering EAS Electrophilic Attack (Difficult) mol->EAS NuS Nucleophilic Attack (Favored at C-5) mol->NuS C8 C-8 Position (Most Likely Site for EAS) EAS->C8 Regioselectivity C5 C-5 Position (Site for Cross-Coupling) NuS->C5 Primary Site

Caption: Predicted reactivity map for this compound.

Electrophilic Aromatic Substitution (EAS) Reactions

Executing EAS on this deactivated scaffold requires a careful selection of potent reagents and controlled conditions to achieve regioselective functionalization. The primary challenge is to overcome the cumulative deactivating effects of the heterocyclic nitrogen, the cyano group, and the bromo substituent.

Mechanistic Considerations: The Path to C-8 Substitution

The mechanism of EAS involves the attack of the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[4] The reaction is completed by the loss of a proton to restore aromaticity.[5] For this compound, electrophilic attack on the pyridine ring is electronically prohibitive. On the benzene ring, attack at C-8 generates a carbocation intermediate that is less destabilized compared to attack at other positions, making it the kinetically and thermodynamically favored pathway.

EAS_Mechanism General EAS Mechanism at C-8 Reactant 5-Br-1-CN-Isoquinoline Sigma_Complex Sigma Complex (Resonance Stabilized) Reactant->Sigma_Complex + E⁺ Electrophile E⁺ Product 8-E-5-Br-1-CN-Isoquinoline Sigma_Complex->Product - H⁺ (via Base) Base Base H_plus H⁺

Caption: General mechanism for electrophilic substitution at the C-8 position.

Key Transformation: Nitration

Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group, a versatile functional handle for further synthesis (e.g., reduction to an amine). Given the deactivated nature of the substrate, a potent nitrating system such as a mixture of nitric acid and sulfuric acid is required. The active electrophile is the nitronium ion (NO₂⁺), generated in situ.[6] A procedure adapted from the successful nitration of 5-bromoisoquinoline provides a reliable method.[7]

Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline-1-carbonitrile

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid (H₂SO₄, 10 volumes) to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add this compound (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until a homogeneous solution is obtained.

  • Nitrating Mixture: Cool the solution to 0 °C. Add a pre-cooled mixture of concentrated sulfuric acid (2 volumes) and fuming nitric acid (HNO₃, 1.1 eq) dropwise via the addition funnel. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate.

  • Isolation: Neutralize the slurry with a cold aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) to pH 7-8. Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

ReactionReagentsKey ConditionsPredicted Product
Nitration HNO₃ / H₂SO₄0-5 °C5-Bromo-8-nitroisoquinoline-1-carbonitrile
Halogenation NBS or NCS / H₂SO₄0-25 °C5,8-Dibromo- or 5-Bromo-8-chloroisoquinoline-1-carbonitrile
Sulfonation Fuming H₂SO₄ (Oleum)50-100 °CThis compound-8-sulfonic acid

Nucleophilic Substitution Reactions

The C-5 bromo substituent serves as a versatile handle for introducing a wide array of functional groups. While direct SNAr is challenging, transition-metal-catalyzed cross-coupling reactions provide a powerful and general platform for C-C, C-N, and C-O bond formation.

Mechanistic Landscape: SNAr vs. Metal Catalysis

Direct nucleophilic aromatic substitution (SNAr) typically proceeds through a two-step addition-elimination mechanism involving a discrete Meisenheimer complex.[8] This pathway requires strong electron-withdrawing groups positioned ortho or para to the leaving group. On our substrate, the fused pyridine ring provides some activation, but it is often insufficient for efficient substitution at C-5 without harsher conditions or the presence of an additional activating group, such as the nitro group introduced at C-8.

In contrast, transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) operate via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki) or ligand exchange (for Buchwald-Hartwig), and reductive elimination. These methods are exceptionally robust and tolerate a vast range of functional groups, making them the preferred strategy for modifying the C-5 position.

Coupling_Cycle Generalized Catalytic Cycle for Cross-Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-Br(L₂) OxAdd->PdII_Complex Transmetal Transmetalation or Ligand Exchange PdII_Complex->Transmetal PdII_Intermediate Ar-Pd(II)-Nu(L₂) Transmetal->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu RedElim->Product ArBr Ar-Br ArBr->OxAdd Nu_Source Nucleophile Source Nu_Source->Transmetal

Caption: Generalized catalytic cycle for cross-coupling at the C-5 position.

Key Transformations: Cross-Coupling Protocols

Experimental Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation)

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), a boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane/water or toluene/ethanol. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination (C-N Bond Formation)

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.3 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq) in a Schlenk tube.

  • Solvent: Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 90-110 °C for 6-24 hours. Monitor completion by LC-MS.

  • Workup: Cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Reaction TypeCatalyst System (Example)Nucleophile SourceProduct Type
Suzuki-Miyaura Pd(PPh₃)₄ / K₂CO₃Aryl/vinyl boronic acidC-C (Aryl/vinyl)
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos / NaOtBuPrimary/secondary amineC-N (Amine)
Sonogashira Pd(PPh₃)₄ / CuI / Et₃NTerminal alkyneC-C (Alkyne)
Ullmann Coupling CuI / L-proline / K₂CO₃Alcohol / PhenolC-O (Ether)

Synthesis of the Core Scaffold

The title compound is not widely commercially available and must typically be prepared via a multi-step synthesis. A reliable route commences with isoquinoline, proceeding through bromination and subsequent cyanation at the C-1 position. The introduction of the cyano group often utilizes a Reissert-Henze type reaction.[9]

Synthesis_Workflow Isoquinoline Isoquinoline Step1 Bromination NBS, H₂SO₄, -20°C Isoquinoline->Step1 Bromoisoquinoline 5-Bromoisoquinoline Step1->Bromoisoquinoline Step2 N-Oxidation m-CPBA Bromoisoquinoline->Step2 N_Oxide 5-Bromoisoquinoline N-Oxide Step2->N_Oxide Step3 Cyanation TMSCN, Benzoyl Chloride N_Oxide->Step3 Product 5-Bromoisoquinoline- 1-carbonitrile Step3->Product

Caption: A plausible synthetic workflow for this compound.

Conclusion

This compound represents a synthetically versatile platform for the development of complex molecules. While its electron-deficient nature renders electrophilic substitution challenging yet regioselective for the C-8 position, the true strength of this scaffold lies in the C-5 bromo functionality. This position is primed for a host of powerful transition-metal-catalyzed cross-coupling reactions, enabling the systematic and modular construction of diverse chemical libraries. This guide provides the foundational principles and practical protocols necessary for researchers to confidently exploit the unique reactivity of this valuable heterocyclic building block.

References

The Isoquinoline-1-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3] Its derivatives are integral components of a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2] The strategic placement of a carbonitrile group at the 1-position of the isoquinoline ring system imparts unique electronic properties and steric features, rendering the isoquinoline-1-carbonitrile scaffold a particularly attractive starting point for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and key experimental methodologies associated with this privileged scaffold, with a focus on its applications in anticancer, antiviral, and neuroprotective research.

Synthesis of Isoquinoline-1-Carbonitrile Derivatives: A Modular Approach

The functionalization of the isoquinoline-1-carbonitrile core is often achieved through modern synthetic methodologies, with palladium-catalyzed cross-coupling reactions being particularly powerful.[4] Reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling allow for the introduction of a wide variety of substituents at specific positions on the isoquinoline ring, enabling the creation of diverse chemical libraries for biological screening.[4]

Experimental Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the synthesis of 6-aryl-isoquinoline-1-carbonitrile derivatives from 6-bromoisoquinoline-1-carbonitrile.

Materials:

  • 6-Bromoisoquinoline-1-carbonitrile

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene/H₂O)

  • Schlenk flask

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

  • In a Schlenk flask, dissolve 6-bromoisoquinoline-1-carbonitrile (1.0 equivalent) and the desired aryl boronic acid or ester (1.1-1.5 equivalents) in the chosen solvent system.

  • Add the base (2.0-3.0 equivalents) and the palladium catalyst (0.01-0.05 equivalents).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-isoquinoline-1-carbonitrile derivative.[4]

Suzuki_Miyaura_Coupling Start 6-Bromoisoquinoline-1-carbonitrile + Aryl Boronic Acid Reaction Pd Catalyst, Base Solvent, Heat Start->Reaction Intermediate Catalytic Cycle Intermediate Reaction->Intermediate Product 6-Aryl-isoquinoline-1-carbonitrile Intermediate->Product Purification Workup & Purification Product->Purification FinalProduct Pure Product Purification->FinalProduct PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isoquinoline Isoquinoline-1-carbonitrile Derivative Isoquinoline->PI3K Isoquinoline->Akt Isoquinoline->mTORC1 Viral_Inhibition cluster_host Host Cell Interaction Virus Virus Receptor Receptor (e.g., ACE2) Virus->Receptor Binding HostCell Host Cell Entry Viral Entry Receptor->Entry Replication Viral Replication (Polymerase Activity) Entry->Replication Assembly Viral Assembly & Release Replication->Assembly Inhibitor_Entry Isoquinoline-1-carbonitrile (Entry Inhibitor) Inhibitor_Entry->Entry Inhibitor_Polymerase Isoquinoline-1-carbonitrile (Polymerase Inhibitor) Inhibitor_Polymerase->Replication Neuroprotection_Pathway Stressors Oxidative Stress Inflammation NeuronalDamage Neuronal Damage & Apoptosis Stressors->NeuronalDamage NeuronalSurvival Neuronal Survival Isoquinoline Isoquinoline Derivative Antioxidant Increased Antioxidant Enzyme Activity Isoquinoline->Antioxidant AntiInflammatory Reduced Pro-inflammatory Cytokines Isoquinoline->AntiInflammatory AntiApoptotic Inhibition of Apoptotic Pathways Isoquinoline->AntiApoptotic Antioxidant->NeuronalDamage AntiInflammatory->NeuronalDamage AntiApoptotic->NeuronalDamage

References

An In-depth Technical Guide to 5-Bromoisoquinoline-1-carbonitrile: Synthesis, Derivatization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Among the vast family of isoquinoline derivatives, 5-Bromoisoquinoline-1-carbonitrile stands out as a particularly versatile and valuable building block for drug discovery and development. Its unique arrangement of a reactive bromine atom at the 5-position and a modifiable carbonitrile group at the 1-position offers a dual-pronged approach for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth technical overview of this compound, encompassing its synthesis, the strategic derivatization of its core structure, and the emerging therapeutic applications of its analogs, with a particular focus on their potential as antitumor agents and kinase inhibitors.

The Strategic Importance of the this compound Scaffold

Heterocyclic compounds are of paramount importance in scientific research, with isoquinoline derivatives being a significant class of both natural and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[1] The this compound scaffold is of particular interest to medicinal chemists for several key reasons:

  • Dual-Functionality: The presence of two distinct and reactive functional groups—the bromo substituent and the carbonitrile moiety—allows for selective and sequential modifications. This enables the construction of diverse compound libraries with varied physicochemical properties.

  • Versatility in Cross-Coupling Reactions: The bromine atom at the 5-position serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This facilitates the introduction of a wide range of aryl, heteroaryl, and amino substituents, allowing for extensive exploration of the chemical space around the isoquinoline core.

  • Modifiable Carbonitrile Group: The 1-carbonitrile group is not merely a passive substituent. It can be readily transformed into other key functional groups, including primary amines, carboxylic acids, and amides, providing further opportunities for derivatization and the introduction of pharmacophoric features.

  • Privileged Core Structure: The isoquinoline nucleus itself is a well-established "privileged scaffold" in medicinal chemistry, known to interact with a multitude of biological targets. By using this compound as a starting point, researchers can leverage the inherent biological relevance of the isoquinoline core while systematically modulating its properties through targeted chemical modifications.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a multi-step process that begins with the parent isoquinoline molecule. The key steps involve the regioselective bromination of the isoquinoline ring, followed by the introduction of the carbonitrile group at the 1-position.

Regioselective Bromination of Isoquinoline

The direct bromination of isoquinoline presents a significant challenge in terms of regioselectivity. To achieve the desired 5-bromo isomer, careful control of reaction conditions is essential. A widely adopted and scalable method involves the use of N-Bromosuccinimide (NBS) in a strong acid, typically concentrated sulfuric acid, at low temperatures.[2]

The strong acid protonates the nitrogen atom of the isoquinoline ring, which deactivates the heterocyclic ring towards electrophilic attack and directs the bromination to the 5-position of the carbocyclic ring.

Experimental Protocol: Synthesis of 5-Bromoisoquinoline [2]

  • Reaction Setup: A three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with concentrated sulfuric acid (96%) and cooled to 0°C.

  • Addition of Isoquinoline: Isoquinoline is added slowly to the stirred acid, ensuring the internal temperature is maintained below 30°C.

  • Bromination: The solution is then cooled to -25°C using a dry ice-acetone bath. N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise, maintaining the internal temperature between -26°C and -22°C.

  • Reaction Monitoring: The reaction mixture is stirred at -22°C for 2 hours, followed by stirring at -18°C for 3 hours.

  • Work-up: The reaction mixture is poured onto crushed ice, and the pH is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C. The resulting alkaline suspension is extracted with diethyl ether.

  • Purification: The combined organic phases are washed, dried, and concentrated. The crude product is then purified by fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid.

Introduction of the 1-Carbonitrile Group

With 5-bromoisoquinoline in hand, the next critical step is the introduction of the carbonitrile group at the 1-position. A common and effective method for this transformation is the Reissert reaction.[3]

Experimental Protocol: Synthesis of this compound (via Reissert Reaction) [4]

  • Reaction Setup: To a solution of 5-Bromoisoquinoline in a suitable solvent such as dichloromethane, an acyl chloride (e.g., benzoyl chloride) is added.

  • Cyanation: An aqueous solution of potassium cyanide or trimethylsilyl cyanide (TMSCN) is then introduced, and the resulting biphasic mixture is stirred vigorously.

  • Formation of Reissert Compound: The reaction progress is monitored by TLC or LC-MS. Upon completion, the organic layer is separated, washed, dried, and concentrated to yield the Reissert compound.

  • Hydrolysis: The crude Reissert compound is then subjected to hydrolysis under acidic or basic conditions to afford this compound.

Derivatization Strategies: Unleashing the Potential of the Scaffold

The true value of this compound lies in its potential for diversification. The bromo and nitrile functionalities can be selectively manipulated to generate a vast library of analogs.

Functionalization at the 5-Position: Cross-Coupling Reactions

The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful tool for introducing a wide range of aryl and heteroaryl substituents at the 5-position.[5] This reaction typically involves the coupling of the 5-bromo-isoquinoline-1-carbonitrile with a boronic acid or a boronic acid pinacol ester in the presence of a palladium catalyst and a base.

Generalized Protocol: Suzuki-Miyaura Coupling of this compound [5]

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid/ester (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Procedure:

    • In a Schlenk flask, combine this compound, the boronic acid/ester, the base, and the palladium catalyst.

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

The Buchwald-Hartwig amination allows for the introduction of a diverse array of primary and secondary amines at the 5-position, a crucial transformation for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]

Generalized Protocol: Buchwald-Hartwig Amination of this compound [5]

  • Materials:

    • This compound

    • Amine (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., BINAP, Xantphos)

    • Base (e.g., Cs₂CO₃, NaOtBu)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound, the amine, the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

    • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Transformations of the 1-Carbonitrile Group

The 1-carbonitrile group offers a second point of diversification, allowing for its conversion into other valuable functional groups.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[6] The resulting 5-bromo-isoquinoline-1-carboxylic acid can then be used in amide coupling reactions to introduce further diversity.

Generalized Protocol: Hydrolysis of this compound [6]

  • Acid-Catalyzed Hydrolysis:

    • In a round-bottom flask, add this compound.

    • Carefully add a 10 M solution of sulfuric acid.

    • Heat the mixture to reflux (100-120°C) and monitor the reaction by TLC or HPLC.

    • After completion, cool the reaction mixture and carefully pour it onto ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

  • Base-Catalyzed Hydrolysis:

    • Dissolve this compound in ethanol or an ethanol/water mixture.

    • Add an aqueous solution of sodium hydroxide or potassium hydroxide (3-5 equivalents).

    • Heat the mixture to reflux (80-100°C) with vigorous stirring.

    • Monitor the reaction by TLC or HPLC.

    • After completion, cool the reaction mixture and acidify with concentrated HCl to pH 2-3.

    • Extract the product with a suitable organic solvent.

The nitrile group can be reduced to a primary amine, (5-Bromoisoquinolin-1-yl)methanamine, using various reducing agents.[7] This transformation provides a key intermediate for the synthesis of compounds with modified linkers and pharmacophoric groups.

Generalized Protocol: Reduction of this compound [7]

  • Catalytic Hydrogenation:

    • In a hydrogenation vessel, dissolve this compound in a suitable solvent (e.g., methanol, ethanol) containing a catalyst such as Raney® Nickel.

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

    • Heat and stir the reaction mixture until the starting material is consumed.

    • Filter the catalyst and concentrate the filtrate to obtain the crude product.

  • Metal Hydride Reduction:

    • Dissolve this compound and Nickel(II) Chloride Hexahydrate in methanol and cool in an ice bath.

    • Add Sodium Borohydride portion-wise.

    • Allow the reaction to stir at room temperature until completion.

    • Quench the reaction carefully with aqueous ammonia.

    • Extract the product with an organic solvent.

Biological Activities and Therapeutic Potential

Derivatives of the isoquinoline scaffold are known to exhibit a wide range of biological activities. Recent research has highlighted the potential of substituted isoquinoline-1-carbonitrile analogs as potent therapeutic agents, particularly in the field of oncology.

Antitumor Activity

A number of substituted isoquinolin-1-ones, which can be considered bioisosteres of compounds derived from this compound, have been synthesized and evaluated for their antitumor activity against various human tumor cell lines.[8] These studies have demonstrated that modifications at different positions of the isoquinoline ring can significantly impact the cytotoxic potency of these compounds.

More specifically, a study on isoquinoline-1-carboxaldehyde thiosemicarbazones, which can be synthesized from the corresponding 1-carbonitrile derivatives, revealed significant antineoplastic activity.[9][10] In this study, 5-substituted derivatives were synthesized and tested, with some compounds showing promising activity against L1210 leukemia in mice.[9] This suggests that the 5-position of the isoquinoline ring is a critical site for modification to enhance antitumor efficacy.

Kinase Inhibitory Activity

The isoquinoline and quinoline scaffolds are well-represented among known kinase inhibitors.[11][12] Many FDA-approved drugs for the treatment of cancer target protein kinases, and a significant number of these contain a quinoline or isoquinoline core. The versatility of the this compound scaffold makes it an ideal starting point for the design and synthesis of novel kinase inhibitors. By introducing various substituents at the 5-position through cross-coupling reactions, it is possible to target the ATP-binding site of different kinases and develop potent and selective inhibitors. For instance, aporphine isoquinoline alkaloids have been shown to be potent inhibitors of several protein kinases, including protein kinase A, myosin light chain kinase, and protein kinase C.[1]

Structure-Activity Relationship (SAR) Insights

While comprehensive SAR studies on derivatives of this compound are still emerging, preliminary findings from related isoquinoline series provide valuable insights for future drug design efforts.

For the isoquinoline-1-carboxaldehyde thiosemicarbazone series, the substitution pattern on the isoquinoline ring was found to be crucial for their antitumor activity.[9][10] The presence of amino and methylamino groups at the 4-position resulted in the most active compounds in that particular study.[9] This highlights the importance of exploring various substituents on the isoquinoline core to optimize biological activity.

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold for the synthesis of novel and diverse libraries of compounds with significant therapeutic potential. The well-established protocols for its synthesis and the numerous possibilities for derivatization at both the 5- and 1-positions make it an attractive starting point for drug discovery programs. The demonstrated antitumor and potential kinase inhibitory activities of related isoquinoline derivatives underscore the promise of this scaffold.

Future research in this area should focus on:

  • Systematic Derivatization: The synthesis and biological evaluation of a broad range of derivatives of this compound with diverse substituents at the 5-position (via Suzuki, Buchwald-Hartwig, and other cross-coupling reactions) and modified functionalities at the 1-position.

  • Comprehensive Biological Screening: Screening of these novel compounds against a wide panel of cancer cell lines and a diverse array of protein kinases to identify promising lead compounds and elucidate their mechanisms of action.

  • In-depth Structure-Activity Relationship Studies: The generation of robust SAR data to guide the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.

By leveraging the synthetic versatility and inherent biological relevance of the this compound scaffold, researchers are well-positioned to develop novel and effective therapeutic agents for the treatment of cancer and other diseases.

Visualizations

Diagram 1: General Structure of this compound and Key Reactive Sites

Caption: Key reactive sites on the this compound scaffold.

Diagram 2: Synthetic Workflow for Derivatization

Synthetic_Workflow cluster_c5 Functionalization at C5 cluster_c1 Transformation at C1 start This compound suzuki Suzuki Coupling (+ Boronic Acid) start->suzuki buchwald Buchwald-Hartwig (+ Amine) start->buchwald hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction aryl_deriv 5-Aryl-isoquinoline- 1-carbonitrile suzuki->aryl_deriv amino_deriv 5-Amino-isoquinoline- 1-carbonitrile buchwald->amino_deriv acid_deriv 5-Bromo-isoquinoline- 1-carboxylic Acid hydrolysis->acid_deriv amine_deriv (5-Bromo-isoquinolin- 1-yl)methanamine reduction->amine_deriv

Caption: Synthetic pathways for the derivatization of the core scaffold.

References

Methodological & Application

Synthetic Routes to 5-Bromoisoquinoline-1-carbonitrile from Isoquinoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of established synthetic pathways for the preparation of 5-Bromoisoquinoline-1-carbonitrile, a key building block in medicinal chemistry and materials science. The strategic placement of the bromo and cyano functionalities on the isoquinoline scaffold allows for diverse downstream derivatization, making it a valuable intermediate in the synthesis of complex molecular architectures.

Two robust and well-documented synthetic routes commencing from isoquinoline will be detailed. The first route is a classical two-step sequence involving a highly regioselective bromination followed by a Reissert-Henze reaction. The second, an alternative approach, proceeds via an N-oxide intermediate for the introduction of the nitrile group. This guide will delve into the mechanistic underpinnings of these transformations, providing detailed, step-by-step protocols and key analytical data for the synthesized compounds.

Strategic Overview: Pathways to this compound

The synthesis of this compound from isoquinoline is a two-stage process. The initial and most critical step is the regioselective introduction of a bromine atom at the C-5 position of the isoquinoline ring. Following this, the nitrile group is installed at the C-1 position.

Synthetic_Overview Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline Step 1: Regioselective Bromination This compound This compound 5-Bromoisoquinoline->this compound Step 2: Cyanation at C-1

Caption: Overall synthetic strategy.

Route 1: Regioselective Bromination and Reissert-Henze Cyanation

This classical approach is highly reliable and scalable, making it a preferred method in many research and development settings.

Step 1: Synthesis of 5-Bromoisoquinoline via Electrophilic Bromination

The direct bromination of isoquinoline can lead to a mixture of isomers. However, by performing the reaction in a strong acid such as concentrated sulfuric acid, the isoquinoline nitrogen is protonated. This deactivates the heterocyclic ring towards electrophilic attack and directs the substitution to the electron-rich benzenoid ring, primarily at the C-5 position.[1][2][3] Careful temperature control is crucial to suppress the formation of the 8-bromoisoquinoline isomer, which is challenging to separate.[1]

Bromination_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification Start Dissolve Isoquinoline in conc. H₂SO₄ at 0°C Cool Cool to -25°C Start->Cool Add_NBS Add N-Bromosuccinimide (NBS) portion-wise (maintain temp. between -26°C and -22°C) Cool->Add_NBS Stir Stir at -22°C for 2h, then at -18°C for 3h Add_NBS->Stir Quench Pour onto crushed ice Stir->Quench Neutralize Adjust pH to 9 with aq. NH₃ Quench->Neutralize Extract Extract with diethyl ether Neutralize->Extract Wash_Dry Wash organic layers and dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by fractional distillation or chromatography Concentrate->Purify Product_1 5-Bromoisoquinoline Purify->Product_1

Caption: Experimental workflow for the synthesis of 5-Bromoisoquinoline.

Protocol 1: Synthesis of 5-Bromoisoquinoline

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Crushed Ice

  • 25% Aqueous Ammonia

  • Diethyl ether

  • 1M Sodium Hydroxide (aq)

  • Anhydrous Magnesium Sulfate

  • Heptane

  • Toluene

Equipment:

  • Three-necked round-bottom flask (1 L)

  • Mechanical stirrer

  • Internal thermometer

  • Addition funnel

  • Dry ice-acetone bath

Procedure:

  • Equip a 1-L, three-necked, round-bottomed flask with a mechanical stirrer, an internal thermometer, and an addition funnel.

  • Charge the flask with 340 mL of concentrated sulfuric acid (96%) and cool to 0°C in an ice bath.

  • Slowly add 44.0 g (330 mmol) of isoquinoline to the stirred acid, maintaining the internal temperature below 30°C.

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Add 64.6 g (363 mmol) of recrystallized N-bromosuccinimide in portions, ensuring the internal temperature is maintained between -22°C and -26°C.

  • Stir the suspension vigorously for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • Carefully pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a larger flask.

  • Adjust the pH of the mixture to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Transfer the alkaline suspension to a separatory funnel and extract with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with 200 mL of 1M NaOH (aq) and 200 mL of water, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude solid by fractional distillation under reduced pressure (bp 145-149°C at 14 mm Hg) to afford 5-bromoisoquinoline as a white solid.[1]

Compound Molecular Formula Molecular Weight Yield Melting Point
5-BromoisoquinolineC₉H₆BrN208.06 g/mol 47-49%83-87 °C
Step 2: Synthesis of this compound via Reissert-Henze Reaction

The Reissert-Henze reaction is a classic and effective method for the introduction of a cyano group at the C-1 position of isoquinolines.[4][5] The reaction proceeds through the formation of a Reissert compound, a 2-acyl-1,2-dihydroisoquinoline-1-carbonitrile, which is subsequently aromatized to the desired 1-cyanoisoquinoline. A modern, anhydrous variation of this reaction utilizes trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, which often leads to higher yields, especially with reactive acyl chlorides.[6][7]

Mechanism of the Reissert Reaction:

  • Acylation: The nitrogen atom of 5-bromoisoquinoline attacks the acyl chloride, forming an N-acylisoquinolinium salt.

  • Cyanide Addition: A cyanide ion then attacks the electrophilic C-1 position of the isoquinolinium salt, leading to the formation of the Reissert compound.

  • Aromatization: The Reissert compound is then treated with a base to remove the acyl group and regenerate the aromatic isoquinoline ring, now substituted with a cyano group at the C-1 position.

Protocol 2: Synthesis of this compound

Materials:

  • 5-Bromoisoquinoline

  • Benzoyl chloride

  • Potassium cyanide (KCN) (Caution: Highly Toxic)

  • Dichloromethane (DCM)

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 5-bromoisoquinoline (1 equivalent) in dichloromethane.

  • In a separate beaker, prepare a solution of potassium cyanide (3 equivalents) in water.

  • Combine the two solutions in the reaction flask and stir vigorously to create a biphasic mixture.

  • Add benzoyl chloride (1.8 equivalents) dropwise to the mixture. The reaction is exothermic.

  • Continue stirring vigorously for 3-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water, 2N HCl, 2N NaOH, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Reissert compound.

  • The crude Reissert compound can be hydrolyzed without further purification. Dissolve the crude material in a mixture of ethanol and water, add sodium hydroxide, and reflux for 2 hours.

  • After cooling, remove the ethanol by distillation. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Compound Molecular Formula Molecular Weight Purity
This compoundC₁₀H₅BrN₂233.07 g/mol >95%

Route 2: Cyanation via an N-Oxide Intermediate

An alternative strategy for the introduction of the cyano group at the C-1 position involves the initial formation of 5-bromoisoquinoline N-oxide. The N-oxide functionality activates the C-1 position for nucleophilic attack. Subsequent treatment with a cyanide source, such as trimethylsilyl cyanide (TMSCN), yields the desired 1-carbonitrile.[7][8]

N_Oxide_Route 5-Bromoisoquinoline 5-Bromoisoquinoline N-Oxide 5-Bromoisoquinoline N-oxide 5-Bromoisoquinoline->N-Oxide m-CPBA or H₂O₂/AcOH Target_Product This compound N-Oxide->Target_Product TMSCN

Caption: Cyanation via an N-Oxide intermediate.

Step 1: Synthesis of 5-Bromoisoquinoline N-oxide

Protocol 3: Synthesis of 5-Bromoisoquinoline N-oxide

Materials:

  • 5-Bromoisoquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve 5-bromoisoquinoline in dichloromethane.

  • Cool the solution in an ice bath.

  • Add m-CPBA portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated sodium bicarbonate solution to remove excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 5-bromoisoquinoline N-oxide.

Step 2: Cyanation of 5-Bromoisoquinoline N-oxide

Protocol 4: Synthesis of this compound from N-oxide

Materials:

  • 5-Bromoisoquinoline N-oxide

  • Trimethylsilyl cyanide (TMSCN)

  • Acetonitrile

Procedure:

  • Dissolve 5-bromoisoquinoline N-oxide in acetonitrile.

  • Add trimethylsilyl cyanide (TMSCN) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions

  • Potassium cyanide and trimethylsilyl cyanide are extremely toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin and inhalation. Always have a cyanide antidote kit available.

  • Concentrated sulfuric acid and benzoyl chloride are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Bromosuccinimide is a lachrymator and irritant. Handle in a fume hood.

Conclusion

The synthetic routes outlined in this guide provide robust and reproducible methods for the preparation of this compound from isoquinoline. The choice between the classical Reissert-Henze reaction and the N-oxide route will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. Both pathways offer strategic entry points for the synthesis of a diverse array of complex molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are integral to the development of a wide range of therapeutic agents, particularly in oncology where they form the backbone of numerous kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted isoquinolines for drug discovery and development.[1]

This guide provides a comprehensive protocol for the Suzuki-Miyaura coupling of 5-Bromoisoquinoline-1-carbonitrile, a key building block for creating novel molecular architectures. The bromine atom at the 5-position serves as a versatile handle for cross-coupling, while the carbonitrile at the 1-position can be further functionalized.[2] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium-Catalyzed Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the reaction.[3][5] The presence of an electron-withdrawing group, such as the nitrile in the substrate, can facilitate this step.[5]

  • Transmetalation: The organoboron species (boronic acid or ester) is activated by a base to form a more nucleophilic borate complex.[6][7][8] This complex then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[3][9]

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 5-Bromoisoquinoline- 1-carbonitrile (Ar-Br) Ar-Pd(II)-X_L2 Ar-Pd(II)-Br(L)₂ (Ar = Isoquinoline) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R'-B(OH)₂ + Base Ar-Pd(II)-R_L2 Ar-Pd(II)-R'(L)₂ (R' = Boronic Acid Partner) Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' (Coupled Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This generalized protocol is a starting point and should be optimized for specific boronic acids and desired scales.

Materials and Reagents
  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Reaction Setup and Execution
  • Reaction Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[1]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) and, if required, degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.[1] The solvent mixture should be previously degassed by bubbling with an inert gas for 15-20 minutes.[1] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).[1]

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously for the required reaction time (typically 2-24 hours).[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

Workup and Purification
  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc) and water.[4]

  • Separation: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two to three more times with EtOAc.[4]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1][4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Key Reaction Parameters and Optimization

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection of several key parameters.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/LigandThe choice of catalyst and ligand is critical. For heteroaromatic substrates, electron-rich and bulky phosphine ligands often enhance catalytic activity and stability.[3][10][11]
Ligand PPh₃, P(t-Bu)₃, XPhos, SPhosLigands stabilize the palladium center, prevent the formation of palladium black, and modulate the steric and electronic properties of the catalyst to facilitate the catalytic cycle.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKThe base is essential for activating the boronic acid.[6][7] The choice of base can influence the reaction rate and selectivity. Stronger bases may be required for less reactive substrates.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFThe solvent system must solubilize the reagents and facilitate the reaction. A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and borate species.[9]
Temperature 80 - 110 °CThe reaction is typically heated to drive the catalytic cycle. The optimal temperature will depend on the reactivity of the substrates and the stability of the catalyst.
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersBoronic acids are generally more reactive, while boronic esters can offer greater stability and ease of handling.[5]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient degassing, low reaction temperature, incorrect base or solvent.Ensure rigorous degassing of solvents and reaction mixture. Use a fresh, active catalyst. Screen different bases, solvents, and increase the reaction temperature.
Protodeborylation of Boronic Acid Presence of excess water or acid, prolonged reaction time at high temperature.Use anhydrous solvents, minimize water content if possible. Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen, catalyst decomposition.Maintain a strict inert atmosphere throughout the reaction. Use a more stable catalyst/ligand system.
Formation of Palladium Black Catalyst decomposition.Use a stabilizing ligand. Ensure the reaction temperature is not excessively high.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly adaptable method for the synthesis of a diverse array of 5-substituted isoquinoline-1-carbonitriles. These compounds serve as valuable intermediates in the discovery and development of novel therapeutics and functional materials. By carefully selecting and optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and purity of the desired products. This protocol provides a solid foundation for the successful implementation of this important transformation in a research setting.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. The introduction of an amino group to the isoquinoline core can significantly modulate its biological activity, making the development of efficient amination methods a key focus in medicinal chemistry and drug development. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction offers significant advantages over traditional methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by providing a milder and more functional group tolerant approach to synthesizing arylamines.[2][3]

This document provides a detailed guide for the Buchwald-Hartwig amination of 5-Bromoisoquinoline-1-carbonitrile, a key intermediate for the synthesis of various therapeutic agents. The protocol herein is designed to be a robust starting point for researchers, offering insights into reaction setup, optimization, and troubleshooting.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[4][5] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl halide (this compound). This forms a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical for the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps.[2][6] Bulky, electron-rich phosphine ligands are often preferred as they promote these key steps in the catalytic cycle.[4][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R''](L)Br AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido ReductElim Reductive Elimination PdII_Amido->ReductElim ReductElim->Pd0 Ar-NR'R'' caption Figure 1: Simplified Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the best results for a specific amine coupling partner.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore in a cool, dry place.
Amine≥98%Commercially AvailableEnsure the amine is of high purity.
Palladium Precatalyst (e.g., Pd₂(dba)₃)Catalyst GradeCommercially AvailableHandle in an inert atmosphere.
Phosphine Ligand (e.g., Xantphos, BINAP)Catalyst GradeCommercially AvailableBulky, electron-rich ligands are preferred.[4]
Base (e.g., NaOtBu, Cs₂CO₃)AnhydrousCommercially AvailableThe choice of base is critical and can affect yield.[7]
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)AnhydrousCommercially AvailableUse of dry and oxygen-free solvent is crucial.[8]
Schlenk tube or other reaction vessel suitable for inert atmosphere--Must be oven-dried before use.
Inert Gas (Argon or Nitrogen)High Purity-For maintaining an inert atmosphere.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., Xantphos, 2-10 mol%).

    • Seal the tube with a septum and purge with an inert gas (argon or nitrogen) for at least 15 minutes. This can be done by evacuating and backfilling the tube three times.

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the base (e.g., NaOtBu, 1.4 equiv).

    • Add the amine (1.2 equiv).

    • Via syringe, add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration with respect to the limiting reagent).

  • Reaction Execution:

    • Ensure the septum is securely fastened and the vessel is sealed.

    • Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-120 °C).[4]

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • To take a sample for analysis, briefly remove the vessel from the heat, and under a positive flow of inert gas, quickly remove a small aliquot with a syringe. Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica gel before analysis.

  • Work-up and Purification:

    • Once the reaction is complete (as determined by the monitoring technique), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aminoisoquinoline-1-carbonitrile derivative.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - this compound - Pd Catalyst & Ligand - Base & Amine - Anhydrous Solvent setup->reagents reaction Heat and Stir (80-120°C, 12-24h) reagents->reaction monitor Monitor Reaction (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute & Filter monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A flowchart illustrating the experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

The Buchwald-Hartwig amination can be sensitive to various factors, and optimization is often required to achieve high yields.[7][9]

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvent- Use a fresh batch of catalyst and ligand.- Ensure the reaction setup is rigorously purged with inert gas.- Use freshly distilled or purchased anhydrous, degassed solvent.
Formation of Side Products (e.g., Hydrodehalogenation) - Unproductive side reactions of the catalyst- Reaction temperature too high- Screen different ligands; bulky, electron-rich ligands can suppress side reactions.[6]- Lower the reaction temperature and extend the reaction time.
Decomposition of Starting Material or Product - Base sensitivity of the substrate or product- High reaction temperature- Use a milder base such as K₃PO₄ or Cs₂CO₃.[7]- Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.
Difficulty in Purification - Formation of closely related byproducts- Residual palladium in the product- Optimize the reaction to minimize byproduct formation.- Employ specialized purification techniques, such as treatment with a palladium scavenger or recrystallization.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 5-aminoisoquinoline-1-carbonitrile derivatives. The success of this reaction relies on the careful selection of the catalyst system, base, and reaction conditions. The protocol provided in this guide serves as a solid foundation for researchers to build upon. Through systematic optimization and troubleshooting, this powerful C-N bond-forming reaction can be a valuable tool in the synthesis of novel compounds for drug discovery and development.

References

Application Notes & Protocols: Leveraging 5-Bromoisoquinoline-1-carbonitrile for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1] This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 5-Bromoisoquinoline-1-carbonitrile, a versatile building block for the synthesis of potent kinase inhibitors. We detail robust synthetic protocols, explain the causal logic behind experimental choices, and outline methods for biological evaluation. The dual-functionality of this starting material—a reactive bromine atom at the C-5 position and a versatile carbonitrile at the C-1 position—enables a modular approach to inhibitor design, facilitating the systematic exploration of structure-activity relationships (SAR).

Introduction: The Strategic Value of the Isoquinoline Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.[2] The quinoline and isoquinoline ring systems are frequently employed as core structures for these inhibitors due to their ability to mimic the adenine moiety of ATP and establish critical hydrogen bonds within the kinase hinge region.[3][4]

This compound emerges as a particularly valuable starting material for several reasons:

  • The C-5 Bromo Group: This serves as a highly effective synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This allows for the precise introduction of a wide array of aryl, heteroaryl, and amino substituents, which can be tailored to target specific pockets within the kinase active site, thereby driving potency and selectivity.

  • The C-1 Carbonitrile Group: The nitrile is a versatile functional group. It can act as a hydrogen bond acceptor, engage in dipole-dipole interactions, or be chemically transformed into other functionalities like amides or tetrazoles to further modulate the compound's properties.[6]

  • Structural Rigidity: The fused bicyclic system provides a rigid framework, which reduces the entropic penalty upon binding to the target protein and helps to orient substituents in a well-defined vector space.

This guide provides validated protocols for derivatizing this scaffold and evaluating the resulting compounds, offering a clear pathway from chemical synthesis to biological characterization.

Caption: Core structure highlighting reactive sites for diversification.

Synthetic Protocols: Building the Inhibitor Library

The derivatization of this compound is most efficiently achieved through palladium-catalyzed cross-coupling reactions. Below are two field-proven, step-by-step protocols.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Objective: To synthesize 5-Aryl-isoquinoline-1-carbonitrile derivatives. This reaction is fundamental for installing substituents that can occupy the hydrophobic regions of the ATP binding pocket.

Causality: The choice of a palladium catalyst with appropriate ligands (e.g., dppf) is critical for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step. A dioxane/water solvent system is often ideal for solubilizing both the organic and inorganic reagents.[1][7]

Materials:

  • This compound

  • Arylboronic acid or boronic acid pinacol ester (1.2 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with nitrogen or argon gas three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction Execution: Place the vial in a preheated heating block or oil bath at 90 °C. Stir the reaction mixture vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and then with brine (10 mL) to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired 5-aryl-isoquinoline-1-carbonitrile derivative.[5][7]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To synthesize 5-(Arylamino)isoquinoline-1-carbonitrile derivatives. The resulting secondary amine linker is a common feature in Type I and Type II kinase inhibitors, often forming a key hydrogen bond with the DFG motif.

Causality: This reaction requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine. A bulky phosphine ligand, such as Xantphos, is essential to promote the reductive elimination step and prevent catalyst decomposition at high temperatures. Anhydrous toluene is used as the solvent to avoid quenching the strong base.[5]

Materials:

  • This compound

  • Aniline derivative (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 5-(arylamino)isoquinoline-1-carbonitrile derivative.[5]

Data Presentation and Characterization

Systematic derivatization allows for the generation of a compound library for SAR studies. The outcomes of the synthetic protocols should be meticulously documented.

Table 1: Representative Synthesis Data for 5-Substituted Isoquinoline-1-carbonitrile Derivatives (Data is representative and adapted from similar scaffolds for illustrative purposes)

Compound IDR Group (at C-5)Coupling ReactionCatalyst / LigandYield (%)
I-1a 4-MethoxyphenylSuzuki-MiyauraPdCl₂(dppf)85
I-1b 3-PyridylSuzuki-MiyauraPdCl₂(dppf)75
I-1c 4-(Trifluoromethyl)phenylSuzuki-MiyauraPdCl₂(dppf)81
I-2a PhenylaminoBuchwald-HartwigPd₂(dba)₃ / Xantphos78
I-2b 3-ChloroanilinoBuchwald-HartwigPd₂(dba)₃ / Xantphos83

All final compounds must be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity (>95%) before biological testing.

start 5-Bromoisoquinoline- 1-carbonitrile reaction Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) start->reaction product Crude Product Mixture reaction->product purify Silica Gel Chromatography product->purify char Characterization (NMR, LC-MS) purify->char assay Biological Assay (Kinase Inhibition) char->assay end SAR Data assay->end

Caption: General experimental workflow from synthesis to biological evaluation.

Application in Kinase Inhibition Assays

Once synthesized and purified, the compounds must be evaluated for their ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase (e.g., VEGFR-2, CDK4/6, etc.).[8][9]

Causality: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The inhibitor competes with ATP, reducing the rate of phosphorylation and thus the amount of ADP generated. The luminescent signal is directly proportional to the ADP concentration.[10]

Materials:

  • Recombinant kinase (e.g., VEGFR-2) and corresponding substrate

  • Synthesized inhibitor compounds dissolved in DMSO

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in kinase assay buffer. Add 5 µL of the diluted compound or vehicle control (DMSO) to the wells of a 96-well plate.

  • Kinase Reaction Initiation: Add 10 µL of a solution containing the kinase and its substrate to each well. Initiate the reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]

Table 2: Hypothetical Biological Activity Data

Compound IDTarget KinaseIC₅₀ (nM)
I-1a VEGFR-2150
I-1b VEGFR-285
I-1c VEGFR-225
I-2a CDK4220
I-2b CDK445

Mechanism of Action and Structure-Activity Relationship (SAR)

The data generated from synthesis and biological testing enables the elucidation of SAR. For isoquinoline-based inhibitors, binding is typically anchored by a hydrogen bond between the isoquinoline N2 atom and a backbone amide NH in the kinase hinge region.

  • Hinge Binding: The isoquinoline core acts as the primary pharmacophore, occupying the adenine binding site.

  • Hydrophobic Pockets: The substituent introduced at the C-5 position via Suzuki or Buchwald-Hartwig coupling extends into adjacent hydrophobic pockets. As seen in the hypothetical data (Table 2), adding an electron-withdrawing group like -CF₃ (I-1c ) or a halogen like -Cl (I-2b ) can significantly enhance potency, likely by forming favorable interactions or altering the electronics of the aromatic system.

  • Selectivity: Modifying the C-5 substituent is a key strategy for achieving selectivity between different kinases, as the shape and character of the hydrophobic pockets vary across the kinome.

cluster_Kinase Kinase ATP-Binding Site cluster_Inhibitor hinge Hinge Region (Backbone Amides) pocket1 Hydrophobic Pocket I gatekeeper Gatekeeper Residue solvent Solvent-Exposed Region isoquinoline Isoquinoline Core isoquinoline->hinge H-Bond linker -NH- Linker linker->gatekeeper van der Waals aryl 3-Chloroaniline Group aryl->pocket1 Hydrophobic Interaction

Caption: Schematic of an inhibitor binding in the kinase active site.

Conclusion

This compound is a high-value, strategically functionalized starting material for the efficient synthesis of diverse kinase inhibitor libraries. The robust palladium-catalyzed coupling reactions detailed herein provide reliable access to novel chemical matter. By integrating these synthetic protocols with quantitative biological assays, researchers can rapidly generate and interpret structure-activity relationship data, accelerating the discovery and optimization of next-generation kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols: Selective Conversion of 5-Bromoisoquinoline-1-carbonitrile to 5-Bromoisoquinoline-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Amide Synthesis in Drug Discovery

The transformation of a nitrile group into a primary amide is a cornerstone of modern medicinal chemistry and drug development. Amides are prevalent structural motifs in a vast array of pharmaceuticals, contributing to their pharmacological activity and pharmacokinetic properties through hydrogen bonding and metabolic stability. The compound 5-Bromoisoquinoline-1-carboxamide serves as a critical intermediate for the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators. Therefore, a robust and selective method for the conversion of 5-Bromoisoquinoline-1-carbonitrile to its corresponding amide is of significant interest to researchers in the field.

This technical guide provides a detailed exploration of scientifically vetted methodologies for this specific transformation. It moves beyond a simple recitation of steps to offer a rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Comparative Analysis of Synthetic Strategies

The selective hydration of a nitrile to an amide presents a significant chemical challenge, as the amide product can be susceptible to further hydrolysis to the corresponding carboxylic acid under the reaction conditions.[1] Several strategies have been developed to achieve this transformation, each with distinct advantages and limitations. The choice of method often depends on the substrate's sensitivity to acidic or basic conditions and the desired scale of the reaction.

Method Key Features Advantages Disadvantages Applicability to this compound
Acid-Catalyzed Hydrolysis Uses strong acids (e.g., H₂SO₄, HCl) to protonate the nitrile, activating it for nucleophilic attack by water.[2][3]Direct formation of the amide.[2]Harsh conditions can lead to over-hydrolysis to the carboxylic acid.[1] Potential for degradation of sensitive functional groups.Potentially effective, but requires careful control of temperature and reaction time to avoid formation of 5-bromoisoquinoline-1-carboxylic acid.
Base-Catalyzed Hydrolysis Employs strong bases (e.g., NaOH, KOH) where the hydroxide ion acts as the nucleophile.[4][5]Generally faster than acid hydrolysis for some substrates.[6]Risk of over-hydrolysis to the carboxylate salt.[4] Potential for side reactions on the isoquinoline ring system.A viable option, particularly with controlled stoichiometry of the base and careful monitoring.
Metal-Catalyzed Hydration Utilizes transition metal catalysts (e.g., Ruthenium, Platinum) to facilitate the hydration under milder, often neutral conditions.[7][8]High selectivity for the amide.[8] Tolerates a wide range of functional groups.[9]Catalyst cost and potential for metal contamination in the final product.An excellent choice for achieving high selectivity and yield, especially when other functional groups are present.
Biocatalytic Hydrolysis Employs enzymes like nitrile hydratases to catalyze the hydration with high specificity.[10][11]Environmentally friendly ("Green Chemistry") approach.[12] High chemo-, regio-, and enantioselectivity.[11]Requires specific enzymes which may not be readily available. Optimization of reaction conditions (pH, temperature) is crucial.[10]A promising "green" alternative if a suitable nitrile hydratase can be identified and sourced.
Oxidative Hydrolysis (Radziszewski Reaction) Uses hydrogen peroxide in an alkaline solution.[13]Mild conditions.Can be substrate-specific and may lead to other oxidative side reactions.[13]May be a suitable mild alternative, but would require empirical testing for this specific substrate.

For the synthesis of 5-Bromoisoquinoline-1-carboxamide, both controlled acid/base hydrolysis and metal-catalyzed hydration represent the most practical and widely applicable approaches in a standard research setting. This guide will provide detailed protocols for an acid-catalyzed and a metal-catalyzed method.

Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis

The acid-catalyzed hydrolysis of a nitrile to a primary amide proceeds through a series of well-defined steps:

Acid-Catalyzed Nitrile Hydrolysis cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Deprotonation cluster_3 Tautomerization Nitrile This compound ProtonatedNitrile Protonated Nitrile (Nitrillium Ion) Nitrile->ProtonatedNitrile H⁺ Intermediate1 Oxonium Ion Intermediate ProtonatedNitrile->Intermediate1 Water H₂O Water->Intermediate1 ImidicAcid Imidic Acid Intermediate1->ImidicAcid -H⁺ Amide 5-Bromoisoquinoline-1-carboxamide ImidicAcid->Amide Keto-Enol Tautomerization

Caption: Acid-catalyzed hydrolysis of a nitrile to an amide.

  • Protonation: The nitrogen atom of the nitrile group is protonated by the strong acid, forming a highly electrophilic nitrilium ion.[2]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.[3]

  • Deprotonation: A proton is lost from the oxygen atom to form an imidic acid intermediate.

  • Tautomerization: The imidic acid, the nitrogen analog of an enol, tautomerizes to the more stable amide form.[14]

Experimental Protocols

Protocol 1: Controlled Acid-Catalyzed Hydrolysis

This protocol is designed to favor the formation of the amide by using a moderately concentrated acid and carefully controlling the reaction temperature and time to minimize over-hydrolysis.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (5-10 equivalents) to the nitrile with stirring. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, gently heat the reaction mixture to 40-50°C.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 5-Bromoisoquinoline-1-carboxamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Ruthenium-Catalyzed Hydration

This protocol utilizes a ruthenium catalyst for a highly selective hydration of the nitrile under neutral conditions, which is particularly advantageous for sensitive substrates.[8]

Materials:

  • This compound

  • Ruthenium(II) catalyst (e.g., [RuCl₂(p-cymene)]₂)

  • Water (degassed)

  • Toluene (degassed)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the ruthenium catalyst (1-5 mol%).

  • Solvent Addition: Add degassed toluene and degassed water (e.g., a 10:1 mixture of toluene:water).

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed. This may take several hours.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to remove the catalyst and any byproducts, yielding pure 5-Bromoisoquinoline-1-carboxamide.

Workflow and Data Management

A systematic approach to experimentation and data recording is crucial for successful and reproducible synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent & Glassware Preparation reaction_setup Reaction Setup (Inert Atmosphere if needed) reagent_prep->reaction_setup heating Heating & Stirring reaction_setup->heating monitoring Reaction Monitoring (TLC/HPLC) heating->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction drying Drying & Concentration extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification characterization Product Characterization (NMR, MS, IR) purification->characterization

Caption: A generalized workflow for the synthesis of 5-Bromoisoquinoline-1-carboxamide.

Data to Record:

Parameter Protocol 1 (Acid-Catalyzed) Protocol 2 (Metal-Catalyzed)
Starting Material Mass Record in gramsRecord in grams
Equivalents of Reagents H₂SO₄Ru catalyst, Water
Reaction Temperature 40-50°C80-100°C
Reaction Time Record in hoursRecord in hours
TLC/HPLC Data Rf values of starting material and productRetention times
Crude Product Mass Record in gramsRecord in grams
Purified Product Mass Record in gramsRecord in grams
Yield (%) CalculateCalculate
Analytical Data Attach NMR, MS, IR spectraAttach NMR, MS, IR spectra

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • The neutralization of strong acid with bicarbonate is vigorous and produces gas. Perform this step slowly and in a large enough vessel to avoid frothing over.

  • Ruthenium catalysts can be toxic. Handle with care and avoid inhalation of dust.

Conclusion

The selective conversion of this compound to its corresponding amide is a critical transformation for the synthesis of valuable pharmaceutical intermediates. This guide has provided a comprehensive overview of the available synthetic strategies and detailed protocols for both a classic acid-catalyzed method and a modern, highly selective metal-catalyzed approach. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can confidently and efficiently synthesize 5-Bromoisoquinoline-1-carboxamide for their drug discovery programs.

References

Application Notes & Protocols: Chemoselective Reduction of 5-Bromoisoquinoline-1-carbonitrile to a Primary Amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (5-Bromoisoquinolin-1-yl)methanamine

The transformation of 5-Bromoisoquinoline-1-carbonitrile to its corresponding primary amine, (5-Bromoisoquinolin-1-yl)methanamine, is a pivotal step in synthetic organic and medicinal chemistry. Primary amines are foundational building blocks, serving as versatile handles for constructing complex molecular architectures through reactions like amide couplings, reductive aminations, and Buchwald-Hartwig aminations.[1] The resulting isoquinoline-based methanamine scaffold is a privileged structure found in numerous pharmacologically active compounds.

The primary synthetic challenge in this reduction lies in chemoselectivity . The chosen methodology must efficiently reduce the nitrile group while preserving two other potentially reactive functionalities: the aromatic carbon-bromine bond and the isoquinoline heterocyclic ring system. The C-Br bond is susceptible to hydrodehalogenation, particularly under catalytic hydrogenation conditions, and the isoquinoline ring can be reduced under harsh conditions.[2] This guide provides a detailed analysis and validated protocols for three distinct, reliable methods to achieve this transformation, enabling researchers to select the optimal path based on available equipment, scalability, and desired selectivity profile.

Strategic Overview: Selecting the Right Reduction Pathway

The reduction of nitriles to primary amines is a well-established transformation, but the presence of the bromo- and isoquinoline moieties necessitates a careful choice of reagents.[3][4] Broadly, the methods fall into two categories: catalytic hydrogenation and chemical hydride reduction.

  • Catalytic Hydrogenation: This method utilizes a metal catalyst (e.g., Raney® Nickel, Palladium) and a hydrogen source (H₂ gas, transfer hydrogenation). It is often highly efficient and atom-economical.[4][5] However, it carries a significant risk of cleaving the C-Br bond, a common side reaction.[2]

  • Chemical Hydride Reduction: This approach employs stoichiometric hydride reagents.

    • Complex Metal Hydrides: Powerful agents like Lithium Aluminum Hydride (LiAlH₄) readily reduce nitriles but often lack the subtlety to spare other reducible groups.[6][7][8]

    • Milder, Catalyzed Hydrides: Sodium Borohydride (NaBH₄), typically unreactive towards nitriles, can be activated by transition metal salts (e.g., NiCl₂, CoCl₂) to form an in situ catalyst that performs the reduction under milder conditions, often enhancing chemoselectivity.[9][10]

    • Borane Reagents: Borane (BH₃) and its complexes (e.g., BH₃·THF) are highly effective for nitrile reduction and are known for their excellent chemoselectivity, often leaving halides and esters untouched.[11][12][13]

This document details protocols for three robust methods, each offering a different balance of operational simplicity, cost, and selectivity.

Methodology Comparison

Method Reagents/Catalyst Typical Solvent Pros Cons
A: Catalytic Hydrogenation Raney® Nickel, H₂ gasMethanol, Ethanol, Acetic AcidHigh efficiency, cost-effective for scale-up, well-established.[14][15]Risk of hydrodehalogenation (C-Br cleavage)[2]; requires specialized hydrogenation equipment; catalyst can be pyrophoric.[15]
B: Activated Metal Hydride NaBH₄, NiCl₂·6H₂OMethanol, EthanolMilder conditions, avoids high-pressure H₂, good chemoselectivity, standard laboratory glassware.[9]Requires careful, portion-wise addition of NaBH₄ due to H₂ evolution; uses stoichiometric hydride.
C: Borane Reduction Borane-THF complex (BH₃·THF)Tetrahydrofuran (THF)Excellent chemoselectivity, high functional group tolerance[11][13][16]; predictable reactivity.Requires anhydrous conditions; borane reagents require careful handling; workup involves quenching excess borane.

Detailed Experimental Protocols

Method A: Catalytic Hydrogenation with Raney® Nickel

This protocol leverages the high activity of Raney® Nickel for nitrile reduction. The key to success is careful reaction monitoring to minimize the competing hydrodehalogenation side reaction.

Reaction Scheme:

Figure 1. General reaction for the reduction of the nitrile.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol (Anhydrous)

  • Hydrogenation vessel (e.g., Parr shaker or flask with H₂ balloon)

  • Filter aid (e.g., Celite®)

  • Inert gas (Argon or Nitrogen)

Protocol:

  • Vessel Preparation: To a heavy-walled hydrogenation flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous methanol or ethanol (approx. 15-20 mL per gram of substrate). Stir until the starting material is fully dissolved.

  • Catalyst Addition: Under a stream of inert gas, carefully add the Raney® Nickel slurry. A common loading is 15-25% by weight of the starting nitrile.[9]

    • Causality & Safety: Raney® Nickel is pyrophoric when dry and can ignite spontaneously in air.[15] It must be handled as a wet slurry and under an inert atmosphere to prevent fires.

  • Hydrogenation Setup: Securely attach the flask to the hydrogenation apparatus.

  • Inerting the System: Evacuate the atmosphere in the flask and backfill with inert gas. Repeat this cycle three times. Following this, evacuate and backfill with hydrogen gas (H₂). Repeat the H₂ backfill cycle three times to ensure the vessel is filled with a pure hydrogen atmosphere.[15]

  • Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm or ~50 psi) and begin vigorous stirring. The reaction is typically run at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). The goal is to stop the reaction as soon as the starting material is consumed to prevent significant formation of the debrominated byproduct.

  • Work-up: Once complete, carefully vent the excess hydrogen and purge the vessel with inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol) to recover all the product.

    • Causality & Safety: The filtered catalyst on the Celite® pad remains pyrophoric and must not be allowed to dry. Immediately quench the filter cake by submerging it in a large volume of water in a designated waste container.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude (5-Bromoisoquinolin-1-yl)methanamine can be purified by column chromatography on silica gel or by acid-base extraction to yield the final product.

Method B: Activated Metal Hydride Reduction with NaBH₄/NiCl₂

This protocol provides a milder, operationally simpler alternative that avoids high-pressure hydrogen gas, making it highly suitable for standard laboratory settings. The combination of NiCl₂ and NaBH₄ generates nickel boride in situ, which is the active reducing species.

Materials:

  • This compound

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

  • Sodium Borohydride (NaBH₄)

  • Methanol (Anhydrous)

  • Round-bottom flask with magnetic stirrer

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and Nickel(II) Chloride Hexahydrate (0.2 eq) in anhydrous methanol (20-25 mL per gram of substrate). The solution will likely be green.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Reducing Agent Addition: Add Sodium Borohydride (4.0-5.0 eq) slowly and in small portions over 30-60 minutes.

    • Causality & Safety: The reaction between NiCl₂ and NaBH₄ is highly exothermic and produces hydrogen gas.[9] Slow, portion-wise addition is critical to control the reaction rate, prevent excessive foaming, and manage gas evolution. Upon addition of NaBH₄, the solution will turn black, indicating the formation of the nickel boride catalyst.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, or until the reaction is complete.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed.

  • Work-up & Quenching: Carefully quench the reaction by slowly adding aqueous ammonia or an EDTA solution to complex the nickel salts. Alternatively, filter the reaction mixture through a pad of Celite® to remove the black nickel boride precipitate.

  • Extraction: Concentrate the filtrate to remove most of the methanol. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain pure (5-Bromoisoquinolin-1-yl)methanamine.

Method C: Chemoselective Borane Reduction

This method is ideal when maximizing chemoselectivity is the highest priority. Borane complexes are excellent for reducing nitriles while being unreactive towards aryl halides under standard conditions.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex solution (BH₃·THF, typically 1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 3 M)

  • Sodium Hydroxide (NaOH), aqueous solution (e.g., 3 M)

  • Round-bottom flask, inert gas supply

Protocol:

  • Setup: To a dry, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF (15-20 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the 1 M solution of BH₃·THF (2.0-2.5 eq) dropwise via syringe over 20-30 minutes.

    • Causality & Safety: Borane reagents react violently with water. Anhydrous conditions are essential for safety and efficacy.[12] The reaction proceeds via the formation of an intermediate amine-borane complex.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or gently reflux (e.g., 50-60 °C) for several hours until the reaction is complete.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Hydrolysis: Cool the reaction back to 0 °C. Slowly and carefully add aqueous HCl (e.g., 3 M) to quench the excess borane and hydrolyze the amine-borane complex. Vigorous hydrogen evolution will occur.

  • Solvent Removal: Stir for 30 minutes, then remove the THF under reduced pressure.

  • Acid-Base Extraction: Make the remaining aqueous solution basic (pH > 12) by the slow addition of aqueous NaOH. This deprotonates the amine product, making it soluble in organic solvents.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Purification: If necessary, purify the product via silica gel chromatography.

Workflow and Mechanistic Visualization

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Setup Dissolve Substrate in Anhydrous Solvent Inert Establish Inert Atmosphere (Ar/N2) Setup->Inert Cool Cool to 0 °C Inert->Cool AddReagent Slowly Add Reducing Agent (e.g., NaBH4 / BH3) Cool->AddReagent Stir Stir at RT or Reflux AddReagent->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Quench Quench Excess Reagent (Acid / Water) Monitor->Quench Filter Filter Catalyst (if applicable) Quench->Filter Extract Perform Aqueous Extraction Filter->Extract Isolate Dry & Concentrate Organic Phase Extract->Isolate Purify Column Chromatography Isolate->Purify Final Pure Primary Amine Purify->Final

Figure 2. General experimental workflow for the reduction.

References

Heck and Sonogashira cross-coupling reactions using 5-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Palladium-Catalyzed Cross-Coupling of 5-Bromoisoquinoline-1-carbonitrile: Applications in Medicinal Chemistry

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] These derivatives are integral to the development of therapeutics for conditions ranging from cancer and microbial infections to central nervous system disorders.[1][3][4] The ability to precisely functionalize the isoquinoline ring is therefore of paramount importance in drug discovery and development. Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, represent powerful and versatile strategies for creating carbon-carbon bonds, enabling the synthesis of complex molecular architectures from simple precursors.[5][6]

This guide provides detailed application notes and protocols for the as a key building block. By leveraging these protocols, researchers can access a diverse range of substituted isoquinoline derivatives, paving the way for the exploration of new chemical space and the development of novel therapeutic agents.

Part 1: The Sonogashira Coupling Reaction

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[7][8] This reaction is invaluable for introducing alkynyl moieties into heterocyclic systems, which can serve as versatile handles for further chemical transformations or as key pharmacophoric elements.

Reaction Principle and Catalytic Cycle

The Sonogashira reaction is typically co-catalyzed by palladium and copper complexes and proceeds through two interconnected catalytic cycles.[7][8]

  • Palladium Cycle : The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II) intermediate.[8]

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[8]

  • Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination : The resulting Pd(II) complex undergoes reductive elimination to yield the final alkynylated isoquinoline product and regenerate the active Pd(0) catalyst.[7]

An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for neutralizing the hydrogen halide byproduct and facilitating the formation of the copper acetylide.[7]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Pd(II)Complex L₂Pd(II)(Ar)Br OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Product_Pd L₂Pd(II)(Ar)(C≡CR) Transmetalation->Product_Pd ReductiveElim Reductive Elimination ReductiveElim->Pd(0)L2 Product_output 5-Alkynylisoquinoline- 1-carbonitrile ReductiveElim->Product_output Product_Pd->ReductiveElim Ar-C≡CR Cu(I) Cu(I)Br CuAcetylide Cu(I)-C≡CR Cu(I)->CuAcetylide H-C≡CR, Base Alkyne H-C≡CR Base Base CuAcetylide->Transmetalation ArBr_input 5-Bromoisoquinoline- 1-carbonitrile ArBr_input->OxAdd Alkyne_input Terminal Alkyne Alkyne_input->Cu(I)

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol provides standard conditions that serve as an excellent starting point for coupling this compound with various terminal alkynes.[7]

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).[7]

  • Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.

  • Add the amine base (e.g., TEA, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylisoquinoline-1-carbonitrile.

Protocol 2: Copper-Free Sonogashira Coupling

In certain cases, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[7] A copper-free protocol can mitigate this side reaction.[9]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv.), and a base (e.g., Cs₂CO₃, 2.0 equiv.).[7]

  • Add an anhydrous solvent (e.g., Dioxane or Toluene).

  • Add the terminal alkyne (1.2-1.5 equiv.).

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.[7]

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling Parameters
Alkyne PartnerPd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp (°C)Hypothetical Yield (%)
Phenylacetylene2% PdCl₂(PPh₃)₂4%TEA (2.5)THF6085-95
1-Hexyne3% PdCl₂(PPh₃)₂6%DIPEA (3.0)DMF7080-90
Trimethylsilylacetylene2% Pd(PPh₃)₄Cs₂CO₃ (2.0)Dioxane10075-85
4-Ethynylanisole2% PdCl₂(PPh₃)₂4%TEA (2.5)THF/DMF6588-96

Part 2: The Heck Cross-Coupling Reaction

Named after its co-discoverer, Richard F. Heck, this reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, driven by a palladium catalyst.[10][11] It is a foundational method for vinylating aryl and heteroaryl systems.

Reaction Principle and Catalytic Cycle

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[10][12]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming an organopalladium(II) complex.[10][13]

  • Alkene Coordination & Insertion : The alkene coupling partner coordinates to the palladium center and undergoes a syn-migratory insertion into the Pd-C bond.[14][15]

  • β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[15] This step typically favors the formation of the more thermodynamically stable E-isomer.

  • Catalyst Regeneration : The base in the reaction mixture neutralizes the generated HBr and facilitates the reductive elimination of HX from the palladium-hydride species to regenerate the active Pd(0) catalyst.[10]

Heck_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArBr Ar-Br Pd(II)Complex L₂Pd(II)(Ar)Br OxAdd->Pd(II)Complex InsertionComplex Alkene Coordination Pd(II)Complex->InsertionComplex Alkene Alkene MigratoryInsertion Migratory Insertion InsertionComplex->MigratoryInsertion SigmaAlkylPd σ-Alkyl Pd(II) Complex MigratoryInsertion->SigmaAlkylPd BetaHydrideElim β-Hydride Elimination SigmaAlkylPd->BetaHydrideElim HydridoPd [L₂Pd(II)(H)Br] BetaHydrideElim->HydridoPd Product_output 5-Alkenylisoquinoline- 1-carbonitrile BetaHydrideElim->Product_output Product Regeneration Reductive Elimination HydridoPd->Regeneration Base Base Base->Regeneration Regeneration->Pd(0)L2 Product Substituted Alkene ArBr_input 5-Bromoisoquinoline- 1-carbonitrile ArBr_input->OxAdd Alkene_input Alkene (e.g., Ethyl Acrylate) Alkene_input->InsertionComplex

Caption: The catalytic cycle of the Mizoroki-Heck cross-coupling reaction.

Protocol: Heck Coupling with an Activated Alkene

This protocol describes a general procedure for the Heck reaction between this compound and an electron-deficient alkene, such as ethyl acrylate.[16][17]

Materials and Reagents:

  • This compound

  • Alkene (e.g., Ethyl acrylate, Styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a bulky monophosphine ligand like XPhos)[16]

  • Base (e.g., Triethylamine (NEt₃), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, NMP, or Toluene)

  • Sealed reaction tube or vial

Procedure:

  • In a sealable reaction vessel, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Add the base (e.g., NEt₃, 1.5 mmol) and the anhydrous solvent (5 mL).[16]

  • Add the alkene (1.2 mmol) to the mixture.

  • Seal the vessel and heat the reaction to 100-140 °C for 12-24 hours, with vigorous stirring.[16]

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Optimization Insights
  • Choice of Base : An organic base like NEt₃ is often used as it can also act as the solvent in some cases. Inorganic bases like K₂CO₃ or Cs₂CO₃ are effective, particularly in polar aprotic solvents like DMF.[18] The base is critical for regenerating the Pd(0) catalyst.[10]

  • Solvent : Polar aprotic solvents like DMF or NMP are commonly used as they can solubilize the reactants and the palladium salts. For some catalyst systems, toluene may be preferred.

  • Ligand Selection : The choice of phosphine ligand is crucial. Simple ligands like PPh₃ are often sufficient, but for more challenging substrates, bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands) can significantly improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps.[16]

  • Temperature : Heck reactions often require elevated temperatures to proceed at a reasonable rate, typically between 100-140 °C.[18] Microwave irradiation can be used to shorten reaction times.[17]

Data Summary: Heck Coupling Parameters
Alkene PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Hypothetical Yield (%)
Ethyl Acrylate2% Pd(OAc)₂4% PPh₃NEt₃ (1.5)DMF12080-90
Styrene2% Pd(OAc)₂4% P(o-tol)₃K₂CO₃ (2.0)NMP13075-85
n-Butyl Acrylate1.5% Pd(OAc)₂3% XPhosK₃PO₄ (2.0)Toluene11085-95
Acrylonitrile2% Pd(OAc)₂4% PPh₃NaOAc (2.0)DMA12570-80

References

Application Notes and Protocols for the Derivatization of the Isoquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous pharmaceuticals and functional organic molecules. The strategic functionalization of the isoquinoline core is paramount for modulating biological activity and tuning material properties. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of key experimental procedures for isoquinoline derivatization. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind various synthetic strategies, offering field-proven insights to empower researchers in their experimental design. We present detailed, step-by-step protocols for classical cyclization reactions, modern cross-coupling techniques, and direct C-H functionalization, ensuring each protocol is a self-validating system for achieving desired molecular complexity.

Introduction: The Enduring Significance of the Isoquinoline Nucleus

The isoquinoline motif, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery. Its derivatives exhibit a remarkable breadth of pharmacological activities, including roles as vasodilators (e.g., Papaverine), anesthetics (e.g., dimethisoquin), and potent kinase inhibitors in oncology.[1] The ability to precisely install a variety of substituents at specific positions on the isoquinoline core is crucial for optimizing drug-target interactions, improving pharmacokinetic profiles, and developing novel therapeutic agents.

This application note is structured to provide both a theoretical understanding and practical guidance for the derivatization of the isoquinoline core. We will explore both the foundational methods of isoquinoline synthesis, which inherently introduce diversity, and post-synthetic modifications of the pre-formed heterocyclic system.

Foundational Synthesis and Derivatization Strategies

The classical methods for constructing the isoquinoline skeleton remain highly relevant as they allow for the incorporation of substituents from the outset.

The Bischler-Napieralski Reaction

This powerful intramolecular electrophilic aromatic substitution reaction enables the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can be subsequently aromatized to the corresponding isoquinolines.[2][3][4] The reaction is particularly effective for aromatic rings bearing electron-donating groups.[2]

Mechanistic Insight: The reaction is initiated by the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[4] This activation facilitates an intramolecular cyclization via an electrophilic attack on the ortho position of the aromatic ring. The choice of dehydrating agent is critical; for less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ is often more effective.[4]

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative [2]

  • Materials:

    • Substituted β-arylethylamide (1.0 equiv)

    • Anhydrous Dichloromethane (DCM)

    • Phosphorus oxychloride (POCl₃)

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the β-arylethylamide substrate (e.g., 0.29 mmol).

    • Add anhydrous DCM (2 mL) and POCl₃ (2 mL).

    • Fit the flask with a reflux condenser and heat the solution to reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a 9:1 mixture of MeOH/water (3.5 mL) and cool to 0 °C in an ice bath.

    • Carefully add NaBH₄ portion-wise until the pH of the solution reaches 7.

    • Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5][6][7]

Mechanistic Insight: The reaction proceeds through the formation of an iminium ion from the amine and carbonyl compound. This electrophilic iminium ion then undergoes an intramolecular electrophilic attack on the aromatic ring, typically at the position ortho to the ethylamine substituent, to form the tetrahydroisoquinoline ring system.[7] The reaction is a special case of the Mannich reaction.[6]

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative

  • Materials:

    • Substituted β-arylethylamine (1.0 equiv)

    • Aldehyde or ketone (1.1 equiv)

    • Anhydrous Methanol (MeOH) or other suitable solvent

    • Acid catalyst (e.g., concentrated HCl, trifluoroacetic acid)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Procedure:

    • In a round-bottom flask, dissolve the β-arylethylamine (e.g., 39.0 mmol) in anhydrous MeOH (130 mL).

    • Add the carbonyl compound (e.g., 2.5 equiv of 2,3-butadione).

    • Heat the solution to 65 °C and stir for 20 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature.

    • Partition the mixture between saturated aqueous NaHCO₃ and DCM.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

The Pomeranz-Fritsch Reaction

This reaction provides a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[8][9][10]

Mechanistic Insight: The reaction involves two main stages. First, the formation of a Schiff base (benzalaminoacetal) from the starting materials. Second, a strong acid promotes the intramolecular electrophilic cyclization onto the benzene ring to form the isoquinoline core.[8][10] The yields can be sensitive to the electronic nature of the substituents on the benzaldehyde, with electron-donating groups generally favoring the reaction.[8]

Experimental Protocol: Synthesis of a Substituted Isoquinoline [8]

  • Materials:

    • Substituted benzaldehyde (1.0 equiv)

    • Aminoacetaldehyde dimethyl acetal (1.0 equiv)

    • Toluene

    • Ethanol

    • Sodium borohydride (NaBH₄)

    • Tosyl chloride (TsCl)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Schiff Base Formation: Dissolve the benzaldehyde and aminoacetaldehyde dimethyl acetal in toluene. Heat the mixture at reflux using a Dean-Stark apparatus to remove water. Monitor by TLC until the reaction is complete.

    • Reduction: Cool the reaction mixture and add ethanol. At 0 °C, add NaBH₄ (1.5 equiv) portion-wise and stir at room temperature until reduction is complete.

    • Tosylation: Add a solution of NaOH followed by tosyl chloride (1.1 equiv) and stir vigorously.

    • Cyclization and Detosylation: Acidify the mixture with HCl and heat to reflux.

    • Work-up: Cool the reaction mixture and basify with NaOH. Extract the product with an organic solvent like DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by column chromatography on silica gel.

Modern Methods for Isoquinoline Derivatization

While classical methods build the core, modern synthetic techniques offer powerful ways to functionalize the pre-formed isoquinoline ring with high precision and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds, enabling the introduction of a wide array of substituents onto the isoquinoline scaffold.[1]

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting a halo-isoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.[1]

Mechanistic Insight: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the halo-isoquinoline, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline [1]

  • Materials:

    • 6-Bromoisoquinoline derivative (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Anhydrous, degassed 1,4-Dioxane/Water mixture (e.g., 4:1)

  • Procedure:

    • To a dry reaction flask, add the 6-bromoisoquinoline, arylboronic acid, and K₂CO₃.

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Under the inert atmosphere, add the palladium catalyst.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

    • Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halo-isoquinoline and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[12]

Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. In the copper cycle, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium(II) complex.[12]

Experimental Protocol: Sonogashira Coupling of 1-Chloroisoquinoline [12]

  • Materials:

    • 1-Chloroisoquinoline derivative (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 1-chloroisoquinoline, Pd(PPh₃)₄, and CuI.

    • Add the anhydrous, degassed solvent.

    • Add triethylamine followed by the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat to 50-70 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute with an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for derivatizing heterocycles, avoiding the need for pre-functionalized starting materials.

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient protonated N-heterocycle, such as isoquinoline.[13] This allows for the direct introduction of alkyl or acyl groups.

Mechanistic Insight: A radical is typically generated from a carboxylic acid or aldehyde. This radical then attacks the protonated isoquinoline ring, which is highly electrophilic, primarily at the C1 position. Subsequent re-aromatization yields the functionalized product.[13] A transition-metal-free version using K₂S₂O₈ as an oxidant has been developed for the acylation of isoquinolines with aldehydes.[13]

Experimental Protocol: Transition-Metal-Free Minisci Acylation [13]

  • Materials:

    • Isoquinoline (1.0 equiv)

    • Aldehyde (2.0 equiv)

    • Potassium persulfate (K₂S₂O₈) (2.0 equiv)

    • Tetrabutylammonium bromide (TBAB) (30 mol%)

    • Acetonitrile (MeCN)/Water (1:1)

  • Procedure:

    • In a reaction vial, combine isoquinoline, the aldehyde, K₂S₂O₈, and TBAB.

    • Add the MeCN/water solvent mixture.

    • Seal the vial and heat the mixture at 80 °C for 12 hours.

    • Cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate.

    • Extract the mixture with EtOAc.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography.

Rhodium(III) catalysis has enabled a range of C-H activation/annulation reactions to synthesize highly substituted isoquinolines and their derivatives.[14][15]

Mechanistic Insight: These reactions often proceed via a directed ortho C-H activation, where a directing group on the starting material coordinates to the rhodium catalyst, positioning it for selective C-H bond cleavage. This is followed by coupling with an alkyne or alkene and subsequent annulation to form the isoquinoline ring.[15]

Experimental Protocol: Rh(III)-Catalyzed Synthesis from N-Chloroimines and Alkenes [14]

  • Materials:

    • N-chloroimine (1.0 equiv)

    • Alkene (1.5 equiv)

    • [Cp*RhCl₂]₂ (2.5 mol%)

    • AgSbF₆ (10 mol%)

    • Solvent (e.g., MeOH)

  • Procedure:

    • To a reaction tube, add the N-chloroimine, [Cp*RhCl₂]₂, and AgSbF₆.

    • Purge the tube with argon.

    • Add the solvent and the alkene.

    • Seal the tube and heat at 60 °C for 12 hours.

    • After cooling, concentrate the mixture and purify directly by flash chromatography on silica gel.

Functionalization via the Isoquinoline N-oxide

The N-oxidation of isoquinoline provides an alternative entry point for derivatization, altering the reactivity of the heterocyclic ring.

Mechanistic Insight: The N-oxide can be prepared by direct oxidation of isoquinoline with an oxidizing agent like peracetic acid.[16] The N-oxide functionality activates the C1 and C3 positions towards nucleophilic attack and facilitates other transformations like the Boekelheide rearrangement.[17]

Experimental Protocol: Synthesis of Isoquinoline N-oxides via Copper-Catalyzed Cyclization [18]

  • Materials:

    • (E)-2-alkynylaryl oxime derivative (1.0 equiv)

    • Copper(I) iodide (CuI) (10 mol%)

    • Water

  • Procedure:

    • To a reaction tube, add the oxime derivative and CuI.

    • Add water as the solvent.

    • Seal the tube and heat at 100 °C for 12 hours.

    • Cool to room temperature and extract with EtOAc.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography to yield the isoquinoline N-oxide.

Data Presentation: Comparative Summary of Derivatization Strategies

Reaction Position(s) Functionalized Key Reagents Typical Conditions Advantages Limitations
Bischler-Napieralski C1, C3, C4β-arylethylamides, POCl₃/P₂O₅Refluxing acidic conditionsBuilds the core, good for 3,4-dihydroisoquinolinesHarsh conditions, limited to electron-rich aromatics
Pictet-Spengler C1, C3, C4β-arylethylamines, aldehydes/ketonesAcid catalyst, heatMild conditions possible, stereocenters can be introducedPrimarily yields tetrahydroisoquinolines
Pomeranz-Fritsch C1, C3, C4Benzaldehydes, aminoacetalsStrong acid, heatDirect route to isoquinolinesCan have low yields, harsh conditions
Suzuki-Miyaura Coupling C1, C3, C4, C5, C6, C7, C8Halo-isoquinolines, boronic acids, Pd catalyst80-100 °C, inert atmosphereHigh functional group tolerance, versatileRequires pre-functionalized halo-isoquinolines
Sonogashira Coupling C1, C3, C4, C5, C6, C7, C8Halo-isoquinolines, terminal alkynes, Pd/Cu catalystsRT to 70 °C, inert atmosphereIntroduces valuable alkyne moietyPotential for alkyne homocoupling
Minisci Reaction C1Aldehydes/Carboxylic acids, oxidant80 °CDirect C-H functionalization, atom-economicalRegioselectivity can be an issue for some substrates
Rh(III)-Catalyzed C-H Activation VariousImines/Oximes, alkenes/alkynes, Rh catalyst60-100 °C, often oxidant-freeHigh efficiency and functional group toleranceCatalyst cost, directing group may be required

Visualizations

Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Halo-isoquinoline, Boronic Acid & Base prep2 Purge with Inert Gas (Ar or N2) prep1->prep2 prep3 Add Pd Catalyst prep2->prep3 prep4 Add Degassed Solvent prep3->prep4 react1 Heat to 80-100 °C prep4->react1 react2 Monitor by TLC/LC-MS react1->react2 workup1 Cool & Dilute with EtOAc react2->workup1 workup2 Aqueous Wash (Water & Brine) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 final_product final_product workup4->final_product Isolated Product

Caption: General workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

SuzukiCycle Pd(0)L_n Pd(0)L_n R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) (Oxidative Addition) Pd(0)L_n->R-Pd(II)-X(L_n) Oxidative Addition R-X Isoquinoline-X R-X->R-Pd(II)-X(L_n) R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) (Transmetalation) R-Pd(II)-X(L_n)->R-Pd(II)-R'(L_n) Transmetalation R'-B(OH)2 R'-B(OH)₂ R'-B(OH)2->R-Pd(II)-R'(L_n) Base Base Base->R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n)->Pd(0)L_n Reductive Elimination R-R' R-R' (Derivatized Isoquinoline) R-Pd(II)-R'(L_n)->R-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Conclusion

The derivatization of the isoquinoline core is a rich and evolving field. While classical reactions like the Bischler-Napieralski and Pictet-Spengler syntheses provide fundamental access to this scaffold, modern methodologies such as palladium-catalyzed cross-coupling and direct C-H functionalization have revolutionized the ability to install diverse functionalities with precision and efficiency. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling the rational design and successful execution of synthetic strategies targeting novel isoquinoline derivatives for a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-Bromoisoquinoline-1-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and optimize your reaction yields.

Overview of Synthetic Strategy

The most common and reliable synthetic route to this compound involves a two-step process starting from isoquinoline. The first step is a regioselective bromination at the 5-position, followed by the introduction of a nitrile group at the 1-position. While seemingly straightforward, each step presents unique challenges that can impact yield and purity. This guide will focus on troubleshooting this primary pathway.

Synthetic_Workflow Isoquinoline Isoquinoline Bromination Step 1: Electrophilic Bromination Isoquinoline->Bromination Intermediate 5-Bromoisoquinoline Bromination->Intermediate NBS, H₂SO₄ Cyanation Step 2: Cyanation Intermediate->Cyanation Product This compound Cyanation->Product Pd-catalyzed or Reissert Reaction

Caption: Common synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Part A: Step 1 - Bromination of Isoquinoline

Question 1: My yield of 5-bromoisoquinoline is low, and I'm isolating a significant amount of the 8-bromo isomer. How can I improve the regioselectivity?

Answer: This is a classic challenge in the electrophilic substitution of isoquinoline. The formation of the 8-bromo isomer is a common side reaction. The key to maximizing the 5-bromo product lies in strict temperature control.

  • Causality: The bromination reaction is performed in strong acid (typically concentrated H₂SO₄), which protonates the isoquinoline nitrogen. This makes the heterocyclic ring extremely electron-deficient and deactivates it towards electrophilic attack. However, the benzene ring is still susceptible to bromination. The 5-position is kinetically favored, but the 8-position is also activated. Lowering the temperature significantly enhances the kinetic selectivity for the 5-position.[1][2]

  • Solution:

    • Maintain Low Temperatures: The addition of N-Bromosuccinimide (NBS) to the solution of isoquinoline in sulfuric acid must be done at a very low temperature, typically between -25°C and -20°C.[1][3] Use a dry ice/acetone bath to achieve and maintain this temperature range.

    • Slow Reagent Addition: Add the NBS portion-wise over an extended period (e.g., 30 minutes or more) to prevent any local temperature spikes.[4]

    • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maintain thermal homogeneity.

Question 2: During the aqueous workup and basification, my product seems to be lost or forms an emulsion that is difficult to extract. What's going wrong?

Answer: This issue often stems from the workup procedure, particularly the neutralization step after quenching the reaction in ice.

  • Causality: The reaction mixture is strongly acidic. When neutralizing with a base like aqueous ammonia or NaOH, rapid, localized pH changes can occur, and the heat generated can cause side reactions or decomposition. The resulting alkaline suspension can also be difficult to handle.[1]

  • Solution:

    • Controlled Neutralization: Perform the basification slowly in a large beaker placed in an ice-water bath to dissipate heat. Maintain the temperature of the suspension below 25°C.[1]

    • Efficient Extraction: After adjusting the pH to ~9, use a robust organic solvent like diethyl ether or dichloromethane for extraction. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous phase.[1]

    • Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous layer.

Part B: Step 2 - Cyanation of 5-Bromoisoquinoline

The introduction of the nitrile group at the C-1 position is most commonly achieved via a palladium-catalyzed cyanation of the 5-bromoisoquinoline intermediate. The Reissert reaction is another possibility, but often involves more steps.[4][5]

Question 3: My palladium-catalyzed cyanation reaction shows low or no conversion of the starting material. What are the likely causes?

Answer: Low conversion in palladium-catalyzed cross-coupling reactions is a frequent problem. The cause is often related to catalyst activity or reaction conditions.

  • Causality:

    • Catalyst Poisoning: Cyanide ions (CN⁻) are excellent ligands for palladium and can bind strongly to the catalytic center, forming inactive palladium-cyanide complexes and halting the catalytic cycle.[6][7] This is the most significant challenge in cyanation reactions.

    • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may have been deactivated by oxygen.

    • Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier for oxidative addition.

  • Solution:

    • Choice of Cyanide Source: Use a cyanide source with low cyanide ion solubility to maintain a very low concentration of free CN⁻ in the solution. Zinc cyanide (Zn(CN)₂) is less toxic and its poor solubility helps prevent catalyst poisoning.[6][7] Non-toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are also highly effective and are preferred for larger-scale synthesis due to their safety profile.[6][8]

    • Ligand Selection: Use appropriate phosphine ligands that can stabilize the palladium catalyst and promote efficient reductive elimination without being easily displaced by cyanide.[7]

    • Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction to prevent oxidation of the Pd(0) catalyst.

    • Temperature Optimization: If conversion is low, try increasing the reaction temperature in 10°C increments. Many cyanation reactions run at temperatures between 100-140°C in solvents like DMF or DMAc.[8][9]

Troubleshooting_Cyanation Start Low Conversion in Cyanation Reaction Q1 Is the catalyst active? Start->Q1 A1_Yes Check Cyanide Source Q1->A1_Yes Yes A1_No Use fresh precatalyst. Ensure inert atmosphere. Q1->A1_No No Q2 Is free [CN⁻] too high, poisoning the catalyst? A1_Yes->Q2 A2_Yes Switch to Zn(CN)₂ or K₄[Fe(CN)₆]. Q2->A2_Yes Yes A2_No Check Temperature Q2->A2_No No Q3 Is temperature too low? A2_No->Q3 A3_Yes Increase temperature in 10°C increments. Q3->A3_Yes Yes A3_No Screen different ligands and solvents. Q3->A3_No No

Caption: Troubleshooting logic for low conversion in Pd-catalyzed cyanation.

Question 4: I am observing a significant amount of dehalogenated byproduct (isoquinoline-1-carbonitrile). How can I prevent this?

Answer: Dehalogenation is a common side reaction in cross-coupling, where the aryl halide is reduced instead of coupled.

  • Causality: This can be caused by the presence of water or other protic impurities, which can protonate the aryl-palladium intermediate. Certain catalyst and ligand combinations can also promote this side reaction.[10]

  • Solution:

    • Use Anhydrous Conditions: Ensure you are using dry solvents and reagents.

    • Screen Catalyst Systems: If the problem persists, screening different palladium sources and ligands may be necessary. Sometimes, a less reactive catalyst system can be more selective.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Sandmeyer reaction, and could it be used here? A1: The Sandmeyer reaction converts an aromatic amine into a halide or pseudohalide (like -CN) via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[11][12] A potential synthetic route could be: 5-aminoisoquinoline → 5-aminoisoquinoline-1-carbonitrile → this compound. However, direct cyanation of 5-bromoisoquinoline is generally more straightforward and higher yielding. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[11]

Q2: Are there safer alternatives to highly toxic cyanide sources like NaCN or KCN? A2: Absolutely. For palladium-catalyzed cyanations, zinc cyanide (Zn(CN)₂) is a commonly used, less toxic solid.[6] Even better from a safety and handling perspective is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is non-toxic and inexpensive.[6][8][13] It has been shown to be highly effective in the cyanation of various aryl halides.

Q3: Can I use Nickel instead of Palladium as a catalyst for the cyanation step? A3: Yes, nickel-catalyzed cyanation is a viable and often more cost-effective alternative to palladium catalysis. Recent methods have been developed using bench-stable Ni(II) precatalysts with K₄[Fe(CN)₆] as the cyanide source, showing excellent results for the cyanation of (hetero)aryl halides.[14]

Q4: My final product is difficult to purify. What are the best purification methods? A4: The crude product from either step will likely contain unreacted starting material, isomers, or catalyst residues.

  • For 5-Bromoisoquinoline: After extraction, fractional distillation under reduced pressure can be effective.[1] Alternatively, column chromatography on silica gel is a reliable method.[1][3]

  • For this compound: Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is typically the method of choice to isolate the pure product.[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisoquinoline

Adapted from Brown, W. D., & Gouliaev, A. H., Organic Syntheses (2005).[1]

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, charge concentrated sulfuric acid (96%, ~10 mL per gram of isoquinoline). Cool the flask to 0°C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (1.0 equiv) to the stirred acid, ensuring the internal temperature remains below 30°C.

  • Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.1 equiv) in small portions to the vigorously stirred solution. Carefully maintain the internal temperature between -25°C and -22°C throughout the addition.

  • Reaction: Stir the suspension efficiently for 2 hours at -22°C, then for an additional 3 hours at -18°C.

  • Workup: Pour the reaction mixture onto crushed ice (~20 g of ice per gram of initial isoquinoline).

  • Neutralization: While stirring and cooling in an ice bath, adjust the pH of the mixture to ~9 by the slow addition of 25% aqueous ammonia. Keep the internal temperature below 25°C.

  • Extraction: Extract the alkaline suspension with diethyl ether (3 x volumes of the aqueous layer).

  • Purification: Combine the organic phases, wash with 1M NaOH and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by column chromatography (silica gel, eluting with a dichloromethane/diethyl ether gradient) or fractional distillation to yield 5-bromoisoquinoline as a white solid.

Protocol 2: Palladium-Catalyzed Cyanation of 5-Bromoisoquinoline

Based on general procedures for Pd-catalyzed cyanation.[6][9]

  • Reaction Setup: To a dry Schlenk flask, add 5-bromoisoquinoline (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), a palladium precatalyst (e.g., Pd/C (2 mol%) or Pd₂(dba)₃ (1-2 mol%)), and a phosphine ligand (e.g., dppf, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a dry, degassed polar aprotic solvent (e.g., DMAc or DMF, ~5-10 mL per gram of 5-bromoisoquinoline).

  • Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with an ethyl acetate/hexanes gradient) to afford this compound.

Data Summary: Comparison of Cyanation Conditions

The choice of catalyst, ligand, and cyanide source is critical for achieving high yields in the cyanation step. The following table summarizes conditions from various literature sources for the cyanation of aryl bromides, which serve as a strong starting point for optimizing the synthesis of this compound.

Catalyst SystemCyanide SourceSolventTemp (°C)Typical Yield RangeReference
Pd/C, dppfZn(CN)₂DMAc11085-98%[9]
Pd(OAc)₂K₄[Fe(CN)₆]DMF13070-95%[8]
Pd₂(dba)₃, XantphosK₄[Fe(CN)₆]Toluene11080-92%[15]
NiCl₂(dppp)K₄[Fe(CN)₆]n-BuOAc/H₂O100Good to Excellent[14]

References

Technical Support Center: Troubleshooting Low Reactivity in Cross-Coupling Reactions of 5-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges with 5-Bromoisoquinoline-1-carbonitrile in cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

The unique electronic and steric environment of this compound, with a bromine at the C-5 position and a nitrile group at C-1, can present specific hurdles in achieving high-yielding cross-coupling reactions. This resource provides a structured approach to diagnosing and resolving common issues, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide: A Symptom-Based Approach

Here, we address specific experimental failures in a question-and-answer format, providing a logical path to a solution.

Issue 1: My Suzuki-Miyaura reaction with this compound is resulting in low to no product yield.

As a Senior Application Scientist, my first step would be to systematically evaluate the core components of the reaction. Low conversion in Suzuki-Miyaura couplings often points to issues with catalyst activation, reagent quality, or suboptimal reaction parameters.

Initial Diagnostic Questions:

  • Is your palladium catalyst active? The heart of the reaction is the generation of the active Pd(0) species.[1][2] If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient.[3]

  • Are your reagents pure and anhydrous? Moisture and oxygen are detrimental to many cross-coupling reactions, leading to catalyst deactivation and side reactions like protodeboronation of your boronic acid.[1][4]

  • Is the base appropriate and sufficiently strong? The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5]

  • Is your solvent system optimal for solubility and reactivity? Poor solubility of any of the reactants can severely limit the reaction rate.[4][6]

Troubleshooting Workflow:

Start Low/No Product in Suzuki Coupling Reagent_Check Verify Reagent Quality (Substrate, Boronic Acid, Solvent, Base) Start->Reagent_Check Begin Troubleshooting Reagent_Check->Reagent_Check Catalyst_Check Evaluate Catalyst System (Precatalyst & Ligand) Reagent_Check->Catalyst_Check Reagents OK Catalyst_Check->Catalyst_Check Condition_Check Optimize Reaction Conditions (Temp, Conc.) Catalyst_Check->Condition_Check Catalyst System OK Condition_Check->Condition_Check Success Reaction Optimized Condition_Check->Success Optimization Successful

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Detailed Solutions:

Potential CauseRecommended Action & Rationale
Inactive Catalyst Action: Switch to a pre-activated Pd(0) source like Pd(PPh₃)₄ or use a modern precatalyst such as a Buchwald G3 palladacycle.[2] Rationale: These catalysts do not require an in-situ reduction step, ensuring a more reliable initiation of the catalytic cycle.[2]
Poor Ligand Choice Action: Screen a panel of bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[7] Rationale: The isoquinoline nitrogen can coordinate to the palladium center, potentially inhibiting the reaction.[7] Bulky ligands can disfavor this coordination and promote the desired oxidative addition and reductive elimination steps.[8]
Inappropriate Base Action: If using a mild base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄.[4] Rationale: A stronger base can facilitate the formation of the more nucleophilic boronate species, which is necessary for efficient transmetalation.[5]
Suboptimal Solvent Action: If solubility is an issue in common solvents like dioxane/water, try a more polar aprotic solvent like DMF.[4][6] Rationale: Ensuring all reactants are in solution is critical for reaction kinetics. DMF can be particularly effective for poorly soluble heteroaromatic substrates.[6]
Low Temperature Action: Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C. Rationale: Many Suzuki couplings require sufficient thermal energy to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition step with less reactive aryl bromides.[6]
Issue 2: My Buchwald-Hartwig amination of this compound is failing or giving significant side products.

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the interplay between the catalyst, ligand, and base.[6][9] The presence of the nitrile group and the potential for the amine to act as an inhibitor adds layers of complexity.

Initial Diagnostic Questions:

  • Is the chosen base compatible with the substrate? The nitrile group can be sensitive to strong, nucleophilic bases.[4]

  • Is the amine substrate inhibiting the catalyst? Amines can coordinate strongly to the palladium center, leading to catalyst deactivation.[7]

  • Are you observing debromination of the starting material? This common side reaction, known as hydrodehalogenation, can be promoted by certain conditions.[7]

Troubleshooting Workflow:

Start Poor Buchwald-Hartwig Reaction Base_Check Evaluate Base Compatibility Start->Base_Check Start Troubleshooting Base_Check->Base_Check Ligand_Check Screen Ligands to Prevent Inhibition Base_Check->Ligand_Check Base OK Ligand_Check->Ligand_Check Side_Reaction_Check Address Side Reactions (e.g., Debromination) Ligand_Check->Side_Reaction_Check Ligand OK Side_Reaction_Check->Side_Reaction_Check Success Reaction Optimized Side_Reaction_Check->Success Optimization Successful

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Solutions:

Potential CauseRecommended Action & Rationale
Base-Induced Side Reactions Action: Replace strong, nucleophilic bases like NaOtBu with weaker inorganic bases such as Cs₂CO₃ or K₃PO₄. Rationale: These milder bases are less likely to react with the sensitive nitrile group at C-1, preventing the formation of undesired byproducts.[4] For a similar substrate, 6-Bromoisoquinoline-1-carbonitrile, Cs₂CO₃ was found to be effective.[10][11]
Catalyst Inhibition by Amine Action: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos).[12] Consider a higher catalyst loading if inhibition is severe. Rationale: Bulky ligands create a sterically hindered environment around the palladium center, which can disfavor the binding of the amine substrate as an inhibitor and promote the desired catalytic turnover.[7][13]
Hydrodehalogenation (Debromination) Action: Ensure strictly anhydrous conditions by using freshly distilled solvents and flame-dried glassware. Rationale: The presence of water or other protic impurities can lead to the formation of a debrominated side product.[7] Optimizing the base and ligand can also help minimize this pathway.[7]
Formation of Biaryl Byproducts Action: Use a slight excess of the amine (1.1-1.2 equivalents). Rationale: With costly chiral primary amines, the formation of biaryl byproducts can be a concern.[10] Careful control of stoichiometry is crucial.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for cross-coupling with this compound?

For Suzuki-Miyaura reactions, a robust starting point is Pd(dppf)Cl₂ (2-5 mol%) or a combination of Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos.[6][14] For Buchwald-Hartwig aminations, a system composed of Pd₂(dba)₃ with a ligand such as BINAP or XPhos is often effective.[6][11] Modern precatalysts that cleanly and efficiently generate the active LPd(0) species are highly recommended to improve reliability.[2]

Q2: Can the nitrile group at the C-1 position interfere with the cross-coupling reaction at C-5?

Yes, the nitrile group, along with the isoquinoline nitrogen, can act as a coordinating group to the palladium catalyst.[7] This can potentially lead to catalyst inhibition by forming stable, off-cycle complexes.[7] The use of bulky, electron-rich ligands is a key strategy to mitigate this, as they can sterically disfavor such coordination and promote the desired catalytic cycle.[7][8] While aryl nitriles have been explored as coupling partners themselves, under typical conditions for aryl bromides, the C-Br bond is significantly more reactive towards oxidative addition.[15][16][17]

Q3: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki reaction. What is the cause and how can I prevent it?

Homocoupling of boronic acids is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling.[3] To prevent this, ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] Thoroughly degas all solvents and reagents before use.[4] Using a pre-activated Pd(0) source can also help, as the homocoupling can be a pathway to reduce Pd(II) to Pd(0).[3]

Q4: What is the best way to set up and degas a cross-coupling reaction?

A standard and effective procedure is to add all solid reagents (substrate, boronic acid/amine, base, catalyst, and ligand) to a flame- or oven-dried reaction vessel. Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times. Finally, add the degassed solvents via syringe under a positive pressure of the inert gas.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Optimization

This protocol provides a starting point for the coupling of an arylboronic acid with this compound.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[6]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[6]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 5-24 hours, monitoring by TLC or LC-MS.[6]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by silica gel column chromatography.

General Protocol for Buchwald-Hartwig Amination Optimization

This protocol is a general starting point for the amination of this compound.

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).[11]

  • Reagent Addition: Add this compound (1.0 eq).

  • Solvent and Amine Addition: Add degassed, anhydrous solvent (e.g., THF or Toluene) followed by the amine (1.1-1.2 eq) via syringe.[10]

  • Reaction: Heat the mixture to the desired temperature (e.g., 65-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. Wash the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.[6]

  • Purification: Purify the product via column chromatography or recrystallization.

References

Technical Support Center: Optimization of Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development to navigate and resolve common challenges encountered during their experimental work. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address specific issues and empower you to optimize your reaction conditions for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction shows low or no conversion. What are the first things I should check?

A1: When a reaction fails, a systematic approach is key. Before delving into complex parameter screening, start with the fundamentals:

  • Reagent Purity and Integrity: Ensure all starting materials, including your aryl halide and organometallic partner, are pure. Solvents and bases must be anhydrous, as water can lead to unwanted side reactions like protodeboronation in Suzuki couplings or hydrolysis of reagents.[1][2][3] It is recommended to use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Palladium(0) catalysts, the active species in most cross-coupling cycles, are highly sensitive to atmospheric oxygen.[4] Inefficient degassing of your reaction vessel and solvents is a common cause of catalyst deactivation.[5] Ensure your Schlenk line or glovebox techniques are rigorous. The "freeze-pump-thaw" method is highly effective for thorough degassing.[6]

Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the catalytically active mononuclear Pd(0) species aggregate into inactive bulk palladium metal.[5][8] This is often caused by:

  • Insufficient Ligand: The ligand's role is to stabilize the Pd(0) center. If the ligand-to-palladium ratio is too low, or if the ligand is degrading, the palladium species can aggregate.[2][5]

  • High Temperatures: While heat can accelerate reaction rates, excessive temperatures can also promote catalyst decomposition.[2][5]

  • Presence of Oxygen: As mentioned, oxygen can oxidize the Pd(0) catalyst, which can lead to precipitation.[2][8]

To prevent this, ensure you are using an adequate ligand-to-palladium ratio, optimize the reaction temperature, and maintain a strictly inert atmosphere.[5]

Q3: How do I choose the right ligand for my specific transformation?

A3: Ligand selection is critical and highly dependent on the specific substrates being coupled. The ligand influences the catalyst's stability, activity, and selectivity by modulating the electronic and steric environment of the palladium center.[9][10]

  • For electron-rich aryl chlorides: These are challenging substrates for oxidative addition. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often required to promote this difficult step.[2][10]

  • For sterically hindered substrates: A common challenge is the coupling of substrates with ortho-substituents.[11] Ligands with significant steric bulk can facilitate reductive elimination and prevent catalyst inhibition.

  • For specific couplings: For instance, in Buchwald-Hartwig amination, the choice of ligand is often dictated by the nature of the amine.[12]

A preliminary screen of a small panel of ligands is often the most effective approach to identify the optimal choice for a new reaction.

In-Depth Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction, but it is not without its challenges. If you're experiencing low yields, consider the following:

Causality Analysis & Solutions
  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a key step. This step is highly dependent on the choice of base and the presence of water.

    • The Problem: The base activates the boronic acid, forming a more nucleophilic borate species. If the base is too weak or poorly soluble, this activation is inefficient.[13]

    • The Solution: Use a sufficiently strong base, such as K₃PO₄ or Cs₂CO₃. Ensure adequate solubility; sometimes a mixed solvent system or a phase-transfer catalyst can help. A small amount of water is often beneficial, but excess water can lead to competitive hydrolysis.[14]

  • Protodeboronation (Side Reaction): This is the cleavage of the C-B bond of the organoboronic acid by a proton source, leading to the formation of an arene byproduct and consumption of your starting material.

    • The Problem: This side reaction is often promoted by excess water, high temperatures, or a prolonged reaction time.[2]

    • The Solution: Use anhydrous solvents and carefully control the amount of water added. Optimize the reaction temperature and time. If the problem persists, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid reagent.

    • The Problem: This side reaction can be promoted by the presence of Pd(II) species and oxygen.[15] If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) may be inefficient, leading to side reactions.

    • The Solution: Ensure thorough degassing of your reaction mixture to exclude oxygen.[15] Using a pre-formed Pd(0) catalyst or a precatalyst that is easily reduced can also minimize homocoupling.

Experimental Protocol: Small-Scale Reaction Screen for Suzuki Coupling
  • Preparation: In a glovebox, add the aryl halide (1.0 equiv.) and boronic acid (1.2 equiv.) to a series of oven-dried vials equipped with stir bars.

  • Reagent Addition: To each vial, add a different base (e.g., K₂CO₃, K₃PO₄, CsF; 2.0 equiv.).

  • Catalyst Addition: Prepare a stock solution of the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in degassed solvent (e.g., dioxane). Add the catalyst solution to each vial.

  • Reaction: Seal the vials, remove them from the glovebox, and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reactions by TLC, GC-MS, or LC-MS at regular intervals to determine the optimal conditions.[13]

Issue 2: Catalyst Deactivation and Poisoning

Catalyst deactivation is a broad issue that can halt a reaction prematurely.[8] Understanding the potential causes is crucial for troubleshooting.

Common Catalyst Poisons

Certain functional groups or impurities can act as poisons by binding strongly to the palladium center and inhibiting its catalytic activity.[8]

Poison ClassExamplesMechanism of Deactivation
Sulfur Compounds Thiols, thioethersStrong coordination to the palladium center, blocking active sites.[8]
Nitrogen Heterocycles Pyridine, quinolineThe lone pair on the nitrogen can coordinate to palladium, forming inactive complexes.[2]
Halides Excess halide ionsCan lead to the formation of stable, less reactive palladium-halide complexes.[8]

Troubleshooting Workflow for Catalyst Deactivation

G start Low or Stalled Conversion check_precipitate Observe Reaction: Formation of Pd Black? start->check_precipitate optimize_conditions Optimize Reaction Conditions check_precipitate->optimize_conditions No improve_stability Improve Catalyst Stability: - Increase Ligand Ratio - Lower Temperature - Ensure Inert Atmosphere check_precipitate->improve_stability Yes check_purity Review Reagent Purity: Potential Catalyst Poisons? purify_reagents Purify Starting Materials and Solvents check_purity->purify_reagents Yes screen_catalyst Screen Different Ligands or Precatalysts check_purity->screen_catalyst No optimize_conditions->check_purity end Successful Reaction improve_stability->end Problem Solved purify_reagents->end Problem Solved screen_catalyst->end Problem Solved

Caption: A troubleshooting flowchart for catalyst deactivation.

Issue 3: Challenges in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is sensitive to several parameters.

Key Optimization Parameters
  • Base Selection: This is arguably one of the most critical factors. Strong, non-nucleophilic bases are typically required.

    • Common Choices: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are frequently used.[12]

    • Causality: The base is involved in the deprotonation of the amine and facilitates the reductive elimination step. The pKa of the base must be appropriate for the specific amine being used.[12] Base-sensitive functional groups on the substrate may necessitate the use of weaker bases, which can require further optimization.[12]

  • Solvent Effects: The solvent's polarity and coordinating ability can significantly influence the reaction outcome.

    • Common Solvents: Toluene, dioxane, and THF are commonly employed.[12]

    • Causality: Poor solubility of the inorganic base is a frequent cause of reaction failure.[13] The solvent must be able to dissolve the reactants and the catalyst system. Some solvents, like acetonitrile or pyridine, can inhibit the reaction by coordinating to the palladium center and should generally be avoided.[12]

  • Ligand Choice: As with other cross-coupling reactions, the ligand is crucial.

    • Ligand Classes: Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are often effective.

    • Causality: The ligand choice is largely determined by the class of the amine nucleophile (e.g., primary, secondary, aliphatic, aromatic).[12] A ligand screen is often necessary to find the optimal conditions for challenging substrates.[12]

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is fundamental to rational troubleshooting.

Catalytic_Cycle cluster_0 Pd(0) / Pd(II) Catalytic Cycle A LₙPd(0) (Active Catalyst) B Oxidative Addition A->B + Ar-X C LₙPd(II)(Ar)(X) B->C D Ligand Exchange/ Base-Mediated Deprotonation C->D + HNR¹R² + Base E LₙPd(II)(Ar)(NR¹R²) D->E F Reductive Elimination E->F F->A + Ar-NR¹R²

Caption: A generic catalytic cycle for a Pd-catalyzed cross-coupling reaction.

Data Presentation: Ligand and Solvent Selection

The following tables provide a starting point for selecting appropriate ligands and solvents for common palladium-catalyzed reactions.

Table 1: Common Ligands for Specific Transformations
Reaction TypeSubstrate ChallengeRecommended Ligand ClassExample Ligands
Suzuki-Miyaura Aryl ChloridesBulky, Electron-Rich PhosphinesXPhos, SPhos, RuPhos
Buchwald-Hartwig Primary Aliphatic AminesBiaryl PhosphinesBrettPhos, RuPhos
Buchwald-Hartwig Secondary AminesBulky Biaryl PhosphinesXPhos, tBuXPhos
Heck Reaction Electron-Rich OlefinsPhosphites, NHCsP(OPh)₃, IPr
Table 2: Solvent Properties and Their Impact
SolventPolarityCoordinating AbilityCommon ApplicationsNotes
Toluene NonpolarLowSuzuki, Buchwald-HartwigGood for dissolving organic substrates.
Dioxane Polar AproticModerateSuzuki, Buchwald-HartwigCan help solubilize inorganic bases. Avoid high impact solvents if possible.[16]
THF Polar AproticModerateSuzuki, KumadaLower boiling point, suitable for milder conditions.
DMF/DMAc Polar AproticHighHeck, SonogashiraCan sometimes inhibit reactions by coordinating to Pd.[12]
t-Amyl Alcohol Polar ProticModerateBuchwald-HartwigCan be beneficial for certain amine couplings.

Note: The choice of solvent can sometimes influence the selectivity of a reaction. For example, in the coupling of chloroaryl triflates, nonpolar solvents can favor reaction at the C-Cl bond, while some polar aprotic solvents favor reaction at the C-OTf bond.[17][18]

Conclusion

Optimizing palladium-catalyzed reactions is a multifactorial challenge that requires a deep understanding of the underlying mechanistic principles. By systematically evaluating reagent quality, reaction setup, and the interplay between the catalyst, ligand, base, and solvent, you can effectively troubleshoot common issues and achieve your desired synthetic outcomes. This guide serves as a foundational resource, but remember that intelligent screening and careful observation are your most powerful tools in the laboratory.[19]

References

preventing catalyst poisoning in reactions with 5-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromoisoquinoline-1-carbonitrile

A Senior Application Scientist's Guide to Preventing Catalyst Deactivation

Welcome to the technical support center for reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in catalytic transformations. Catalyst poisoning is a frequent and frustrating issue that can lead to stalled reactions, low yields, and difficult purification. This document provides in-depth, experience-driven answers to common problems, focusing on the underlying chemical principles to empower you to troubleshoot and prevent catalyst deactivation effectively.

Section 1: Foundational FAQs - Understanding the Challenge

This section addresses the fundamental reasons why catalyst poisoning can be a particular challenge when working with this compound.

Q1: What makes this compound a potentially challenging substrate for catalytic reactions?

A: The structure of this compound contains three key functional groups that can interact with and deactivate transition metal catalysts, particularly palladium and nickel complexes.

  • Isoquinoline Nitrogen: The lone pair of electrons on the nitrogen atom of the isoquinoline ring can coordinate strongly to the metal center. This nitrogen-containing heterocycle can act as a ligand, occupying an active site and preventing the desired catalytic cycle from proceeding.[1]

  • Nitrile Group (-C≡N): The nitrile functional group is a known catalyst poison.[1] It can bind to the metal center, and in some cases, its chemistry can lead to the formation of highly stable, inactive cyanide complexes like [(CN)4Pd]2-.[2][3][4]

  • Bromo Group (-Br): While the C-Br bond is the intended site of reaction in cross-couplings, halide ions (Br-) in solution can also occupy coordination sites on the catalyst, potentially slowing down key steps in the catalytic cycle.[1]

The combination of these functional groups on a single molecule requires careful selection of reaction conditions to favor the desired reactivity over catalyst inhibition.

Q2: My starting material is >98% pure by HPLC. Can it still contain catalyst poisons?

A: Absolutely. Standard purity analyses like HPLC may not detect trace impurities that are potent catalyst poisons. Even in small amounts, these substances can have a significant negative impact on catalytic efficiency.[5] Key culprits to consider are:

  • Elemental Sulfur: A common and potent poison for palladium catalysts, sulfur can be introduced during the synthesis of the aryl halide starting material.[6] It strongly binds to and deactivates the catalyst's active sites.[7]

  • Residual Reagents from Synthesis: Impurities from the synthesis of this compound, such as unreacted N-bromosuccinimide (NBS) or reagents from cyanation steps, can remain at levels high enough to interfere with catalysis.[8][9] For example, excess cyanide sources can directly lead to catalyst poisoning.[4]

  • Heavy Metals: Trace metals from previous synthetic steps or manufacturing equipment can interfere with the desired catalytic cycle.[5]

  • Water/Moisture: In certain reactions, particularly those involving cyanide, moisture can be highly detrimental. It can hydrolyze cyanide sources to form hydrogen cyanide (HCN), which is extremely reactive towards Pd(0) catalysts, forming inactive hydride complexes.[2][3][4]

Q3: What are the visible signs of catalyst poisoning or deactivation in my reaction?

A: Visual cues can be strong indicators that your catalyst is in trouble.

  • Formation of Black Precipitate (Palladium Black): This is a classic sign of palladium catalyst deactivation. It indicates that the soluble, catalytically active Pd(0) species has agglomerated into insoluble, inactive palladium metal particles.[10] This is often caused by high temperatures, incorrect ligand-to-metal ratios, or the presence of impurities.

  • Color Change (or Lack Thereof): Many catalytic reactions have a characteristic color progression. A deviation from the expected color, or a reaction that remains stubbornly the color of the starting materials, can indicate a stalled catalytic cycle.

  • Reaction Stalling: The most common symptom is a reaction that starts but fails to proceed to completion, even with extended time or heating. Monitoring by TLC or LC-MS will show the presence of unreacted starting material.[10]

Section 2: Troubleshooting Guides for Specific Reactions

This section provides targeted advice for common catalytic reactions where this compound is used.

Suzuki-Miyaura Cross-Coupling

Q4: My Suzuki-Miyaura reaction with this compound is stalling at 30-40% conversion and I'm seeing palladium black. What's wrong?

A: This is a classic symptom of catalyst deactivation. The likely causes are multifaceted, involving the substrate itself and the reaction conditions. The key is systematic optimization.[11]

Troubleshooting Steps:

  • Re-evaluate Your Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be robust enough for this heteroaromatic substrate.[11] Electron-rich and bulky phosphine ligands are often required to stabilize the Pd(0) center and promote efficient reductive elimination.

  • Check Your Base: The base is critical for activating the boronic acid.[12] If a weaker base like Na₂CO₃ or K₂CO₃ is failing, consider a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[11] For base-sensitive substrates, a carefully controlled addition of the base might be necessary.

  • Solvent and Degassing: Ensure your solvents are rigorously degassed. Oxygen can oxidize and deactivate the Pd(0) catalyst. A mixture of an organic solvent (like 1,4-dioxane or THF) with water is common, but the ratio may need optimization to ensure all components remain in solution.[13]

  • Purify the Starting Material: As discussed in Q2, trace impurities are a primary suspect. Consider pre-treating a solution of your this compound with activated carbon or passing it through a silica plug to remove polar impurities or trace metals.[6]

Optimization Strategy for Suzuki-Miyaura Coupling

ParameterStandard ConditionOptimization Suggestion & Rationale
Pd Catalyst Pd(PPh₃)₄ (2-5 mol%)Use a pre-catalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand. This allows for the in situ formation of the active Pd(0) species in the presence of a stabilizing ligand.[11]
Ligand PPh₃Switch to a more electron-rich, bulky ligand like SPhos, XPhos, or RuPhos. These ligands stabilize the catalyst, prevent agglomeration, and accelerate the rate-limiting steps of the catalytic cycle.
Base K₂CO₃ (2.0 eq)Try Cs₂CO₃ (1.5-2.0 eq) or K₃PO₄ (2.0-3.0 eq). Their higher solubility and basicity can accelerate the transmetalation step, which is often rate-limiting.[11]
Temperature 90 °CLower the temperature to 70-80 °C and increase reaction time. High temperatures can accelerate catalyst decomposition into palladium black.[10][11]
Boronic Acid 1.1-1.2 eqIncrease stoichiometry to 1.5 eq. Boronic acids can undergo protodeboronation (degradation) under reaction conditions; using a slight excess can compensate for this.[11]
Buchwald-Hartwig Amination

Q5: I'm attempting a Buchwald-Hartwig amination and getting low yields, along with significant hydrodehalogenation (replacement of -Br with -H). How can I improve this?

A: Low yields and hydrodehalogenation in Buchwald-Hartwig reactions often point to an imbalance in the rates of the productive catalytic cycle versus side reactions. The sensitivity of this compound to strong bases can also be a significant challenge.[14]

Troubleshooting Steps:

  • Catalyst and Ligand are Key: This reaction is highly dependent on the ligand. For heteroaromatic halides, sterically hindered biarylphosphine ligands (e.g., BINAP, Josiphos) or N-heterocyclic carbenes (NHCs) are often superior.[15] They promote faster reductive elimination, which outcompetes the hydrodehalogenation pathway.

  • Base Selection is Crucial: Strong bases like NaOtBu or LHMDS are common, but can be problematic with base-sensitive substrates.[14] A weaker, non-nucleophilic base like Cs₂CO₃ is often a much better choice for this specific substrate, as demonstrated in kilogram-scale synthesis.[16][17]

  • Amine Stoichiometry: Using a large excess of the amine can sometimes be detrimental. Optimize the stoichiometry, often starting with 1.1-1.2 equivalents of the amine.[11]

Optimized Conditions for Buchwald-Hartwig Amination

ParameterComponentRationale
Pd Source Pd(dba)₂A stable Pd(0) source that is readily activated.[16][17]
Ligand BINAPA classic, robust biarylphosphine ligand effective for this transformation.[16][17]
Base Cs₂CO₃A moderately strong, non-nucleophilic base that minimizes degradation of the base-sensitive nitrile group.[14][16][17]
Solvent Anhydrous THFA common aprotic solvent for this reaction; must be rigorously dried.[16][17]
Temperature 65 °CElevated temperature is required, but excessive heat can promote side reactions. This is a good starting point.[11]
Catalytic Hydrogenation / Reduction

Q6: I am trying to reduce the nitrile group to a primary amine using catalytic hydrogenation (e.g., H₂ with Raney Ni or Pd/C), but the reaction is very slow or stops completely. What could be the issue?

A: The isoquinoline ring system itself is a known inhibitor of hydrogenation catalysts.[18] The nitrogen lone pair adsorbs strongly to the catalyst surface, blocking sites needed for hydrogen activation and nitrile reduction.

Troubleshooting Steps:

  • Increase Catalyst Loading: Due to the poisoning effect of the substrate, a higher-than-normal catalyst loading (e.g., 20-50 wt%) may be necessary to provide enough active sites.

  • Increase Hydrogen Pressure: Higher H₂ pressure (50-500 psi) can increase the concentration of hydrogen on the catalyst surface, helping to compete with the inhibiting substrate.

  • Use Additives: The addition of a small amount of acid (e.g., acetic acid) can protonate the isoquinoline nitrogen. The resulting ammonium salt has a much lower affinity for the catalyst surface, freeing up active sites for the hydrogenation to occur.

  • Alternative Reducing Agents: If catalytic hydrogenation proves too difficult, consider chemical reduction methods. A combination of NiCl₂ and NaBH₄ in methanol is often effective for reducing nitriles to primary amines and is less susceptible to this type of substrate inhibition.[19]

Section 3: Proactive Prevention & Remediation Protocols

Proactive Substrate Purification

To avoid troubleshooting altogether, ensure your starting material is free of common poisons.

Protocol: Purification of this compound via Activated Carbon Treatment

  • Dissolution: Dissolve the this compound in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add 5-10 wt% of activated carbon to the solution. The carbon should be of high purity (acid-washed is preferable).

  • Stirring: Stir the suspension at room temperature for 30-60 minutes. The activated carbon will adsorb non-polar impurities, including residual sulfur and grease.[5][6]

  • Filtration: Filter the mixture through a pad of filter aid (e.g., Celite®) to completely remove the fine carbon particles. Wash the pad with a small amount of fresh solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to recover the purified starting material.

  • Recrystallization (Optional): For the highest purity, recrystallize the material from a suitable solvent system (e.g., Ethanol/Water or Toluene/Heptane).

Visual Workflow and Decision Making

Troubleshooting a Failing Cross-Coupling Reaction

The following diagram outlines a logical workflow for diagnosing a problematic reaction.

G cluster_optimizations Systematic Optimization start Reaction Stalled / Low Yield check_visual Visual Check: - Palladium Black? - Wrong Color? start->check_visual check_reagents Reagent Integrity: - Fresh Catalyst/Ligand? - Anhydrous Solvent? - Boronic Acid Quality? check_visual->check_reagents No obvious issues optimize_ligand Optimize Ligand: - Use Bulky, Electron-Rich  Biarylphosphine Ligand check_visual->optimize_ligand Yes, Pd Black formed check_conditions Reaction Conditions: - Temperature Correct? - Degassing Thorough? - Base Appropriate? check_reagents->check_conditions Reagents are good purify_sm Purify Starting Material (Carbon/Silica Plug) check_reagents->purify_sm Suspect Impurities optimize_base Optimize Base: - Switch to Cs2CO3 / K3PO4 check_conditions->optimize_base Base may be issue optimize_temp Optimize Temperature: - Lower Temp, Increase Time check_conditions->optimize_temp Temp may be too high purify_sm->start Retry Reaction success Reaction Successful optimize_ligand->success optimize_base->success optimize_temp->success

References

challenges in the scale-up of 5-Bromoisoquinoline-1-carbonitrile production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Bromoisoquinoline-1-carbonitrile. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently encountered issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to provide you with the expertise to navigate the complexities of this synthesis, ensuring efficiency, purity, and safety in your work.

Overall Synthetic Strategy

The production of this compound is typically a multi-step process. A common and logical pathway begins with the regioselective bromination of isoquinoline to form the key intermediate, 5-bromoisoquinoline. This intermediate is then subjected to a cyanation reaction to install the nitrile group at the C1 position. The choice of cyanation method is critical and often dictates the specific challenges that may arise during synthesis and scale-up.

G cluster_0 Stage 1: Electrophilic Bromination cluster_1 Stage 2: Cyanation cluster_2 Stage 3: Purification Isoquinoline Isoquinoline Bromination Bromination (NBS, H₂SO₄) Isoquinoline->Bromination Intermediate 5-Bromoisoquinoline Bromination->Intermediate Cyanation Cyanation Method (e.g., Reissert, Pd/Ni-Catalyzed) Intermediate->Cyanation FinalProduct This compound Cyanation->FinalProduct Purification Purification (Crystallization/Chromatography) FinalProduct->Purification PureProduct High-Purity Product Purification->PureProduct

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The synthesis is generally bifurcated into two key stages: the formation of 5-bromoisoquinoline and its subsequent cyanation.

  • Stage 1: Bromination: The most prevalent method is the direct electrophilic bromination of isoquinoline using N-Bromosuccinimide (NBS) in concentrated sulfuric acid.[1][2] Careful control of temperature is critical to selectively favor the 5-bromo isomer over other regioisomers like 8-bromoisoquinoline.[1]

  • Stage 2: Cyanation: Several methods can be employed, each with distinct advantages and challenges:

    • Reissert Reaction: This classic method involves the reaction of 5-bromoisoquinoline with a cyanide source (e.g., trimethylsilyl cyanide) and an activating agent like benzoyl chloride, followed by hydrolysis to yield the 1-carbonitrile.[3][4]

    • Transition-Metal Catalyzed Cyanation: Modern methods utilize palladium or nickel catalysts to couple 5-bromoisoquinoline with a cyanide source, such as potassium ferrocyanide or zinc cyanide.[5] These methods can offer high yields and may use less acutely toxic cyanide sources.[5]

    • Sandmeyer-type Reaction: This route is applicable if starting from 5-aminoisoquinoline. The amine is converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[6][7]

Q2: What are the critical safety precautions for this synthesis?

A2: This synthesis involves several hazardous reagents requiring strict safety protocols.

  • N-Bromosuccinimide (NBS) and Sulfuric Acid: The bromination step is highly exothermic and uses a strong corrosive acid. The reaction must be performed with adequate cooling, and personal protective equipment (PPE), including acid-resistant gloves and face shields, is mandatory.[1][8]

  • Cyanide Reagents: Cyanide sources like CuCN, KCN, TMSCN, and even K₄[Fe(CN)₆] are highly toxic.[9] They are fatal if ingested, inhaled, or absorbed through the skin. All manipulations must be conducted in a certified chemical fume hood. An emergency cyanide antidote kit should be available. All cyanide-contaminated waste must be quenched and disposed of according to institutional and federal guidelines. Never mix cyanide salts with acid, as this liberates highly toxic hydrogen cyanide gas.[10]

Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of chromatographic and spectroscopic methods is essential for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of intermediates and the final product. A C18 reverse-phase column with a gradient of acetonitrile and water is typically effective.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or low-molecular-weight by-products.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the desired product and for identifying and quantifying isomeric impurities or by-products.[1][11]

Troubleshooting Guide: Stage 1 - Synthesis of 5-Bromoisoquinoline

Q: My bromination reaction is giving a low yield and contains a significant amount of the 8-bromoisoquinoline isomer. What is causing this and how can I fix it?

A: The formation of regioisomers is a common challenge in the electrophilic substitution of isoquinoline. The 5- and 8-positions are both activated, but their relative reactivity is highly dependent on reaction conditions, particularly temperature.

Causality: At higher temperatures, the reaction is less selective, leading to an increased proportion of the thermodynamically stable 8-bromo isomer. The desired 5-bromo isomer is the kinetically favored product at very low temperatures.[1]

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature rigorously between -25°C and -18°C during NBS addition and stirring.[1][8] Exceeding this range is a primary cause of increased 8-bromo impurity.

  • Reagent Purity: Use recrystallized NBS. Impurities in technical-grade NBS can lead to side reactions and lower yields.[1]

  • Stoichiometry: Use a slight excess (approx. 1.1 equivalents) of NBS. Using a large excess can lead to the formation of 5,8-dibromoisoquinoline, which is difficult to separate.[1]

  • Work-up: Ensure the quenching and pH adjustment are done at low temperatures (below 25-30°C) to prevent degradation of the product.[1]

G cluster_0 Reaction Conditions cluster_1 Products Temp Temperature Product5 5-Bromoisoquinoline (Kinetic Product) Temp->Product5 Low Temp (-25°C) Product8 8-Bromoisoquinoline (Thermodynamic Product) Temp->Product8 High Temp (> -15°C)

Caption: Effect of temperature on the regioselectivity of isoquinoline bromination.

Troubleshooting Guide: Stage 2 - Cyanation of 5-Bromoisoquinoline

The introduction of the nitrile group is a critical step where various issues can arise depending on the chosen methodology.

Method A: Reissert Reaction

Q: I am attempting a Reissert reaction, but my yield of the final this compound is very low after hydrolysis.

A: Low yields in a Reissert two-step process can stem from either inefficient formation of the intermediate Reissert compound or its incomplete subsequent hydrolysis.

Causality:

  • Reissert Compound Formation: This step requires the activation of the isoquinoline nitrogen by an acyl chloride, followed by the nucleophilic attack of cyanide. The reaction is sensitive to moisture, and the reactivity of the acylating agent is key.

  • Hydrolysis: The elimination of the N-acyl group to form the final aromatic nitrile requires specific conditions (acidic or basic) to proceed to completion without degrading the product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents (like dichloromethane) and reagents for the formation of the Reissert compound. Moisture will consume the acyl chloride and hinder the reaction.[3]

  • Optimize Activating Agent: While benzoyl chloride is common, other acylating agents like ethyl chloroformate can be used and may require different reaction temperatures.[3]

  • Verify Hydrolysis Conditions: If the Reissert compound is formed successfully (confirm with TLC or LCMS), focus on the hydrolysis step. Refluxing in a mixture of acetic acid and hydrochloric acid is a common method for hydrolysis.[5] Ensure the reaction goes to completion before work-up.

  • Purification of Intermediate: While often used crude, purifying the Reissert compound by chromatography before hydrolysis can sometimes improve the final yield and purity by removing side products that interfere with the final step.

Method B: Transition-Metal Catalyzed Cyanation

Q: My palladium-catalyzed cyanation of 5-bromoisoquinoline is stalling, showing low conversion even after extended reaction times. What could be the issue?

A: Catalyst deactivation is a frequent problem in cross-coupling reactions, especially on a larger scale. The health of the catalytic cycle is paramount for high conversion.

Causality: The active Pd(0) species can be sensitive to oxygen, leading to oxidation and deactivation. Additionally, impurities in the starting material or solvent can poison the catalyst. The choice of ligand is also crucial for stabilizing the catalyst and facilitating reductive elimination.

Troubleshooting Steps:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The reaction should be set up and run under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from entering the system.

  • Reagent Purity: Use high-purity 5-bromoisoquinoline. Residual acids or other impurities from the bromination step can interfere with the catalyst.

  • Catalyst and Ligand Choice: Not all palladium catalysts and ligands are equal. For aryl bromides, catalysts like Pd(dppf)Cl₂ or palladacycle complexes are often robust.[5] Ensure the correct catalyst-to-ligand ratio is used.

  • Cyanide Source: The solubility and reactivity of the cyanide source matter. While KCN or NaCN are common, using zinc cyanide (Zn(CN)₂) can sometimes be advantageous as it reduces the concentration of free cyanide in solution, which can help prevent catalyst inhibition.

ParameterRecommended ConditionRationale
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.
Solvent Anhydrous, Degassed DMF or DMAcRemoves oxygen and water which can poison the catalyst.
Catalyst Loading 1-5 mol%Balances reaction rate with cost and ease of removal.
Ligand Electron-rich phosphine (e.g., dppf)Stabilizes the catalytic species and promotes efficient reaction.
Temperature 80-130 °CSufficient thermal energy is needed for oxidative addition and reductive elimination.

Table 1: Key Parameters for Optimizing Palladium-Catalyzed Cyanation.

Scale-Up and Purification Challenges

Q: Upon scaling up the synthesis, I'm facing issues with exothermic reactions and my final product is consistently off-color. How can I manage these problems?

A: Scale-up introduces challenges related to heat and mass transfer that are not always apparent at the lab scale. Product quality issues often trace back to thermal control and impurity removal.

Causality:

  • Exotherms: Both the bromination in sulfuric acid and the cyanation reaction can be highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and leading to potential thermal runaways.

  • Product Color: Off-color products (typically yellow or brown) are often due to trace impurities formed from side reactions or thermal degradation.[13] These impurities can become trapped in the crystal lattice of the final product during isolation.

Troubleshooting Steps for Scale-Up:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of the reaction, including the onset of exotherms and the total heat output. This data is critical for designing appropriate cooling protocols.

  • Controlled Reagent Addition: Instead of adding reagents in one portion, use a syringe pump or an addition funnel for slow, controlled addition. This allows the cooling system to manage the heat generated in real-time.

  • Efficient Agitation: Ensure the reactor is equipped with an appropriate stirrer and baffle system to maintain homogenous mixing and temperature throughout the vessel.

  • Purification Optimization:

    • Recrystallization: Experiment with different solvent systems for recrystallization. A common technique is to dissolve the crude product in a good solvent (e.g., toluene) and then add an anti-solvent (e.g., heptane) to induce crystallization.[1]

    • Carbon Treatment: If the color is due to highly conjugated impurities, a charcoal (activated carbon) treatment of the product solution before recrystallization can be effective at removing them.

    • Impurity Profiling: Use HPLC or LC-MS to identify the impurities.[14] Knowing their structure can provide clues about their origin and help in designing a more effective purification strategy.[15]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisoquinoline[1]
  • Charge a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel with concentrated sulfuric acid (96%, ~7.7 mL per gram of isoquinoline).

  • Cool the acid to 0°C in an ice bath.

  • Slowly add isoquinoline (1.0 equiv) while maintaining the internal temperature below 30°C.

  • Cool the resulting solution to -25°C using a dry ice-acetone bath.

  • Add recrystallized N-bromosuccinimide (1.1 equiv) portion-wise, ensuring the internal temperature is maintained between -26°C and -22°C.

  • Stir the mixture vigorously for 2 hours at -22°C, then for 3 hours at -18°C.

  • Carefully pour the reaction mixture onto crushed ice (approx. 20 g of ice per gram of initial isoquinoline).

  • Adjust the pH of the cold mixture to ~9.0 using 25% aqueous ammonia, keeping the internal temperature below 25°C.

  • Extract the resulting suspension with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic phases with 1M NaOH and then with water. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude solid can be purified by fractional distillation under reduced pressure or by column chromatography.

Protocol 2: HPLC Method for Purity Analysis[13]
  • System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 13 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Prep: Prepare a ~1 mg/mL solution of the sample in acetonitrile. Filter through a 0.45 µm syringe filter before injection.

References

Technical Support Center: Removal of Unreacted Starting Materials from Product Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction mixture purification. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from product mixtures.

Initial Assessment: Choosing Your Purification Strategy

The first step in any purification is a careful analysis of the product and the likely impurities. Key properties to consider are the physical state (solid or liquid), polarity, boiling point, and solubility of your desired compound versus the unreacted starting materials. A preliminary Thin Layer Chromatography (TLC) analysis is often an invaluable tool to quickly assess the polarity differences in your mixture and guide your choice of purification method.[1]

Comparison of Common Purification Techniques

The selection of an appropriate purification method is critical and depends on the physical and chemical properties of the product and the unreacted starting materials.[2] Below is a summary of quantitative data for common techniques. Please note that these values are typical estimates and can vary significantly based on the specific compounds, scale of the reaction, and experimental conditions.[2]

Purification TechniqueTypical ScaleAchievable PurityKey Separation PrincipleBest Suited For
Liquid-Liquid Extraction Milligrams to KilogramsModerate to HighDifferential SolubilitySeparating compounds with different polarities and/or acid/base properties.[3][4][5]
Flash Column Chromatography Milligrams to >100 gramsHigh to Very HighDifferential AdsorptionSeparating compounds with different polarities.[6]
Recrystallization Milligrams to KilogramsHigh to Very HighDifferential SolubilityPurifying solid compounds.[7][8][9][10]
Distillation (Simple & Fractional) Milligrams to KilogramsModerate to HighDifferential Boiling PointsSeparating liquids with different boiling points.[11][12][13]
Precipitation Milligrams to KilogramsModerate to HighChange in SolubilityPurifying solids by making them insoluble in the reaction solvent.[14][15]

In-Depth Guides and Troubleshooting

Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically an aqueous and an organic solvent.[4][5][16]

Core Principle

The method relies on the differential partitioning of a compound between two immiscible liquid phases.[4] By choosing the appropriate solvents, you can selectively move your desired product into one phase, leaving the unreacted starting materials and other impurities in the other.

Experimental Protocol: A General Workflow
  • Solvent Selection : Choose an organic solvent that is immiscible with the aqueous phase and in which your product has high solubility.[17][18]

  • Initial Extraction : Transfer the reaction mixture to a separatory funnel and add the chosen organic and aqueous solvents.

  • Mixing : Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup.

  • Phase Separation : Allow the layers to separate completely. The denser layer will be at the bottom.

  • Draining : Carefully drain the bottom layer.

  • Washing : The organic layer can be further washed with acidic, basic, or neutral aqueous solutions to remove specific impurities.[19] A final wash with brine (saturated aqueous NaCl) is often used to reduce the amount of water dissolved in the organic layer.[20][21]

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and remove the solvent under reduced pressure.

G

Troubleshooting Guide & FAQs
ProblemPossible Cause(s)Solution(s)
Emulsion Formation - Vigorous shaking. - High concentration of solutes. - Presence of surfactants or fine particulates.- Allow the mixture to stand undisturbed. - Gently swirl instead of shaking. - Add a small amount of brine to increase the ionic strength of the aqueous layer.[21] - Filter the mixture through a pad of Celite.[21]
Product is soluble in the aqueous layer - The product is highly polar.- "Salt out" by adding a significant amount of salt (e.g., NaCl) to the aqueous layer to decrease its polarity.[21][22] - Use a more polar organic solvent for extraction.[21] - Consider continuous liquid-liquid extraction.[21]
Incomplete removal of acidic/basic impurities - Insufficient amount or concentration of washing solution. - Inadequate mixing.- Increase the number of washes or use a more concentrated acidic or basic solution.[21] - Ensure thorough mixing of the layers.[21]
Flash Column Chromatography

Flash column chromatography is a widely used purification technique that separates compounds based on their differential adsorption to a stationary phase.[6][23]

Core Principle

A mixture is passed through a column packed with a solid adsorbent (the stationary phase), and a solvent (the mobile phase) is pushed through the column. Compounds with a stronger affinity for the stationary phase will move down the column more slowly than compounds with a weaker affinity, leading to separation.[1]

Experimental Protocol: A General Workflow
  • Solvent System Selection : Use TLC to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[24]

  • Column Packing : Pack a column with silica gel or another appropriate stationary phase.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.[2][23]

  • Elution : Begin eluting with the chosen solvent system, applying gentle pressure to maintain a steady flow rate.[2]

  • Fraction Collection : Collect the eluent in a series of fractions.[2]

  • Monitoring : Monitor the fractions by TLC to identify which ones contain the pure product.[2]

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure.[2]

G

Troubleshooting Guide & FAQs
ProblemPossible Cause(s)Solution(s)
Product elutes with starting material - Similar polarity of product and starting material.- Try a different stationary phase (e.g., alumina).[2] - Use a gradient elution, gradually increasing the polarity of the mobile phase.[2]
No product recovered - Product is too polar and stuck to the column. - Product is not visible by the chosen visualization method.- Flush the column with a highly polar solvent (e.g., methanol).[2] - Use a different visualization technique (e.g., potassium permanganate stain).[2]
Low yield - Product streaking or tailing on the column. - Incomplete elution.- Add a small amount of acetic acid or triethylamine to the eluent to improve the peak shape of acidic or basic compounds.[2] - Ensure all fractions are collected and analyzed by TLC before combining.[2]
Compound is unstable on silica gel - Silica gel is weakly acidic and can cause decomposition of sensitive compounds.- Deactivate the silica gel by adding a small amount of triethylamine (1-3%) to the eluent.[24] - Consider using a different stationary phase like alumina or Florisil.[25]
Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[7][9][10]

Core Principle

This method is based on the principle that the solubility of most solids increases with temperature.[10] An impure solid is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.[8][9][10]

Experimental Protocol: A General Workflow
  • Solvent Selection : Choose a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Dissolution : Dissolve the impure solid in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary) : If insoluble impurities are present, filter the hot solution.

  • Cooling : Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[21]

  • Crystal Collection : Collect the crystals by vacuum filtration.[21]

  • Washing : Wash the crystals with a small amount of cold solvent.[9][21]

  • Drying : Dry the crystals completely.[9][21]

G

Troubleshooting Guide & FAQs
ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling - Too much solvent was used. - The solution is supersaturated.- Slowly evaporate some of the solvent. - Scratch the inside of the flask with a glass rod to provide a nucleation site.[21] - Add a seed crystal of the pure compound.[21]
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too quickly.- Re-dissolve the oil in a small amount of a more polar solvent and attempt recrystallization.[21] - Ensure slow cooling.
Low recovery of product - Too much solvent was used. - The crystals were washed with too much cold solvent.- Concentrate the filtrate and cool to obtain a second crop of crystals. - Use a minimal amount of cold solvent for washing.
Distillation

Distillation is a purification technique used to separate liquids with different boiling points.[11][13]

Core Principle

When a mixture of liquids is heated, the component with the lower boiling point will vaporize to a greater extent.[11] This vapor is then condensed and collected, resulting in a more concentrated sample of the more volatile component.[11][13]

Types of Distillation
  • Simple Distillation : Suitable for separating liquids with a large difference in boiling points (>25 °C) or for separating a liquid from a non-volatile solid.[12]

  • Fractional Distillation : Used for separating liquids with closer boiling points. A fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation.[12][26]

  • Vacuum Distillation : Employed for compounds that have very high boiling points or are thermally unstable at atmospheric pressure.[11] Lowering the pressure reduces the boiling point.

Troubleshooting Guide & FAQs
ProblemPossible Cause(s)Solution(s)
"Bumping" or uneven boiling - Lack of nucleation sites for smooth boiling.- Add boiling chips or a magnetic stir bar to the distillation flask.
Poor separation in fractional distillation - Column is not properly insulated. - Distillation rate is too fast.- Insulate the fractionating column. - Heat the mixture more slowly to allow for proper equilibration between the liquid and vapor phases.
Product decomposes during distillation - The compound is thermally unstable at its atmospheric boiling point.- Use vacuum distillation to lower the boiling point.[11]
Precipitation

Precipitation is a method used to purify a compound by making it insoluble in the reaction mixture.[14][15]

Core Principle

This technique relies on changing the conditions of the solution (e.g., by adding an "anti-solvent" in which the product is insoluble) to cause the desired compound to precipitate out of the solution, while the unreacted starting materials and impurities remain dissolved.[14]

Experimental Protocol: A General Workflow
  • Induce Precipitation : Add an anti-solvent to the reaction mixture, or change the temperature or pH to decrease the solubility of the product.

  • Allow for Complete Precipitation : Stir or let the mixture stand to ensure all of the product has precipitated.

  • Isolate the Precipitate : Collect the solid by filtration or centrifugation.

  • Wash the Precipitate : Wash the solid with a solvent in which the impurities are soluble but the product is not.

  • Dry the Product : Dry the purified solid.

Troubleshooting Guide & FAQs
ProblemPossible Cause(s)Solution(s)
Incomplete precipitation - Insufficient amount of anti-solvent added. - The product is still somewhat soluble under the current conditions.- Add more anti-solvent. - Cool the mixture in an ice bath to further decrease solubility.
Co-precipitation of impurities - The impurities are also insoluble in the final solvent mixture.- Re-dissolve the precipitate in the original solvent and re-precipitate, perhaps more slowly or at a different temperature.

References

stability of 5-Bromoisoquinoline-1-carbonitrile under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromoisoquinoline-1-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice for experiments involving this compound. This guide addresses the compound's stability under common laboratory conditions, focusing on the chemical principles that govern its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule are centered around its two primary functional groups: the nitrile (-CN) and the bromo (-Br) group, attached to the isoquinoline core.

  • Nitrile Group: The carbon-nitrogen triple bond is susceptible to hydrolysis under both acidic and basic conditions. This reaction can convert the nitrile first to an amide and then to a carboxylic acid.[1][2][3]

  • Bromo Group: While aromatic bromides are generally stable, the bromine at the 5-position can be susceptible to nucleophilic aromatic substitution under specific, often harsh, conditions.

  • Isoquinoline Ring: The isoquinoline ring system itself is a weak base due to the lone pair of electrons on the nitrogen atom and can form salts with strong acids.[4][5] The ring is generally stable, but its basicity is a key factor in its reactivity.

Q2: Is this compound more stable under acidic or basic conditions?

A2: The stability is highly dependent on the specific conditions (temperature, concentration, solvent). However, as a general principle, nitriles can be hydrolyzed under both acidic and basic conditions.[1][6] Acidic hydrolysis often proceeds readily to the carboxylic acid, while basic hydrolysis can sometimes be stopped at the intermediate amide stage under milder conditions.[1][6] Therefore, neutral or weakly acidic conditions are generally preferred to maintain the integrity of the nitrile group.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures will accelerate the rate of degradation, particularly hydrolysis of the nitrile group.[1][7] Reactions such as refluxing in strong aqueous acid or base will almost certainly lead to the hydrolysis of the nitrile to the corresponding carboxylic acid.[1][7]

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides explanations and potential solutions.

Scenario 1: Low Yields in a Base-Catalyzed Reaction

Q: I am performing a reaction using a strong base (e.g., NaOH, KOH) and observing low yields of my desired product, along with an unexpected polar byproduct. What is likely happening?

A: The most probable cause is the base-catalyzed hydrolysis of the nitrile group. Strong bases, especially in the presence of water (even trace amounts), will attack the electrophilic carbon of the nitrile.[2][8] This leads to the formation of an amide intermediate, which can then be further hydrolyzed to a carboxylate salt under more vigorous conditions.[1][6]

Troubleshooting Steps:

  • Use a Non-Nucleophilic Base: If the base is not intended to be a reactant, consider switching to a non-nucleophilic, sterically hindered base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge, especially if your reaction can be run under anhydrous conditions.

  • Strict Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Use freshly distilled solvents and dry glassware.

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the starting material to the basic conditions.

Visualizing the Problem: Base-Catalyzed Hydrolysis

The following diagram illustrates the stepwise hydrolysis of the nitrile group under basic conditions, leading to the formation of an amide and then a carboxylate.

G cluster_main Base-Catalyzed Hydrolysis Pathway Start 5-Bromoisoquinoline- 1-carbonitrile Intermediate Amide Intermediate (5-Bromoisoquinoline-1-carboxamide) Start->Intermediate 1. OH⁻ attack 2. Protonation Product Carboxylate Product (5-Bromoisoquinoline-1-carboxylate) Intermediate->Product OH⁻ attack (Harsher Conditions)

Caption: Predicted degradation of this compound in base.

Scenario 2: Formation of Impurities During Acidic Workup

Q: After quenching my reaction and performing an aqueous acidic workup (e.g., with HCl), my final product is contaminated with a more polar impurity. What could this be?

A: Similar to the base-catalyzed scenario, this is very likely due to acid-catalyzed hydrolysis of the nitrile. In the presence of a strong acid and water, the nitrile is first protonated, which makes it much more electrophilic and susceptible to attack by a weak nucleophile like water.[1][9][10] This reaction typically proceeds all the way to the carboxylic acid.[1][6]

Troubleshooting Steps:

  • Use a Milder Acid: If possible, use a weaker acid for the workup, such as saturated aqueous ammonium chloride (NH₄Cl), or a dilute solution of a weaker organic acid.

  • Keep it Cold: Perform the entire workup at low temperatures (0 °C or below) to slow the rate of hydrolysis.

  • Minimize Contact Time: Do not let your organic layer sit in contact with the acidic aqueous phase for an extended period. Separate the layers promptly.

  • Alternative Workup: Consider a non-aqueous workup if your reaction chemistry allows for it.

Visualizing the Problem: Acid-Catalyzed Hydrolysis

This diagram shows the mechanism of nitrile hydrolysis under acidic conditions. The final step, the loss of ammonia, is irreversible and drives the reaction to completion.[1]

G cluster_main Acid-Catalyzed Hydrolysis Pathway Start 5-Bromoisoquinoline- 1-carbonitrile ProtonatedNitrile Protonated Nitrile (Activated for attack) Start->ProtonatedNitrile H⁺ Amide Amide Intermediate ProtonatedNitrile->Amide + H₂O - H⁺ Product Carboxylic Acid Product (5-Bromoisoquinoline-1-carboxylic acid) Amide->Product + H₂O - NH₄⁺

Caption: Predicted degradation of this compound in acid.

Scenario 3: Unexpected Reaction at the Bromine Position

Q: I am attempting a reaction under harsh conditions (e.g., high temperature, strong nucleophile) and I'm seeing evidence of bromine displacement. Is this expected?

A: While the C(sp²)–Br bond on an aromatic ring is generally robust, it is not completely inert. Under forcing conditions, such as high temperatures in the presence of very strong nucleophiles (like NaNH₂), a nucleophilic aromatic substitution could occur, likely via an elimination-addition (benzyne) mechanism.[11] However, for most common laboratory transformations, the nitrile group is significantly more reactive. If you suspect bromine displacement, it suggests your reaction conditions are exceptionally harsh.

Troubleshooting Steps:

  • Re-evaluate Conditions: Assess if the temperature, pressure, or concentration of reagents can be reduced.

  • Protecting Groups: If the nitrile is the desired reactive site, ensure your conditions are selective for it. If another part of the molecule is the target, consider if a protecting group strategy is necessary for the nitrile.

  • Catalyst Choice: For metal-catalyzed cross-coupling reactions, the choice of ligand and catalyst can often be tuned to favor reaction at the C-Br bond while preserving the nitrile.

Data Summary & Protocols

Table 1: Predicted Stability Profile of this compound
ConditionTemperatureStability ConcernPrimary Degradation Product(s)
Strong Acid (e.g., 6M HCl) Room TempModerate5-Bromoisoquinoline-1-carboxylic acid
RefluxHigh5-Bromoisoquinoline-1-carboxylic acid
Strong Base (e.g., 6M NaOH) Room TempModerate5-Bromoisoquinoline-1-carboxamide, 5-Bromoisoquinoline-1-carboxylate
RefluxHigh5-Bromoisoquinoline-1-carboxylate
Weak Acid (e.g., Acetic Acid) Room TempGoodMinimal degradation expected
Weak Base (e.g., NaHCO₃) Room TempGoodMinimal degradation expected
Anhydrous, Neutral ≤ 100 °CExcellentStable
Protocol: Forced Degradation Study to Assess Stability

This protocol allows you to test the stability of this compound under your specific experimental conditions.

Objective: To determine the rate and extent of degradation of the target compound under acidic, basic, and neutral conditions at a given temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., THF, Dioxane, Water)

  • Acid solution (e.g., 1M HCl in the chosen solvent/water)

  • Base solution (e.g., 1M NaOH in the chosen solvent/water)

  • Neutral solution (solvent only)

  • Internal standard (a stable, non-reactive compound for HPLC analysis)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup:

    • Acidic: In a vial, mix 1 mL of the stock solution with 1 mL of the acid solution.

    • Basic: In a second vial, mix 1 mL of the stock solution with 1 mL of the base solution.

    • Neutral: In a third vial, mix 1 mL of the stock solution with 1 mL of the neutral solvent.

  • Time Zero (T=0) Sample: Immediately after preparation, take a small aliquot (e.g., 50 µL) from each vial, quench it by diluting into the initial mobile phase for your analytical method, and analyze it by HPLC/LC-MS. This will be your baseline.

  • Incubation: Place the sealed vials in a heating block or water bath set to your desired experimental temperature.

  • Time-Point Sampling: At regular intervals (e.g., 1h, 4h, 8h, 24h), withdraw another aliquot from each vial, quench as before, and analyze.

  • Data Analysis:

    • Monitor the disappearance of the starting material peak area relative to the internal standard over time.

    • Look for the appearance of new peaks. Based on their retention times (hydrolysis products are typically more polar and elute earlier on reverse-phase HPLC), you can identify potential degradation products.

    • Confirm the identity of major degradation products by LC-MS if available.

References

Technical Support Center: Recrystallization of 5-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals working with 5-Bromoisoquinoline-1-carbonitrile. The purity of this compound is paramount, as it is often a critical intermediate in the synthesis of complex molecular targets where impurities can compromise reaction yields, introduce downstream separation challenges, and affect the biological activity and safety of the final active pharmaceutical ingredient (API).[1]

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[2][3] The fundamental principle involves dissolving the impure solid in a hot solvent and allowing the desired compound to selectively crystallize as the solution cools, leaving impurities behind in the "mother liquor."[4][5] This guide provides a framework of frequently asked questions, detailed troubleshooting protocols, and validated experimental workflows to enable the consistent achievement of high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization the preferred purification method for this compound?

Recrystallization is ideal for removing small to moderate amounts of impurities from a solid sample. For a crystalline solid like this compound, it is often more efficient and scalable than chromatographic methods for final purification. The process effectively removes impurities that have different solubility profiles than the target compound, such as unreacted starting materials or byproducts like debrominated isoquinoline-1-carbonitrile, which can arise during synthesis.[1]

Q2: What are the essential characteristics of a suitable recrystallization solvent for this compound?

Selecting the right solvent is the most critical step for a successful recrystallization.[2][4] The ideal solvent should meet four primary criteria:

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperature: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below, allowing for maximum recovery of the purified product.[2]

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or completely insoluble (so they can be removed via hot filtration).[5][6]

  • Chemical Inertness: The solvent must not react with this compound.

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[4] It should also be volatile enough to be easily removed from the final crystals.[6]

When specific data is unavailable, an empirical approach is necessary. A logical starting point is to investigate solvents used for structurally similar compounds. For example, purification of the parent 5-bromoisoquinoline and its derivatives has been successful using non-polar solvents like heptane or a mixed system of heptane/toluene.[7][8][9]

Therefore, a rational screening process would involve testing a range of solvents with varying polarities on a small scale. See Protocol 1: Small-Scale Solvent Screening for a detailed methodology.

Table 1: Recommended Solvents for Initial Screening

Solvent Boiling Point (°C) Polarity Rationale & Potential Use
Heptane 98 Non-polar Proven effective for similar bromoisoquinolines; good as a primary solvent or as an anti-solvent.[7][8]
Toluene 111 Non-polar Higher boiling point allows for a greater solubility differential; effective in a solvent pair with heptane.[8]
Ethyl Acetate 77 Polar Aprotic A versatile solvent that may effectively dissolve the compound when hot.
Ethanol 78 Polar Protic Often used in a solvent pair with water for moderately polar compounds.[4]
Isopropanol 82 Polar Protic Similar to ethanol but less volatile; can be effective for compounds with intermediate polarity.

| Acetonitrile | 82 | Polar Aprotic | A common solvent in organic synthesis that can be a good candidate for recrystallization. |

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Problem: My compound will not dissolve, even in a large volume of boiling solvent.

  • Cause: The chosen solvent has insufficient solvating power for this compound. The principle of "like-dissolves-like" suggests that a solvent may be too non-polar.[10]

  • Solution:

    • Select a more polar solvent from the screening list (e.g., switch from heptane to ethyl acetate or isopropanol).

    • Use a mixed solvent system. Add a small amount of a "good" (more polar) solvent to the initial "poor" (less polar) solvent at an elevated temperature until the compound dissolves. Common pairs include Toluene-Heptane or Ethanol-Water.[4]

Problem: My compound dissolves completely in the solvent at room temperature.

  • Cause: The solvent is too effective, meaning the compound is too soluble at low temperatures for good recovery.[4]

  • Solution:

    • Choose a less polar solvent (e.g., switch from ethyl acetate to toluene or heptane).

    • If using a mixed solvent system, increase the proportion of the "poor" solvent (anti-solvent).

Problem: No crystals form after the hot solution has cooled to room temperature and been placed in an ice bath.

  • Cause 1: Too much solvent was used. This is the most frequent cause of crystallization failure, resulting in a solution that is not saturated upon cooling.[11]

    • Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[12]

  • Cause 2: The solution is supersaturated. Crystal growth requires a nucleation point to begin.[11]

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites.[5][13]

    • Solution 2 (Seeding): If available, add a single, tiny crystal of pure this compound (a "seed crystal") to the solution to initiate crystallization.[11]

Problem: An oil forms instead of crystals as the solution cools ("oiling out").

  • Cause 1: The solution is cooling too rapidly. Rapid cooling can cause the compound to precipitate out of solution as a supercooled liquid before it has time to form an ordered crystal lattice.[12]

  • Cause 2: High concentration of impurities. Impurities can depress the melting point of the mixture, leading to the formation of an oil.

  • Cause 3: Solvent boiling point is too high. If the boiling point of the solvent is higher than the melting point of the solute, the compound may dissolve as a liquid and remain so upon cooling.[13]

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional solvent to slightly decrease the saturation point.[11]

    • Allow the solution to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering the top with a watch glass. This minimizes solvent evaporation and promotes slow, controlled cooling.[12]

Problem: The final yield of crystals is very low (<50%).

  • Cause 1: Too much solvent was used. As described above, this keeps a significant portion of your product dissolved in the mother liquor.[10][12]

  • Cause 2: Premature crystallization. If the hot, saturated solution cools during a hot filtration step (to remove insoluble impurities), the product will crystallize in the filter paper along with the impurities.

  • Cause 3: Excessive washing. Using too much solvent to wash the collected crystals, or using a solvent that is not ice-cold, will redissolve a portion of the product.[10]

  • Solution:

    • To recover product from the mother liquor, reduce its volume by boiling or using a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

    • When performing a hot filtration, use a stemless funnel, keep the receiving flask warm, and dilute the solution with a small amount of extra hot solvent just before filtering.[4]

    • Always wash the final crystals with a minimal amount of ice-cold recrystallization solvent.[10]

Experimental Protocols & Workflows

Diagram: General Recrystallization Workflow

This diagram outlines the complete, standard procedure for purifying this compound.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional) Remove insoluble impurities A->B If solution is cloudy C 3. Slow Cooling Allow to reach room temp. A->C If solution is clear B->C D 4. Ice Bath Cooling Maximize crystal formation C->D E 5. Vacuum Filtration Collect crystals D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals Under vacuum F->G

Caption: A workflow diagram of the recrystallization process.

Protocol 1: Small-Scale Solvent Screening

Objective: To identify a suitable single or mixed solvent system for this compound.

Methodology:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., heptane, toluene, ethyl acetate) dropwise at room temperature. Swirl after each addition. If the solid dissolves in <0.5 mL of solvent, that solvent is unsuitable as a primary choice.[14]

  • If the solid does not dissolve at room temperature, place the test tube in a hot water or sand bath and heat to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble in a moderate amount of boiling solvent, and which yields a large quantity of crystals upon cooling.[4][6]

Diagram: Solvent Selection Logic

This flowchart illustrates the decision-making process for solvent selection based on the screening protocol.

G Start Start: Add Small Amount of Cold Solvent Soluble Is compound soluble? Start->Soluble Yes_Soluble Solvent is TOO GOOD. Reject or use as 'good' solvent in a mixed pair. Soluble->Yes_Soluble Yes No_Soluble Heat to Boiling. Add more solvent. Soluble->No_Soluble No Dissolves Does compound dissolve? No_Soluble->Dissolves No_Dissolves Solvent is TOO POOR. Reject or use as 'bad' solvent in a mixed pair. Dissolves->No_Dissolves No Yes_Dissolves Cool to Room Temp, then Ice Bath. Dissolves->Yes_Dissolves Yes Crystals Do abundant crystals form? Yes_Dissolves->Crystals No_Crystals Poor Recovery. Consider a mixed pair or different solvent. Crystals->No_Crystals No Yes_Crystals IDEAL SOLVENT Proceed to scale-up. Crystals->Yes_Crystals Yes

Caption: A decision tree for selecting a recrystallization solvent.

Protocol 2: Optimized Recrystallization of this compound

Objective: To purify crude this compound to high purity (>99%).

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).[4] Add the chosen solvent (e.g., Toluene/Heptane mixture) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Add more of the hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper. Pour the hot solution through the filter into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and set it on a surface that allows for slow cooling (e.g., a cork ring). Let the solution cool undisturbed to room temperature. Large, high-purity crystals are favored by slow cooling.[2] Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[4]

  • Washing: With the vacuum disconnected, add a very small volume of ice-cold solvent to the crystals to wash away any remaining mother liquor. Reapply the vacuum to pull the wash solvent through.

  • Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to air-dry. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.[10]

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point range close to the literature value (if known) indicates high purity. Compare the purity with the crude material using techniques like HPLC or NMR if required.[1]

References

Validation & Comparative

A Comparative Guide to 5-Bromoisoquinoline-1-carbonitrile and 5-Chloroisoquinoline-1-carbonitrile for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and synthetic organic chemistry, the isoquinoline scaffold remains a cornerstone for the development of novel therapeutic agents and complex molecular architectures. The strategic placement of functional groups on this privileged heterocycle is paramount for modulating biological activity and fine-tuning physicochemical properties. Among the most versatile intermediates are halogenated isoquinoline-1-carbonitriles, which serve as key building blocks for extensive chemical diversification.

This guide provides an in-depth comparative analysis of two prominent members of this class: 5-Bromoisoquinoline-1-carbonitrile and 5-Chloroisoquinoline-1-carbonitrile. We will explore their synthesis, physicochemical properties, and critically, their comparative reactivity in hallmark transformations such as palladium-catalyzed cross-coupling reactions. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic strategies.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use in synthesis. The following table summarizes the key characteristics of this compound and 5-Chloroisoquinoline-1-carbonitrile.

PropertyThis compound5-Chloroisoquinoline-1-carbonitrile
Molecular Formula C₁₀H₅BrN₂C₁₀H₅ClN₂
Molecular Weight 233.07 g/mol 188.61 g/mol [1]
CAS Number 956003-76-2[2]1231761-25-3[1]
Appearance Solid[2]-
Purity 95-97%[2][3]97%[1]
Storage Temperature Refrigerator or Room Temperature[2][3]Room Temperature[1]

Synthesis of 5-Haloisoquinoline-1-carbonitriles

The synthetic routes to both 5-bromo- and 5-chloroisoquinoline-1-carbonitrile typically involve a multi-step sequence starting from isoquinoline. The key difference lies in the method of introducing the halogen at the 5-position.

Synthesis of this compound

The synthesis of the bromo-analogue generally proceeds via the direct bromination of isoquinoline, followed by cyanation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Bromoisoquinoline

  • In a round-bottom flask, dissolve isoquinoline in concentrated sulfuric acid at 0°C.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-bromoisoquinoline.

Step 2: Cyanation to this compound (Reissert Reaction)

  • Dissolve 5-bromoisoquinoline in dichloromethane.

  • Add trimethylsilyl cyanide (TMSCN) to the solution.

  • Cool the mixture to 0°C and add benzoyl chloride dropwise.

  • Stir the reaction at room temperature for 24 hours.

  • Remove the solvent under reduced pressure and treat the residue with a 10% aqueous solution of potassium hydroxide to hydrolyze the N-benzoyl group.

  • Extract the product, purify by column chromatography to afford this compound.

Synthesis of 5-Chloroisoquinoline-1-carbonitrile

The synthesis of the chloro-analogue typically involves a Sandmeyer reaction starting from 5-aminoisoquinoline to introduce the chlorine atom, followed by a similar cyanation step.

Experimental Protocol: Synthesis of 5-Chloroisoquinoline-1-carbonitrile

Step 1: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction [4]

  • Diazotization:

    • Suspend 5-aminoisoquinoline in deionized water and cool to 0-5°C.

    • Slowly add concentrated hydrochloric acid, maintaining the low temperature.

    • Add a cold aqueous solution of sodium nitrite dropwise to the suspension, keeping the temperature between 0°C and 5°C to form the diazonium salt.[4]

  • Sandmeyer Reaction:

    • In a separate beaker, dissolve copper(I) chloride in concentrated hydrochloric acid and cool to 0-5°C.[4]

    • Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous nitrogen evolution will occur.[4]

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Work up the reaction mixture by extraction and purify by column chromatography to yield 5-chloroisoquinoline.

Step 2: Cyanation to 5-Chloroisoquinoline-1-carbonitrile

The cyanation of 5-chloroisoquinoline can be achieved using a Reissert reaction analogous to the one described for the bromo-derivative.

Comparative Reactivity in Cross-Coupling Reactions

The primary divergence in the utility of 5-bromo- and 5-chloroisoquinoline-1-carbonitrile lies in their reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F. This is attributed to the difference in the carbon-halogen bond strength, with the C-Br bond being weaker and more readily undergoing oxidative addition to the palladium catalyst than the C-Cl bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. In the context of our two subject compounds, the bromo-derivative is expected to be significantly more reactive.

Causality Behind Reactivity Difference: The rate-determining step in many Suzuki-Miyaura reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst. The weaker C-Br bond in this compound leads to a lower activation energy for this step compared to the stronger C-Cl bond in its chloro-counterpart. Consequently, reactions with the bromo-compound can often be carried out under milder conditions (lower temperatures, shorter reaction times) and may give higher yields. While aryl chlorides can be effective coupling partners, they often require more specialized and highly active catalyst systems.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol outlines a comparative experiment to demonstrate the difference in reactivity.

  • Reaction Setup: In two separate reaction vessels, place this compound (1.0 equiv) and 5-chloroisoquinoline-1-carbonitrile (1.0 equiv).

  • To each vessel, add the desired boronic acid (1.2 equiv), a base (e.g., K₂CO₃, 2.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Seal the vessels and purge with an inert gas (e.g., Argon).

  • Add a degassed solvent system (e.g., 1,4-Dioxane/water).

  • Heat both reactions to the same temperature (e.g., 80-100°C) and monitor the progress by TLC or LC-MS at regular intervals.

Expected Outcome: The reaction with this compound is expected to proceed to completion significantly faster than the reaction with 5-chloroisoquinoline-1-carbonitrile. The chloro-analogue may require a higher catalyst loading, a more active ligand, or a higher reaction temperature to achieve a comparable yield.

Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, for the formation of C-N bonds, is more facile with aryl bromides.

Causality Behind Reactivity Difference: The principles governing the reactivity in Buchwald-Hartwig amination are analogous to those in Suzuki-Miyaura coupling. The oxidative addition of the aryl halide to the palladium catalyst is again a key step. The greater reactivity of the C-Br bond facilitates this process, making this compound the more amenable substrate.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

  • Reaction Setup: In two separate oven-dried Schlenk tubes, add the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

  • To one tube, add this compound (1.0 equiv) and to the other, 5-chloroisoquinoline-1-carbonitrile (1.0 equiv).

  • Add the desired amine (1.2 equiv) to each tube.

  • Evacuate and backfill each tube with an inert gas.

  • Add an anhydrous solvent (e.g., toluene) via syringe.

  • Heat both reactions to the same temperature and monitor their progress.

Expected Outcome: The amination of this compound will likely proceed more efficiently, providing a higher yield in a shorter timeframe compared to 5-chloroisoquinoline-1-carbonitrile under identical conditions.

Applications in Drug Discovery and Medicinal Chemistry

Both 5-bromo- and 5-chloroisoquinoline-1-carbonitrile are valuable precursors in the synthesis of biologically active molecules. The isoquinoline core is present in numerous natural products and approved drugs. Derivatives of isoquinoline have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The ability to functionalize the 5-position through cross-coupling reactions allows for the exploration of structure-activity relationships and the optimization of lead compounds. For instance, certain isoquinoline derivatives act as inhibitors of enzymes like topoisomerase and various kinases, which are crucial targets in cancer therapy.

Conclusion

  • This compound is the more reactive of the two, particularly in palladium-catalyzed cross-coupling reactions. This makes it the preferred choice for rapid library synthesis and for reactions where milder conditions are required.

  • 5-Chloroisoquinoline-1-carbonitrile , while less reactive, offers the advantages of being a less expensive starting material and can be a suitable alternative when harsh reaction conditions are tolerable or when selective reactivity in the presence of other functionalities is desired.

Ultimately, a thorough understanding of the reactivity profiles of these two compounds empowers researchers to design more efficient and effective synthetic routes towards novel and impactful molecules.

Visualizing the Synthetic Workflow

G cluster_bromo This compound Synthesis cluster_chloro 5-Chloroisoquinoline-1-carbonitrile Synthesis Isoquinoline_Br Isoquinoline Bromination Bromination (NBS, H₂SO₄) Isoquinoline_Br->Bromination Bromo_Iso 5-Bromoisoquinoline Bromination->Bromo_Iso Cyanation_Br Cyanation (TMSCN, Benzoyl Chloride) Bromo_Iso->Cyanation_Br Final_Bromo 5-Bromoisoquinoline- 1-carbonitrile Cyanation_Br->Final_Bromo Amino_Iso 5-Aminoisoquinoline Sandmeyer Sandmeyer Reaction (NaNO₂, HCl, CuCl) Amino_Iso->Sandmeyer Chloro_Iso 5-Chloroisoquinoline Sandmeyer->Chloro_Iso Cyanation_Cl Cyanation (TMSCN, Benzoyl Chloride) Chloro_Iso->Cyanation_Cl Final_Chloro 5-Chloroisoquinoline- 1-carbonitrile Cyanation_Cl->Final_Chloro

Caption: Synthetic routes to 5-bromo- and 5-chloroisoquinoline-1-carbonitrile.

G cluster_reactivity Comparative Reactivity in Pd-Catalyzed Cross-Coupling Bromo_start 5-Bromoisoquinoline- 1-carbonitrile Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Bromo_start->Reaction Higher Reactivity Milder Conditions Chloro_start 5-Chloroisoquinoline- 1-carbonitrile Chloro_start->Reaction Lower Reactivity Harsher Conditions Product Coupled Product Reaction->Product

Caption: Reactivity comparison in palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to Catalytic Systems for Reactions with 5-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, 5-Bromoisoquinoline-1-carbonitrile stands out as a pivotal building block. Its unique bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and a versatile carbonitrile group, makes it a highly sought-after intermediate in the synthesis of complex heterocyclic compounds, particularly in the realm of pharmaceutical and materials science.[1][2] The isoquinoline scaffold itself is a privileged structure, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[2]

This guide provides an in-depth comparison of various catalytic systems for key transformations of this compound. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, presenting experimental data to facilitate the selection of the most appropriate catalytic system for your specific research needs. The insights provided herein are grounded in established literature and aim to equip researchers, scientists, and drug development professionals with the practical knowledge to navigate the catalytic landscape for this important substrate.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional functional group tolerance and stereospecificity.[3] When applied to this compound, this reaction opens a direct pathway to a diverse array of 5-aryl or 5-heteroaryl isoquinoline derivatives.

Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

The choice of palladium catalyst and ligand is paramount for a successful Suzuki-Miyaura coupling, especially with heteroaryl halides which can be challenging substrates.[4] Below is a comparison of commonly employed catalytic systems.

Catalyst SystemBaseSolvent SystemTemperature (°C)Typical YieldsKey Considerations
System 1: Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-100Moderate to GoodA classic, readily available catalyst. May require longer reaction times.[4]
System 2: Pd(dppf)Cl₂K₂CO₃ / K₃PO₄1,4-Dioxane/H₂O90Good to ExcellentOften provides higher yields and is effective for a broader range of boronic acids.[4][5]
System 3: Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O120 (Microwave)Good to ExcellentBulky phosphine ligands like XPhos can enhance catalytic activity for challenging substrates.[6]
System 4: Pd(OAc)₂ / PCy₃K₃PO₄TolueneRoom Temp to 80GoodParticularly effective for aryl triflates, but also applicable to aryl halides.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines a typical experimental workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine this compound, boronic acid, and base in a dry flask. B Purge with inert gas (Ar or N₂). A->B C Add degassed solvent and palladium catalyst. B->C D Heat the reaction mixture with vigorous stirring. C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with organic solvent. E->F G Wash with water and brine. F->G H Dry over Na₂SO₄, filter, and concentrate. G->H I Purify by column chromatography. H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[4]

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 3 mol%) to the vessel.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 5-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of C-N bonds.[7] For this compound, this reaction is instrumental in introducing a wide range of amino functionalities, which are prevalent in biologically active molecules.

Comparison of Catalytic Systems for Buchwald-Hartwig Amination

The success of a Buchwald-Hartwig amination is highly dependent on the choice of ligand and base, especially when dealing with base-sensitive substrates.[8][9]

Catalyst SystemBaseSolventTemperature (°C)Typical YieldsKey Considerations
System 1: Pd₂(dba)₃ / BINAPCs₂CO₃THF65Good to ExcellentA robust system for coupling with primary amines.[8][9]
System 2: Pd(OAc)₂ / SPhosK₂CO₃Toluene/t-BuOH80-110Good to ExcellentSPhos is a bulky, electron-rich ligand that can facilitate challenging couplings.
System 3: Pd₂(dba)₃ / BrettPhosLiHMDSTHFRoom Temp to 65GoodBrettPhos is particularly effective for coupling primary amines, and LiHMDS can be used for substrates with acidic protons.[10]

Catalytic Cycle: Buchwald-Hartwig Amination

The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR¹R² PdII_Amine [L₂Pd(II)(Ar)(HNR¹R²)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR¹R²) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regeneration Product Ar-NR¹R² RE->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination with Pd₂(dba)₃/BINAP

This protocol is adapted from optimized conditions for the large-scale amination of a similar bromoisoquinoline-1-carbonitrile derivative.[8][9]

  • Inert Atmosphere: Ensure the reaction vessel is clean, dry, and thoroughly purged with an inert gas (nitrogen or argon).

  • Reagent Addition: To the reaction vessel, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and cesium carbonate (Cs₂CO₃) under a positive pressure of inert gas.

  • Solvent and Reactants: Add anhydrous tetrahydrofuran (THF) to the vessel, followed by this compound and the desired amine.

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., 65 °C) and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Workup: After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Purification: Wash the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The product can then be purified via column chromatography or recrystallization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11] This reaction provides a direct route to 5-alkynylisoquinoline-1-carbonitriles, which are valuable precursors for the synthesis of more complex molecules.[12]

Comparison of Catalytic Systems for Sonogashira Coupling

The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[13]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical YieldsKey Considerations
System 1: Pd(PPh₃)₄CuIEt₃NTHF or DMFRoom Temp to 80GoodThe classical Sonogashira conditions.[12]
System 2: PdCl₂(PPh₃)₂CuIEt₃N or DIPEATHF or DMF80-110Good to ExcellentA widely used and reliable catalyst system.[12]
System 3: Pd(OAc)₂ / LigandCuIEt₃NVariousRoom Temp to 100Good to ExcellentThe use of specific ligands can improve catalyst performance and stability.[14]

Catalytic Cycle: Sonogashira Coupling

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X (Oxidative Addition) PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) PdII_Aryl->PdII_Alkyne Cu-C≡CR (Transmetalation) PdII_Alkyne->Pd0 Regeneration Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuX CuX Cu_Alkyne Cu-C≡CR CuX->Cu_Alkyne R-C≡CH, Base

Caption: The dual catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling with PdCl₂(PPh₃)₂/CuI

This protocol outlines a general procedure for the Sonogashira coupling of this compound.[12]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.04-0.10 equiv).

  • Solvent and Reactant Addition: Add an anhydrous solvent (e.g., THF or DMF) to dissolve the solids. Then, add the terminal alkyne (1.2-1.5 equiv) and an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equiv).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Filter the reaction mixture through a pad of celite to remove the base and catalyst residues, washing the celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Conclusion

The strategic functionalization of this compound through catalytic cross-coupling reactions is a powerful approach for the synthesis of novel and complex molecules. This guide has provided a comparative overview of catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, along with detailed experimental protocols. The choice of the optimal catalytic system will depend on the specific substrate, desired product, and scale of the reaction. By understanding the principles behind these transformations and carefully selecting the reaction conditions, researchers can unlock the full potential of this versatile building block in their synthetic endeavors.

References

Comparative Biological Activity Screening of Novel 5-Bromoisoquinoline-1-carbonitrile Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Natural products and synthetic derivatives bearing this motif exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] Among the myriad of synthetic precursors, 5-Bromoisoquinoline-1-carbonitrile stands out as a particularly versatile starting material. Its structure is primed for chemical diversification: the bromine atom at the C-5 position is an ideal handle for palladium-catalyzed cross-coupling reactions, while the carbonitrile group at C-1 can be transformed into various other functionalities.[4][6][7] This dual reactivity allows for the systematic generation of diverse compound libraries, each with the potential for novel therapeutic applications.

This guide provides a comprehensive framework for the biological activity screening of novel derivatives synthesized from this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a logical workflow designed to efficiently identify and characterize promising lead compounds.

Strategic Rationale for Screening: Targeting Key Therapeutic Areas

The decision to screen derivatives of this compound is grounded in the well-documented activities of the parent scaffold. The primary objectives of a screening campaign for these novel compounds are to identify leads in three critical therapeutic areas: oncology, infectious diseases, and enzyme-mediated pathologies.

  • Anticancer Potential: The isoquinoline core is present in numerous anticancer agents.[8][9] Their mechanisms are diverse, including the inhibition of crucial enzymes like topoisomerases and protein kinases, the induction of programmed cell death (apoptosis), and the arrest of the cell cycle.[3][10] By systematically modifying the 5-position of the isoquinoline ring, it is possible to fine-tune the molecule's interaction with specific biological targets, potentially leading to compounds with enhanced potency and selectivity against various cancer cell lines.[11]

  • Antimicrobial Activity: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Isoquinoline derivatives have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13] Screening these novel compounds could uncover new structural motifs capable of overcoming existing resistance mechanisms.

  • Enzyme Inhibition: The rigid, planar structure of the isoquinoline ring makes it an excellent scaffold for designing enzyme inhibitors. Isoquinoline-based molecules have been successfully developed as inhibitors of kinases and Poly(ADP-ribose) polymerase (PARP), both of which are validated targets in cancer therapy.[6][14] Screening against a panel of relevant enzymes can rapidly identify compounds with specific inhibitory activity.

A Tiered Approach to Biological Screening: From Primary Hits to Mechanistic Insights

A successful screening campaign follows a logical, tiered progression. This workflow ensures that resources are focused on the most promising candidates, moving from broad, high-throughput primary assays to more detailed secondary and mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Secondary Assays cluster_2 Phase 3: Mechanism of Action (MoA) & Lead Optimization Compound_Library Novel this compound Derivatives Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay vs. NCI-60 Panel) Compound_Library->Cytotoxicity_Assay High-Throughput Antimicrobial_Assay Antimicrobial Screening (e.g., MIC Determination) Compound_Library->Antimicrobial_Assay High-Throughput Hit_Confirmation Hit Confirmation & Dose-Response Analysis Cytotoxicity_Assay->Hit_Confirmation Identify 'Hits' Antimicrobial_Assay->Hit_Confirmation Identify 'Hits' Secondary_Assays Secondary Assays (e.g., Kinase/Enzyme Inhibition, Apoptosis Assay) Hit_Confirmation->Secondary_Assays MoA_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Secondary_Assays->MoA_Studies Confirm Target Engagement Lead_Optimization Lead Optimization (Structure-Activity Relationship) MoA_Studies->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of novel isoquinoline derivatives.[4][10]

Part 1: Primary Screening Protocols

The goal of primary screening is to cast a wide net and efficiently identify any compound in the library that exhibits biological activity at a specific concentration.

Anticancer Activity: Cell Viability Assessment

The MTT assay is a robust, colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a gold-standard for initial cytotoxicity screening.[10]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed human cancer cells (e.g., a panel including MCF-7 (breast), A549 (lung), and HCT-116 (colon)) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the novel this compound derivatives in DMSO. Serially dilute the compounds in the cell culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the diluted compounds to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard procedure for determining the MIC of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[15]

Experimental Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Prepare standardized inoculums of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans), to a final concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth).

  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound (typically starting from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial suspension to each well.

  • Controls: Include a positive control (microbes with no compound), a negative control (broth only), and a drug control (a known antibiotic like Ciprofloxacin or an antifungal like Amphotericin B).[16][17]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Comparative Data Analysis

The following tables present hypothetical data for a series of novel this compound derivatives to illustrate how results can be structured for comparative analysis.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

Compound IDDerivative Structure (Modification at C-5)MCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
5BI-01 -Phenyl15.222.518.9
5BI-02 -4-Methoxyphenyl8.712.19.5
5BI-03 -3-Chlorophenyl2.14.53.3
5BI-04 -N-Morpholinyl>100>100>100
Doxorubicin (Positive Control)0.81.20.9

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
5BI-01 32>128>128
5BI-02 1664>128
5BI-03 83264
5BI-04 41632
Ciprofloxacin (Bacterial Control)0.52
Amphotericin B (Fungal Control)N/AN/A

Note: Data are hypothetical and for illustrative purposes only.

Part 2: Elucidating the Mechanism of Action of "Hit" Compounds

Compounds that demonstrate significant potency and a desirable selectivity profile in primary screens (e.g., 5BI-03 for anticancer and 5BI-04 for antimicrobial activity in our hypothetical data) are advanced to secondary assays to uncover their mechanism of action.

Investigating Anticancer Mechanisms

Many isoquinoline alkaloids exert their anticancer effects by interacting with key cellular pathways that control cell death and proliferation.[10]

Potential Signaling Pathway for Anticancer Activity

G Compound Isoquinoline Derivative (e.g., 5BI-03) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Topoisomerase Topoisomerase II Inhibition Compound->Topoisomerase Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Caspase Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Cell_Cycle_Arrest->Apoptosis Topoisomerase->DNA_Damage

Caption: Generalized signaling pathway for the anticancer activity of certain isoquinoline derivatives.[10]

Experimental Protocol: Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay determines if a compound can inhibit the ability of Topoisomerase II to relax supercoiled DNA.[10]

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), Topoisomerase II enzyme, and the assay buffer.

  • Compound Addition: Add the test compound (5BI-03 ) at various concentrations. Include a negative control (no compound) and a positive control inhibitor (e.g., Etoposide).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light.

  • Interpretation: In the negative control, the supercoiled DNA (fastest migrating band) will be converted to relaxed DNA (slowest migrating band) by the enzyme. An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band.

Conclusion and Future Directions

The this compound scaffold provides a fertile ground for the discovery of novel therapeutic agents. The systematic, tiered screening approach detailed in this guide—progressing from broad primary assays to specific mechanistic studies—offers a robust strategy for identifying and validating new drug candidates. The hypothetical data illustrates how careful analysis of structure-activity relationships can guide the synthetic chemistry effort toward compounds with improved potency and selectivity. Further investigation into the "hit" compounds identified through this workflow, including in vivo efficacy and toxicology studies, will be essential in translating these promising laboratory findings into clinically valuable therapeutics.

References

A Spectroscopic Journey: The Characterization of 5-Bromoisoquinoline-1-carbonitrile and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The targeted synthesis of functionalized isoquinolines is a critical endeavor, demanding precise analytical techniques to verify each synthetic step. This guide provides an in-depth spectroscopic comparison of 5-Bromoisoquinoline-1-carbonitrile , a versatile building block, with its direct precursors, 5-Bromoisoquinoline and Isoquinoline . Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral changes that signify the chemical transformations, providing researchers with a robust framework for reaction monitoring and product characterization.

The Synthetic Pathway: From Isoquinoline to a Functionalized Nitrile

The synthesis of this compound is a multi-step process that begins with the parent heterocycle, isoquinoline. The introduction of the bromo and cyano functionalities at specific positions is achieved through controlled chemical reactions, each step yielding a product with a unique spectroscopic fingerprint.

The overall synthetic strategy involves two key transformations:

  • Electrophilic Bromination: The isoquinoline ring is first brominated to introduce a bromine atom at the C-5 position. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in a strong acid medium.[1] Careful temperature control is crucial to ensure the regioselectivity of this reaction.

  • Cyanation via Reissert-Kaufmann Reaction: The subsequent introduction of the nitrile group at the C-1 position can be accomplished through a Reissert-Kaufmann type reaction. This involves the reaction of the isoquinoline derivative with a cyanide source, often in the presence of an activating agent.

The following diagram illustrates this synthetic workflow:

G Isoquinoline Isoquinoline Bromination Electrophilic Bromination (NBS, H₂SO₄) Isoquinoline->Bromination Step 1 Five_Bromo 5-Bromoisoquinoline Bromination->Five_Bromo Cyanation Reissert-Kaufmann Reaction (e.g., TMSCN, Acyl Chloride) Five_Bromo->Cyanation Step 2 Final_Product This compound Cyanation->Final_Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis: A Comparative Approach

The progressive functionalization of the isoquinoline core induces significant changes in the electronic environment of the molecule, which are directly observable in its various spectra.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Standard proton experiment with a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Proton-decoupled carbon experiment with a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method is employed. A small amount of the sample (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg) and pressed into a transparent pellet.

  • Instrumentation: An FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) interface.

  • Data Acquisition: The electron energy is typically set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

The following diagram outlines the general workflow for spectroscopic characterization:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_ana Data Analysis NMR_Prep Dissolve in Deuterated Solvent NMR_Acq ¹H & ¹³C NMR NMR_Prep->NMR_Acq FTIR_Prep Prepare KBr Pellet FTIR_Acq FT-IR Spectrum FTIR_Prep->FTIR_Acq MS_Prep Prepare for Direct Inlet/GC MS_Acq Mass Spectrum MS_Prep->MS_Acq NMR_Ana Chemical Shift & Coupling Analysis NMR_Acq->NMR_Ana FTIR_Ana Functional Group Identification FTIR_Acq->FTIR_Ana MS_Ana Molecular Ion & Fragmentation Analysis MS_Acq->MS_Ana

References

In Vitro Evaluation of Novel Anticancer Agents Synthesized from 5-Bromoisoquinoline-1-carbonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds.[1] Its derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology.[1][2][3] This guide provides a comprehensive in vitro evaluation framework for novel compounds synthesized from the versatile starting material, 5-Bromoisoquinoline-1-carbonitrile. By strategically modifying this scaffold, researchers can develop derivatives with potent and selective anticancer activity.

This document will delve into the critical in vitro assays necessary to characterize these compounds, compare their performance against established alternatives, and provide the scientific rationale behind these experimental choices. The focus is on building a robust, self-validating data package to identify promising lead candidates for further development.

The Rationale: Targeting Key Cancer Pathways

Derivatives of the isoquinoline core have demonstrated the ability to modulate critical signaling pathways that are often dysregulated in cancer.[1] Two of the most prominent targets for these compounds are protein kinases and Poly(ADP-ribose) polymerase (PARP).[1][4][5]

  • Kinase Inhibition: Protein kinases are a large family of enzymes that regulate the majority of cellular processes, including proliferation, survival, and differentiation. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6][7]

  • PARP Inhibition: PARP enzymes, particularly PARP-1, are crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP leads to a synthetic lethality, selectively killing cancer cells while sparing normal cells.[4][8][9]

The this compound scaffold provides an excellent platform for structure-activity relationship (SAR) studies.[2][4] The bromine atom at the 5-position serves as a handle for introducing diverse chemical moieties through cross-coupling reactions, while the carbonitrile group can also be modified, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Foundational Analysis: Assessing Cellular Viability and Cytotoxicity

The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability. This is typically achieved through colorimetric assays that measure the metabolic activity of living cells.

Comparative Overview of Cell Viability Assays

Two of the most widely used tetrazolium reduction assays are the MTT and XTT assays.[10] Both rely on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.

FeatureMTT AssayXTT Assay
Principle Reduction of the yellow, water-soluble MTT to a purple, insoluble formazan by mitochondrial dehydrogenases.[3][10][11]Reduction of the XTT tetrazolium salt to a water-soluble orange formazan product.[11][12][13]
Product Solubility Insoluble formazan crystals require a separate solubilization step (e.g., with DMSO or SDS).The formazan product is water-soluble, eliminating the need for solubilization.[12]
Assay Type Endpoint assay, as the solubilization step kills the cells.Can be used for continuous measurements as it is less toxic to cells.[11]
Advantages Well-established, widely used, and relatively inexpensive.Simpler workflow (no solubilization), higher sensitivity, and suitable for high-throughput screening.[11][12]
Disadvantages Requires an additional solubilization step, the formazan crystals can be difficult to fully dissolve, and the MTT compound itself can be toxic to cells.The reagent can be less stable, and the assay may be more susceptible to interference from certain compounds.
Experimental Protocol: XTT Cell Viability Assay

The XTT assay is often preferred for its simpler protocol and improved sensitivity.[11][12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives and a relevant control compound (e.g., a known kinase or PARP inhibitor). Add the compounds to the appropriate wells and incubate for a specified period (e.g., 48 or 72 hours).

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, metabolically active cells will reduce the XTT to its orange formazan derivative.[13]

  • Data Acquisition: Measure the absorbance of the samples in a microplate spectrophotometer at a wavelength of 450-500 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the results and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mechanistic Deep Dive: Target-Specific Inhibition Assays

Once a compound has demonstrated cytotoxic activity against cancer cells, the next crucial step is to determine its mechanism of action by assessing its effect on specific molecular targets.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific protein kinase.[14]

G cluster_reaction Kinase Reaction cluster_detection Detection Kinase Purified Kinase Mix Combine Kinase, Substrate, and Test Compound Kinase->Mix Substrate Substrate (Peptide/Protein) Substrate->Mix ATP ATP Compound Test Compound Compound->Mix Initiate Initiate Reaction with ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Signal (e.g., Luminescence, Radioactivity) Stop->Detect Analyze Calculate % Inhibition and IC50 Value Detect->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Luminescence-based assays, such as the Kinase-Glo® assay, are common due to their high sensitivity and ease of use.[15] They measure kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[15]

  • Reaction Setup: In a 96-well plate, add the purified kinase of interest, its specific substrate, and the synthesized test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding a known concentration of ATP (often at the Km value for the specific kinase to ensure comparability of results).[6]

  • Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Detection: Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: A high luminescent signal indicates low kinase activity (more ATP remaining) and thus potent inhibition. Calculate the IC50 value for the compound against the target kinase.

In Vitro PARP Inhibition Assay

This assay quantifies a compound's ability to inhibit the enzymatic activity of PARP.

G SSB Single-Strand Break (SSB) in DNA PARP1 PARP-1 Activation SSB->PARP1 PAR Synthesis of Poly(ADP-ribose) (PAR) chains PARP1->PAR Replication DNA Replication PARP1->Replication Unrepaired SSB Recruit Recruitment of DNA Repair Proteins PAR->Recruit Repair SSB Repair Recruit->Repair Repair->Replication Successful Replication DSB Double-Strand Break (DSB) (Stalled Replication Fork) Replication->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis In cells with BRCA mutations Inhibitor PARP Inhibitor Inhibitor->PARP1 Blocks Activity

Caption: PARP's role in DNA repair and the mechanism of PARP inhibitors.

Commercially available colorimetric assay kits are frequently used to assess PARP inhibition.[8][16]

  • Plate Coating: Coat a 96-well plate with histone, which serves as the substrate for PARP.

  • Reaction Mixture: In each well, add activated DNA (to stimulate PARP activity), the purified PARP-1 enzyme, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a mixture containing biotinylated NAD+, the substrate for PARP.

  • Incubation: Incubate the plate to allow the PARP enzyme to attach biotinylated ADP-ribose units to the histone substrate.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose. After a wash step, add the HRP substrate to generate a colorimetric signal.

  • Data Acquisition: Measure the absorbance using a microplate reader.

  • Analysis: A lower absorbance value corresponds to less PARP activity and therefore stronger inhibition. Calculate the IC50 value for the compound against PARP-1.

Comparative Performance Analysis

To illustrate how data from these assays are used for comparative analysis, the following table presents hypothetical results for three novel compounds derived from this compound, compared against Olaparib, an established PARP inhibitor.

Table 1: Comparative In Vitro Activity of Synthesized Compounds

CompoundCell Viability IC50 (µM)Kinase Inhibition IC50 (µM)PARP-1 Inhibition IC50 (µM)
MCF-7 (Breast Cancer) HCT-116 (Colon Cancer) VEGFR-2
Compound X 1.21.5> 50
Compound Y 5.87.20.1
Compound Z 25.130.5> 50
Olaparib (Control) 0.81.1> 50
  • Analysis of Hypothetical Data:

    • Compound X demonstrates potent cytotoxicity in both cell lines and strong PARP-1 inhibition, with an IC50 value approaching that of the control drug, Olaparib.[4][8] It shows no significant activity against the VEGFR-2 kinase, indicating a selective mechanism of action as a PARP inhibitor.

    • Compound Y shows moderate cytotoxicity and is a potent kinase inhibitor but a weak PARP inhibitor. This suggests its anticancer effect is likely mediated through the inhibition of VEGFR-2, a key player in angiogenesis.[17]

    • Compound Z exhibits weak activity across all assays, indicating it is not a promising candidate for further development based on these targets.

Conclusion and Strategic Outlook

The in vitro evaluation of compounds synthesized from this compound requires a systematic, multi-assay approach. Beginning with broad cytotoxicity screening using robust methods like the XTT assay, researchers can efficiently identify active compounds. Subsequent target-specific assays, such as kinase and PARP inhibition assays, are essential for elucidating the mechanism of action and understanding the structure-activity relationship.

This comparative framework allows for the direct assessment of novel derivatives against established drugs and other synthesized analogues. The data generated forms a critical foundation for lead optimization and informs the decision to advance the most promising candidates into more complex cellular models and eventual in vivo studies. Through this rigorous evaluation cascade, the full therapeutic potential of the versatile isoquinoline scaffold can be realized.

References

A Comparative Guide to Computational Docking Studies of 5-Bromoisoquinoline-1-carbonitrile Derivatives as Potential PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the inhibition of Poly (ADP-ribose) polymerase 1 (PARP-1) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] The isoquinoline scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds.[3] This guide presents a comparative computational docking study of novel 5-Bromoisoquinoline-1-carbonitrile derivatives against PARP-1, contextualized by their performance against the well-established inhibitor Olaparib and other recently developed heterocyclic inhibitors.

The Rationale for Targeting PARP-1 with Isoquinoline Derivatives

PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks.[1] Its inhibition in cancer cells with compromised homologous recombination (HR) repair mechanisms leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[2] Isoquinoline-based compounds have demonstrated potential as PARP inhibitors, with some derivatives showing promising activity.[2][4] The this compound scaffold offers a versatile platform for chemical modification, allowing for the exploration of structure-activity relationships to optimize binding affinity and selectivity for the PARP-1 active site.

Experimental Protocols: A Step-by-Step Guide to Computational Docking

The following protocol outlines a robust and reproducible workflow for the computational docking of this compound derivatives against PARP-1. This self-validating system ensures the reliability of the generated data.

Receptor Preparation

The initial step involves the preparation of the PARP-1 protein structure for docking.

  • Selection of Crystal Structure: The crystal structure of the human PARP-1 catalytic domain in complex with an inhibitor provides an excellent starting point. For this study, the PDB ID 7KK4 , which represents PARP-1 in complex with Olaparib, was selected.[5] This choice allows for direct comparison with a clinically approved drug.

  • Protein Clean-up: The raw PDB file is processed to remove water molecules, co-solvents, and the co-crystallized ligand (Olaparib). This is crucial for creating a clean binding site for the new ligands.

  • Addition of Hydrogens and Charge Assignment: Hydrogen atoms, which are typically not resolved in X-ray crystallography, are added to the protein structure. Appropriate charges are assigned to the amino acid residues to accurately model electrostatic interactions. This is accomplished using tools such as the Protein Preparation Wizard in Schrödinger Maestro or AutoDockTools.

Ligand Preparation

The this compound derivatives and comparator compounds are prepared for docking.

  • 2D to 3D Conversion: The two-dimensional chemical structures of the ligands are sketched and converted into three-dimensional structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using a molecular mechanics force field like OPLS3e or MMFF94.

  • Ionization and Tautomeric States: The ionization and tautomeric states of the ligands at a physiological pH (e.g., 7.4) are predicted and adjusted to ensure that the most likely species is used in the docking simulation.

Molecular Docking Simulation

The prepared ligands are docked into the active site of the prepared PARP-1 receptor.

  • Grid Generation: A docking grid is defined around the active site of PARP-1. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand. The co-crystallized Olaparib in PDB ID 7KK4 can be used to define the center of the grid.

  • Docking Algorithm: A suitable docking algorithm, such as Glide's Standard Precision (SP) or Extra Precision (XP) mode, or AutoDock Vina, is employed to predict the binding poses of the ligands within the active site. These algorithms systematically search for the optimal binding orientation and conformation of the ligand.

  • Scoring Function: The docking poses are evaluated and ranked using a scoring function that estimates the binding affinity (e.g., GlideScore, or Vina score in kcal/mol). Lower scores generally indicate a more favorable binding interaction.

Analysis of Docking Results

The final step involves a detailed analysis of the docking poses and scores.

  • Binding Energy Comparison: The docking scores of the this compound derivatives are compared with those of Olaparib and other alternative inhibitors.

  • Interaction Analysis: The binding poses of the top-ranked derivatives are visually inspected to analyze the key molecular interactions with the amino acid residues in the PARP-1 active site. This includes identifying hydrogen bonds, salt bridges, hydrophobic interactions, and π-π stacking.

  • Comparison with Known Inhibitors: The interaction patterns of the novel derivatives are compared to the known binding mode of Olaparib to understand if they engage with the same key residues.

Visualizing the Computational Docking Workflow

G cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis PDB Select PDB Structure (e.g., 7KK4) Clean Clean Protein (Remove Water, Ligand) PDB->Clean Hydrogens Add Hydrogens & Assign Charges Clean->Hydrogens Grid Define Docking Grid Hydrogens->Grid Prepared Receptor Structure 2D to 3D Structure Conversion EnergyMin Energy Minimization Structure->EnergyMin States Define Ionization/Tautomeric States EnergyMin->States Dock Run Docking Algorithm (e.g., Glide, AutoDock Vina) States->Dock Prepared Ligands Grid->Dock Score Score and Rank Poses Dock->Score BindingEnergy Compare Binding Energies Score->BindingEnergy Docking Results Interactions Analyze Molecular Interactions BindingEnergy->Interactions Compare Compare with Known Inhibitors Interactions->Compare

Caption: A generalized workflow for comparative molecular docking studies.

Comparative Analysis: this compound Derivatives vs. Alternatives

In this section, we present a hypothetical comparative analysis of three this compound derivatives (designated as BQC-1 , BQC-2 , and BQC-3 ) against the benchmark inhibitor Olaparib and two alternative heterocyclic inhibitors, a quinazolinone derivative (QZN-1 ) and a quinoxaline derivative (QXN-1 ), based on published studies.[6][7]

Predicted Binding Affinities

The following table summarizes the predicted binding affinities (docking scores) of the compounds against the PARP-1 active site.

Compound IDScaffoldPredicted Binding Affinity (kcal/mol)
Olaparib Phthalazinone-10.5
BQC-1 This compound-11.2
BQC-2 This compound-10.8
BQC-3 This compound-9.7
QZN-1 Quinazolinone-10.3
QXN-1 Quinoxaline-9.9

Note: These are hypothetical docking scores for illustrative purposes. Actual values would be obtained from the docking simulation.

Based on these hypothetical results, BQC-1 exhibits the most favorable predicted binding affinity, even surpassing the established inhibitor Olaparib. BQC-2 also shows a strong predicted affinity, comparable to Olaparib.

Analysis of Key Molecular Interactions

A critical aspect of evaluating potential inhibitors is to analyze their interactions with key amino acid residues in the PARP-1 active site. The nicotinamide-binding pocket of PARP-1 is a well-characterized site where inhibitors compete with the natural substrate NAD+.[8] Key residues involved in inhibitor binding include Gly863, Ser904, Tyr907, and Tyr896.[8][9]

  • Olaparib: The co-crystal structure of Olaparib with PARP-1 (PDB: 7KK4) reveals crucial hydrogen bonds with Gly863 and Ser904, and a π-π stacking interaction with Tyr907.[5][8] This interaction pattern serves as a benchmark for effective PARP-1 inhibition.

  • This compound Derivatives (Hypothetical):

    • BQC-1: The top-scoring derivative, BQC-1, is predicted to form a strong hydrogen bond with the backbone of Gly863 via its carbonitrile nitrogen. The isoquinoline ring is positioned to engage in a favorable π-π stacking interaction with the side chain of Tyr907. The bromo substituent is predicted to occupy a hydrophobic pocket, further stabilizing the complex.

    • BQC-2: This derivative is also predicted to form a hydrogen bond with Gly863 and engage in π-π stacking with Tyr907. The slightly lower predicted affinity compared to BQC-1 may be due to a less optimal orientation of its substituted moiety.

  • Alternative Inhibitors:

    • QZN-1: Docking studies of quinazolinone derivatives have shown their ability to form hydrogen bonds with key residues in the PARP-1 active site, mimicking the interactions of Olaparib.[3][6]

    • QXN-1: Similarly, quinoxaline-based inhibitors have been designed to fit into the nicotinamide pocket and have demonstrated potent PARP-1 inhibition, with interactions involving Gly863 and Ser904.[7][10]

Visualizing the PARP-1 Inhibition Pathway

G DNA_Damage DNA Single-Strand Break PARP1_Activation PARP-1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Inhibitor This compound Derivative (Inhibitor) Inhibitor->PARP1_Activation Inhibition

Caption: Inhibition of the PARP-1 signaling pathway by a this compound derivative.

Conclusion and Future Directions

This comparative guide demonstrates the potential of this compound derivatives as a promising scaffold for the design of novel PARP-1 inhibitors. The detailed computational docking protocol provides a framework for in silico screening and lead optimization. The hypothetical comparative analysis highlights the importance of evaluating not only the predicted binding affinity but also the specific molecular interactions within the PARP-1 active site.

Future work should focus on synthesizing the proposed this compound derivatives and validating the computational predictions through in vitro enzymatic assays and cell-based studies. This integrated approach of computational and experimental methods is essential for the successful development of new and effective cancer therapeutics.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5-Bromoisoquinoline-1-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Bromoisoquinoline-1-carbonitrile (CAS No. 956003-76-2). The following protocols are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices.

Understanding the Hazard Profile

This compound is a solid compound requiring careful handling due to its potential health effects. The primary hazards, as identified in safety data sheets, include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Harmful if Swallowed (H302), in Contact with Skin (H312), or if Inhaled (H332): May be harmful through ingestion, skin absorption, or inhalation.[2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2][3]

The presence of the carbonitrile (-CN) group introduces a potential for cyanide-like toxicity, particularly under acidic conditions or during combustion, which could release hydrogen cyanide gas. Therefore, all handling procedures must be designed to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side shieldsDisposable nitrile glovesFully buttoned lab coatRecommended to handle in a fume hood
Reaction Setup and Execution Chemical splash gogglesDisposable nitrile glovesFully buttoned lab coatWork within a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldDisposable nitrile glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges
Waste Disposal Safety glasses with side shieldsDisposable nitrile glovesFully buttoned lab coatNot generally required if handling sealed containers
The Rationale Behind PPE Choices:
  • Eye Protection: Due to the risk of serious eye irritation, safety glasses with side shields are the minimum requirement.[1] When there is a potential for splashing during transfers or work-up, chemical splash goggles are essential.

  • Hand Protection: Nitrile gloves are recommended for handling this compound.[4][5] Nitrile provides good resistance to a broad range of chemicals, including many aromatic and halogenated compounds.[5][6] It is crucial to inspect gloves for any signs of degradation or punctures before use and to change them immediately if contamination is suspected.[7] For large spills, more robust, heavy-duty gloves may be necessary.

  • Body Protection: A standard, fully buttoned lab coat is required to protect against incidental skin contact.[1] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[8]

  • Respiratory Protection: To prevent inhalation of the powdered compound, which can cause respiratory irritation, all manipulations should be performed within a certified chemical fume hood.[9] This engineering control is the primary means of respiratory protection.

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Use Protocol
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1] Designate a specific area within a chemical fume hood for handling this compound.[9]

  • Donning PPE: Put on a lab coat, followed by safety glasses or goggles, and finally, your nitrile gloves.

  • Weighing and Transfer: Carefully weigh the required amount of this compound in a tared container inside the fume hood. Use a spatula for transfers and avoid generating dust.

  • Reaction: Add the compound to the reaction vessel within the fume hood. Ensure all glassware is properly secured.

  • Post-Reaction: After the reaction is complete, allow the mixture to cool before proceeding with work-up. All work-up and purification steps should also be conducted in the fume hood.

  • Doffing PPE: Remove gloves first, followed by your lab coat. Wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Spill Cleanup Procedure
  • Evacuate and Alert: In case of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety personnel.

  • Don PPE: Before cleaning, don the appropriate PPE as outlined in the table above, including respiratory protection if the spill is large or outside a fume hood.

  • Containment: For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use absorbent pads.[10]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Waste Disposal: Seal and label the hazardous waste container according to your institution's guidelines.

Waste Disposal Plan
  • Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.), must be segregated into a clearly labeled "Halogenated Organic Waste" container.[8]

  • Containerization: Use a compatible, sealable container for waste collection. Do not overfill.

  • Labeling: Ensure the waste container is accurately labeled with its contents.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour down the drain.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] Do not perform mouth-to-mouth resuscitation.[11][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Given the nitrile group, in case of severe exposure, inform emergency responders of potential cyanide poisoning so that appropriate antidotes can be considered.[14][15]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound Handling start Start: Assess Task weighing Weighing/ Aliquoting start->weighing reaction Reaction Setup/ Execution start->reaction workup Work-up/ Purification start->workup spill Spill Cleanup start->spill disposal Waste Disposal start->disposal ppe_base Base PPE: - Lab Coat - Nitrile Gloves - Safety Glasses weighing->ppe_base ppe_goggles Upgrade to: Chemical Splash Goggles reaction->ppe_goggles ppe_face_shield Add: Face Shield workup->ppe_face_shield ppe_respirator Add: Respirator spill->ppe_respirator disposal->ppe_base ppe_goggles->ppe_base Includes ppe_face_shield->ppe_goggles Includes ppe_respirator->ppe_face_shield Includes

Caption: PPE selection workflow based on the laboratory task.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.